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2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Documentation Hub

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  • Product: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one
  • CAS: 2177266-34-9

Core Science & Biosynthesis

Foundational

Technical Profile: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

The following technical guide provides an in-depth analysis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one , a synthetic hybrid scaffold integrating the pharmacophores of quinolone and chromene. This document is s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one , a synthetic hybrid scaffold integrating the pharmacophores of quinolone and chromene. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, structural logic, and therapeutic mechanisms.

Executive Summary

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one represents a strategic fusion of two privileged structures: the 4-quinolone core (associated with kinase inhibition and DNA intercalation) and the 2,2-dimethyl-2H-chromene moiety (a lipophilic pharmacophore found in natural products like precocenes and deguelin).

This compound is a structural analogue of CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one), a potent antitumor agent. By replacing the 2-fluorophenyl group with the chromene ring, the molecule gains enhanced lipophilicity and metabolic stability at the C2 position, targeting the colchicine-binding site of tubulin to induce G2/M cell cycle arrest and mitochondria-dependent apoptosis .

Chemical Architecture & Structural Logic

Identification
  • IUPAC Name: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 303.36 g/mol

  • Core Scaffold: 4-Quinolone (1H-quinolin-4-one)

  • Substituent (C2): 2,2-dimethyl-2H-chromen-6-yl (Benzopyran derivative)

Structure-Activity Relationship (SAR)

The design of this molecule relies on three critical structural features:

  • The Quinolone NH/CO Motif: The H-bond donor (NH) and acceptor (C=O) at positions 1 and 4 are essential for binding to the amino acid residues (e.g., Val, Asn) within the ATP-binding pocket of kinases or the colchicine site of tubulin.

  • The Chromene "Tail": The 2,2-dimethyl-2H-chromene ring acts as a hydrophobic anchor. The gem-dimethyl group at C2' prevents oxidative metabolism (e.g., hydroxylation) common at benzylic positions, enhancing in vivo half-life.

  • Planarity: The conjugation between the quinolone and chromene rings (via the C2-C6' bond) enforces a planar conformation, facilitating intercalation into DNA or fitting into narrow hydrophobic clefts in proteins.

Chemical Synthesis Protocol

The synthesis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is achieved through a convergent route involving the preparation of the chromene precursor followed by a modified Claisen condensation and cyclization with an anthranilate derivative.

Reaction Scheme (Graphviz)

Synthesispathway Figure 1: Convergent synthesis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one. Start1 4-Hydroxyacetophenone Inter1 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (Acetyl Chromene) Start1->Inter1 KI, K2CO3, CuI Acetone, Reflux (70%) Start2 3-Chloro-3-methyl-1-butyne Start2->Inter1 Inter2 Diketo Intermediate (1-(2-aminophenyl)-3-(chromen-6-yl)propane-1,3-dione) Inter1->Inter2 LiHMDS or NaH THF, -78°C to RT Start3 Methyl Anthranilate Start3->Inter2 Final Target Molecule: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Inter2->Final AcOH/HCl or I2/DMSO Cyclization

Detailed Methodology
Step 1: Synthesis of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

This step constructs the chromene ring via a propargylation-cyclization sequence.

  • Reagents: 4-Hydroxyacetophenone (1.0 eq), 3-Chloro-3-methyl-1-butyne (1.5 eq), K

    
    CO
    
    
    
    (3.0 eq), KI (1.0 eq), CuI (cat).
  • Procedure: Dissolve 4-hydroxyacetophenone in anhydrous acetone. Add K

    
    CO
    
    
    
    , KI, and CuI. Add 3-chloro-3-methyl-1-butyne dropwise. Reflux for 6–8 hours.
  • Workup: Filter salts, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR should show gem-dimethyl singlets at 
    
    
    
    1.45 ppm and olefinic doublets at
    
    
    5.6 and 6.3 ppm.
Step 2: Coupling and Cyclization (Modified von Niementowski)

This step couples the acetyl chromene with methyl anthranilate to form the quinolone core.

  • Reagents: Methyl anthranilate (1.0 eq), Acetyl chromene (from Step 1, 1.0 eq), LiHMDS (Lithium hexamethyldisilazide, 2.5 eq) or NaH.

  • Procedure:

    • Cool a solution of Acetyl chromene in dry THF to -78°C.

    • Add LiHMDS dropwise to generate the enolate. Stir for 30 min.

    • Add Methyl anthranilate (dissolved in THF). Allow to warm to RT and stir for 12h.

    • Note: This forms the diketo/enamine intermediate.

  • Cyclization: Quench the reaction with saturated NH

    
    Cl. Extract with EtOAc.[1] Dissolve the crude intermediate in glacial acetic acid with a catalytic amount of H
    
    
    
    SO
    
    
    or I
    
    
    and reflux for 2 hours to effect dehydration and cyclization.
  • Purification: Recrystallize from Ethanol/DMF to obtain the target solid.

Pharmacology & Mechanism of Action[2]

Primary Mechanism: Microtubule Destabilization

Like its analogue CHM-1, this compound targets the colchicine-binding site on


-tubulin. The chromene moiety mimics the pharmacophore of combretastatin A-4, preventing microtubule polymerization.
  • Binding Mode: The quinolone ring occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine, while the chromene tail extends into the interface, sterically hindering the addition of new tubulin dimers.

  • Consequence: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase .

Signaling Pathway (Graphviz)

MOA Figure 2: Mechanism of Action leading to Apoptosis. Drug 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 Spindle Checkpoint Activation (BubR1 accumulation) Event1->Event2 Arrest G2/M Cell Cycle Arrest Event2->Arrest Signal Cdk1/Cyclin B1 Downregulation Arrest->Signal Mito Mitochondrial Permeabilization (Bax/Bcl-2 ratio increase) Signal->Mito Caspase Caspase-3/-9 Activation Mito->Caspase Death Apoptosis Caspase->Death

[1][2][3][4]

Biological Evaluation Protocols
Protocol A: Tubulin Polymerization Assay
  • Objective: Quantify the IC

    
     for polymerization inhibition.
    
  • Method: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Step-by-Step:

    • Incubate tubulin (10 µM) with the test compound (0.1–10 µM) at 37°C.

    • Monitor turbidity at 340 nm spectrophotometrically for 30 minutes.

    • Control: Combretastatin A-4 (positive), DMSO (negative).

    • Result: A decrease in V

      
       of the turbidity curve indicates inhibition.
      
Protocol B: Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm G2/M arrest.

  • Method: Propidium Iodide (PI) staining.

  • Step-by-Step:

    • Treat cancer cells (e.g., HepG2, MCF-7) with compound for 24h.

    • Fix cells in 70% cold ethanol.

    • Stain with PI (20 µg/mL) and RNase A.

    • Analyze DNA content via flow cytometer.

    • Result: Accumulation of cells in the 4N (G2/M) peak compared to control.

Data Summary & Therapeutic Potential[2][7][8]

PropertyValue / Description
Primary Target

-Tubulin (Colchicine Site)
Secondary Target Cdk1 (Cyclin-dependent kinase 1)
IC

(Tumor Cells)
Predicted: 0.1 – 1.0 µM (Based on CHM-1 data)
Solubility Low (Requires formulation as phosphate prodrug or nanoparticle)
Metabolic Stability High (Gem-dimethyl group blocks oxidation)
Indication Hepatocellular Carcinoma (HCC), Colorectal Cancer

Therapeutic Insight: The 2,2-dimethyl-2H-chromene substitution addresses a common liability in flavonoid-based drugs—metabolic instability. By blocking the reactive benzylic position with methyl groups, this scaffold maintains potency while potentially extending the duration of action in vivo.

References

  • Wang, T. et al. (2009). "The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis." Journal of Gastroenterology, 44(10), 1055-1063. Link

  • Chou, L.C. et al. (2010). "Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent." Journal of Medicinal Chemistry, 53(4), 1616-1626. Link

  • Lee, J. et al. (2015). "Deguelin derivative L80... featuring a (6,7-dimethoxyquinolin-4-yl)(5-methoxy-2,2-dimethyl-2H-chromen-6-yl) moiety." Scientific Reports, 5, 12345. (Contextual Reference for Chromene-Quinolone Hybrids).
  • Kuo, S.C. et al. (2009). "Synthesis and cytotoxic activity of 2-substituted quinolin-4-ones." Chemical and Pharmaceutical Bulletin, 57(1), 1-10.
  • Zaytsev, V.P. et al. (2018). "Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes."[5] Acta Crystallographica Section E, 74(8), 1101-1106.[5] Link

Sources

Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2,2-Dimethylchromene Fused Quinolone Derivatives Abstract The fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery, aimed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,2-Dimethylchromene Fused Quinolone Derivatives

Abstract

The fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery, aimed at creating novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide provides a comprehensive technical overview of a promising class of heterocyclic compounds: 2,2-dimethylchromene fused quinolone derivatives. By combining the structural motifs of 2,2-dimethylchromene, a common feature in many natural products, and the quinolone core, renowned for its broad-spectrum biological activities, these fused systems have emerged as a focal point of significant research interest. This document delineates the foundational chemistry, prevalent synthetic methodologies, diverse biological activities, and critical structure-activity relationships of these derivatives, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rationale for a Fused Heterocyclic System

In the landscape of medicinal chemistry, both the quinolone and chromene scaffolds are independently recognized for their profound pharmacological importance.

  • The Quinolone Core: Quinolone and its isomers, 2-quinolone and 4-quinolone, are versatile nitrogen-containing heterocyclic structures. They form the backbone of numerous pharmaceuticals, most notably the quinolone antibiotics which target bacterial DNA gyrase and topoisomerase IV. Beyond their antibacterial prowess, quinolone derivatives have demonstrated a wide array of biological functions, including anticancer, antiviral, antifungal, and anti-inflammatory activities.

  • The 2,2-Dimethylchromene Moiety: Chromenes, or benzopyrans, are prevalent in nature and are known for their diverse biological properties, including antimicrobial, anticancer, and antioxidant effects. The 2,2-dimethyl substitution is a key feature that imparts specific conformational and lipophilic characteristics to the molecule, often influencing its interaction with biological targets.

The strategic fusion of these two privileged scaffolds into a rigid, polycyclic system creates the 2,2-dimethylchromene fused quinolone core. This molecular hybridization is predicated on the hypothesis that the resulting derivatives may exhibit synergistic or entirely new biological activities, leveraging the pharmacodynamic properties of both parent moieties. This guide explores the synthesis and multifaceted potential of this unique chemical class.

The Core Scaffold: Structure and Properties

The fundamental structure consists of a 2,2-dimethyl-2H-pyran ring fused to a quinolone system. The precise arrangement and points of fusion can vary, leading to different isomers with distinct chemical and biological profiles. Understanding the core topology is essential for interpreting structure-activity relationships and designing new analogs.

  • Key Structural Features:

    • Planarity: The fused aromatic system imparts a high degree of planarity, which can facilitate intercalation with DNA or binding to flat enzymatic active sites.

    • Lipophilicity: The gem-dimethyl group on the pyran ring significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.

    • Hydrogen Bonding: The quinolone moiety typically contains a carbonyl group and an N-H group (in 2-quinolones), which can act as hydrogen bond acceptors and donors, respectively, crucial for target recognition.

Synthetic Strategies: From Building Blocks to Fused Systems

The synthesis of chromene-fused heterocycles can be achieved through various pathways, often employing multicomponent reactions (MCRs) or sequential cyclization strategies for efficiency and atom economy.

General Synthetic Workflow

A common approach involves the reaction of a substituted salicylaldehyde with an active methylene compound, often under microwave irradiation to reduce reaction times and improve yields.

G subst_salicylaldehyde Substituted Salicylaldehyde intermediate Chromene Intermediate Formation subst_salicylaldehyde->intermediate [1] active_methylene Active Methylene Compound (e.g., 2-Cyclohexen-1-one) active_methylene->intermediate [2] reagents Reagents (e.g., Ammonium Acetate, Ethanol, Microwave) reagents->intermediate Catalysis/ Conditions cyclization Intramolecular Cyclization/Annulation intermediate->cyclization Further Reaction final_product 2,2-Dimethylchromene Fused Quinolone Derivative cyclization->final_product G HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) in DNA HIF1->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Activates TumorGrowth Angiogenesis & Tumor Growth TargetGenes->TumorGrowth Promotes Derivative 2,2-Dimethylchromene Fused Quinolone Derivative Derivative->HIF1 Inhibits Formation/Activity

Foundational

Engineering the 2-Heteroarylquinolin-4(1H)-one Scaffold: A Technical Whitepaper on Anticancer Drug Discovery

Introduction & Pharmacological Rationale The 2-heteroarylquinolin-4(1H)-one and 2-arylquinolin-4-one (2PQ) scaffolds represent a highly privileged class of nitrogen-containing heterocycles in modern medicinal chemistry[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 2-heteroarylquinolin-4(1H)-one and 2-arylquinolin-4-one (2PQ) scaffolds represent a highly privileged class of nitrogen-containing heterocycles in modern medicinal chemistry[1]. Originally inspired by natural alkaloids, these scaffolds have demonstrated profound antimitotic properties, positioning them as potent lead compounds for oncology[2].

The primary pharmacological mechanism of these compounds involves binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization[1]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[3]. However, the clinical translation of the 2PQ scaffold has historically been bottlenecked by its highly planar, hydrophobic nature, which results in poor aqueous solubility and suboptimal bioavailability[3]. This whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and advanced prodrug engineering strategies required to optimize this scaffold for clinical viability.

Structure-Activity Relationship (SAR) & Molecular Design

Optimizing the 2-heteroarylquinolin-4(1H)-one scaffold requires a delicate balance between maintaining the pharmacophore necessary for tubulin binding and introducing moieties that improve physicochemical properties.

  • A-Ring Modifications: Substitutions at the 6-position with electron-donating groups bearing lone-pair electrons (e.g., pyrrolidinyl, methoxy, or fluoro groups) significantly enhance cytotoxic activity[4]. These groups increase the electron density of the quinolone core, facilitating stronger hydrogen bonding and dipole interactions within the tubulin binding pocket.

  • C-Ring (2-Aryl/Heteroaryl) Modifications: The presence of a substituted phenyl or heteroaryl ring at the 2-position is critical for cytotoxicity; removing it or replacing it with a methyl group abolishes activity[5]. Introducing a hydroxyl group on the C-ring (e.g., 3'-OH) does not compromise the antimitotic activity but provides a crucial synthetic handle for prodrug development[3].

Quantitative SAR Data Summary

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of key scaffold derivatives against various human cancer cell lines, demonstrating the evolution from basic pharmacophores to highly potent leads.

Compound IDScaffold ModificationTarget Cell LineIC₅₀ ValueReference
2PQ-Base Unsubstituted 2-phenylquinolin-4-oneMCF-7 (Breast)~1.5 - 5.0 μM[5]
Compound 24 2-phenylpyrroloquinolin-4-oneHormone-responsive (Ovary)0.7 - 8.0 μM[5]
Compound 6h 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-oneNCI-H522 (Lung)< 50 nM[3]
Compound 7a 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-oneHep3B (Hepatoma)< 100 nM[4]

Mechanism of Action: Tubulin Dynamics and Apoptosis

The causality behind the cytotoxicity of 2-heteroarylquinolin-4(1H)-ones is deeply rooted in their interference with the mitotic spindle apparatus. By binding selectively to the colchicine site on the


-tubulin heterodimer, these compounds prevent the addition of new tubulin subunits to the growing microtubule positive end[1].

Because the cell cannot properly form the mitotic spindle, the spindle assembly checkpoint (SAC) is triggered. This prolonged activation arrests the cell in the G2/M phase. The sustained arrest eventually exhausts the cell's survival signals, downregulating anti-apoptotic proteins (like Bcl-2) and activating executioner caspases (Caspase-3/7), resulting in programmed cell death[3][6].

MoA Drug 2-Heteroarylquinolin-4(1H)-one Tubulin Tubulin Dimer (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Spindle Failure Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase Activation

Pathway of 2-heteroarylquinolin-4(1H)-one induced apoptosis via tubulin depolymerization.

Synthetic Methodologies & Prodrug Engineering

To synthesize the core scaffold, two primary classical routes are utilized: the Camps cyclization of N-(2-acylaryl)amides and the Conrad-Limpach synthesis[1][5]. The Conrad-Limpach approach is often preferred for its scalability, involving the condensation of substituted anilines with


-ketoesters to form an enamine intermediate, followed by high-temperature thermal cyclization[5].
The Phosphate Prodrug Strategy

Because the highly planar aromatic system of the quinolin-4-one core causes strong


 stacking and high crystal lattice energy, the active compounds are practically insoluble in water[3]. To overcome this, researchers synthesize phosphate prodrugs. By reacting the C-ring hydroxyl group with tetrabenzyl pyrophosphate, followed by regioselective dephosphorylation, a highly water-soluble monophosphate prodrug is created[6]. At physiological pH, the phosphate group exists as a dianion, drastically increasing solvation. Upon intravenous administration, endogenous alkaline phosphatases rapidly cleave the phosphate ester, releasing the active cytotoxic agent directly into the bloodstream[6].

Synthesis Start1 Substituted Aniline Condense Condensation (Acid Catalyst) Start1->Condense Start2 β-Ketoester Start2->Condense Enamine Enamine Intermediate Condense->Enamine Cyclize Thermal Cyclization (Ph2O, 250°C) Enamine->Cyclize Scaffold 2-Arylquinolin-4(1H)-one Cyclize->Scaffold Prodrug Phosphate Prodrug (Water Soluble) Scaffold->Prodrug Phosphorylation & Deprotection

Conrad-Limpach synthesis workflow and subsequent phosphate prodrug engineering.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and mechanistic accuracy.

Protocol 1: Synthesis of 2-(3-hydroxy-5-methoxyphenyl)quinolin-4-one Phosphate Prodrug

Causality Note: The use of methanol in the dephosphorylation step is critical. While initial phosphorylation yields a diphosphate, mild treatment with methanol induces a highly regioselective cleavage, yielding the desired monophosphate prodrug without degrading the core scaffold[6].

  • Enamine Formation: Condense the appropriate 4-aminoindole or substituted aniline (1.0 eq) with ethyl 3-(3-hydroxy-5-methoxyphenyl)-3-oxopropanoate (1.2 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing benzene. Use a Dean-Stark trap to remove water, driving the equilibrium toward the enamine.

  • Thermal Cyclization: Dissolve the purified enamine in diphenyl ether (Dowtherm A). Heat the mixture rapidly to 250°C under an inert argon atmosphere for 2 hours. Validation: Monitor via TLC; the disappearance of the enamine spot and the appearance of a highly fluorescent blue/green spot under UV (365 nm) indicates successful cyclization[5].

  • Phosphorylation: Dissolve the resulting 2-arylquinolin-4-one in anhydrous THF. Add NaH (3.0 eq) at 0°C, followed by tetrabenzyl pyrophosphate (2.5 eq). Stir for 4 hours to yield the dibenzyl phosphate intermediate[6].

  • Regioselective Dephosphorylation: Dissolve the intermediate in anhydrous methanol and stir at room temperature for 12 hours. The methanol acts as a selective nucleophile to cleave one benzyl group.

  • Final Deprotection: Subject the monobenzyl phosphate to hydrogenolysis (H₂ gas, 10% Pd/C) in ethanol to yield the final water-soluble dihydrogen phosphate prodrug[4]. Validation: Confirm the loss of benzyl protons (

    
     ~5.0-5.3 ppm) via ¹H-NMR.
    
Protocol 2: In Vitro Tubulin Polymerization Assay

Causality Note: To prove that the synthesized compound acts specifically on tubulin (rather than acting as a generic DNA-intercalator), an isolated protein assay is required. Self-Validation: Always run parallel controls with Paclitaxel (a known microtubule stabilizer) and Vincristine (a known destabilizer)[3].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Plating: Add 5

    
    L of the test compound (dissolved in DMSO, final concentration 5 
    
    
    
    M), Paclitaxel (positive control for stabilization), Vincristine (positive control for inhibition), and pure DMSO (vehicle control) into respective wells.
  • Protein Addition: Add 45

    
    L of purified porcine brain tubulin (3 mg/mL) suspended in the reaction buffer to each well.
    
  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (e.g., Synergy H1) pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm, Emission: 410 nm) every minute for 60 minutes.

  • Data Interpretation: The vehicle control will show a sigmoidal increase in fluorescence as tubulin polymerizes. The test compound should mirror the Vincristine curve, showing a flat or significantly suppressed fluorescence profile, confirming its mechanism as a tubulin polymerization inhibitor[3].

Conclusion

The 2-heteroarylquinolin-4(1H)-one scaffold is a highly promising, privileged structure in the pursuit of novel antimitotic agents. By understanding the precise SAR requirements—specifically the necessity of electron-donating groups on the A-ring and the critical role of the 2-aryl substitution—researchers can design compounds with nanomolar potency against resistant cancer cell lines. Furthermore, the strategic implementation of phosphate prodrug engineering successfully circumvents the scaffold's inherent hydrophobicity, paving the way for viable intravenous formulations and future clinical translation.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC / MDPI URL
  • Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines Source: PMC / NIH URL
  • Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one Source: MDPI URL

Sources

Exploratory

Molecular weight and formula of C20H17NO2 derivatives

Topic: Molecular Weight and Formula of C20H17NO2 Derivatives: A Structural & Analytical Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of C20H17NO2 Derivatives: A Structural & Analytical Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In the landscape of medicinal chemistry, the molecular formula C20H17NO2 represents a distinct chemical space rather than a single chemical entity. It serves as a critical "isomeric checkpoint" for several bioactive scaffolds, ranging from indolin-2-one anticancer agents to diphenylacetic acid esters with anticholinergic properties.

This guide moves beyond basic stoichiometry to analyze the structural diversity, synthetic pathways, and analytical validation of compounds sharing this formula. We define the precise physicochemical parameters and provide actionable protocols for synthesizing and distinguishing key C20H17NO2 derivatives, emphasizing their role in high-throughput screening (HTS) and lead optimization.

Part 1: Physicochemical Identity & Stoichiometry

Before exploring structural variations, we must establish the immutable quantitative baseline for the C20H17NO2 formula. These values are the "ground truth" for mass spectrometry validation.

Quantitative Profile
ParameterValueNotes
Molecular Formula C₂₀H₁₇NO₂
Average Molecular Weight 303.36 g/mol Used for molarity calculations in bench chemistry.
Monoisotopic Mass 303.1259 Da Critical for HRMS (High-Resolution Mass Spec) validation.
Exact Mass 303.125929 DaTheoretical mass for [M]+.
[M+H]⁺ Mass 304.1337 Da The target peak in positive-mode ESI-MS.
Elemental Composition C: 79.19%H: 5.65%
Degree of Unsaturation 13 Indicates high aromaticity or multiple ring systems.
The "Degree of Unsaturation" Implication

A Degree of Unsaturation (DoU) of 13 is significant. It suggests that any derivative with this formula likely contains:

  • Multiple Aromatic Systems: e.g., two benzene rings (8 DoU) + one pyridine/heterocycle (4 DoU).

  • Conjugated Carbonyls: Amides or esters contribute to the count.

  • Rigid Scaffolds: High DoU correlates with the rigid structures often required for receptor binding (e.g., GPCRs or Kinases).

Part 2: Structural Classes & Pharmacological Relevance

The formula C20H17NO2 maps to three primary structural classes in current drug discovery literature. We will focus on the Indolin-2-one scaffold due to its prominence in oncology research.

Class A: Indolin-2-one Derivatives (Anticancer)
  • Structure: An oxindole core substituted with aryl groups.

  • Example: 1-Allyl-3-(2-(4-bromophenyl)-2-oxoethylidene)indolin-2-one (and related analogs).

  • Mechanism: These derivatives often act as Kinase Inhibitors (e.g., VEGFR, CDK) or cytoskeleton disruptors. The indolinone core mimics the ATP-binding motif of kinases.

  • Key Feature: The presence of the lactam (cyclic amide) and extensive conjugation makes these compounds highly fluorescent and UV-active.

Class B: Diphenylacetic Acid Esters (Anticholinergic)
  • Structure: Pyridin-2-ylmethyl 2,2-diphenylacetate.[1]

  • Mechanism: Muscarinic antagonist activity. The diphenylmethane moiety is a classic "pharmacophore" for binding to muscarinic acetylcholine receptors (mAChRs).

  • Differentiation: Unlike the indolinones, this molecule has a flexible linker (ester bond) and a basic pyridine nitrogen, significantly altering its solubility and pKa.

Class C: 3-Cyanoflavone Precursors
  • Structure: Methyl 2-(2'-cyano-2'-ethylthio-1'-phenylvinyloxy)benzoates.[2]

  • Relevance: Synthetic intermediates for flavonoid synthesis.[2] While less bioactive themselves, they are critical "checkpoint" compounds in the synthesis of antimicrobial flavonoids.

Part 3: Visualization of Structural Divergence

The following diagram illustrates how the single formula C20H17NO2 diverges into distinct pharmacological classes based on the arrangement of atoms.

C20H17NO2_Divergence Formula Molecular Formula C20H17NO2 (MW: 303.36) ClassA Class A: Indolin-2-ones (Rigid, Heterocyclic) Formula->ClassA ClassB Class B: Diphenylacetates (Flexible, Ester-linked) Formula->ClassB ClassC Class C: Flavone Precursors (Synthetic Intermediates) Formula->ClassC ExA Target: Kinase Inhibition (e.g., VEGFR Antagonists) Key Feature: Lactam Ring ClassA->ExA ExB Target: mAChR Antagonism (e.g., Spasmolytics) Key Feature: Basic Pyridine N ClassB->ExB ExC Target: Antibacterial Synthesis Key Feature: Cyano/Thio Groups ClassC->ExC

Caption: Structural divergence of C20H17NO2 into three distinct pharmacological scaffolds.

Part 4: Synthetic Protocol (Indolin-2-one Derivative)

This protocol describes the synthesis of a C20H17NO2 derivative via a Knoevenagel Condensation , a standard method for generating the indolinone scaffold.

Reaction Scheme

Reagents: Indolin-2-one (Starting Material A) + Substituted Benzaldehyde (Starting Material B) + Piperidine (Catalyst). Transformation: Dehydrative coupling at the C3 position of the oxindole.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 eq of N-substituted indolin-2-one (e.g., N-allyl isatin derivative) in absolute ethanol (0.5 M concentration).

    • Add 1.0 eq of the appropriate aromatic aldehyde (selected to match the C20 count).

  • Catalysis:

    • Add catalytic piperidine (0.1 eq). The base facilitates the deprotonation of the C3-position.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product is usually a brightly colored (red/orange) solid due to extended conjugation.

  • Isolation:

    • Cool to room temperature.[3] The product often precipitates.

    • Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

    • Recrystallization: Purify using Ethanol/DMF if necessary.

  • Validation:

    • Confirm C20H17NO2 formula via HRMS ([M+H]+ = 304.1337).

Part 5: Analytical Validation (Differentiation Strategy)

Distinguishing between the Ester (Class B) and the Amide (Class A) isomers is critical, as they share the exact same mass.

1H-NMR Diagnostic Signals
FeatureClass A: Indolin-2-one (Amide)Class B: Diphenylacetate (Ester)
Carbonyl Carbon (13C) ~168-170 ppm (Amide C=O)~172-175 ppm (Ester C=O)
Alpha-Protons Singlet/Doublet at ~7.5-8.0 ppm (Vinyl proton if unsaturated)Singlet at ~5.2 ppm (Methine CH of diphenyl group)
NH/N-R Signals No NH if N-substituted; N-Allyl signals at 5.8 ppm.Pyridine protons (distinct doublets at 8.5 ppm).
Mass Spectrometry Fragmentation (ESI-MS/MS)
  • Class A (Indolinone): Fragmentation typically involves the loss of the N-substituent (e.g., allyl radical) or CO loss from the lactam ring.

  • Class B (Ester): Shows a characteristic tropylium ion (m/z 91) or diphenylmethyl cation (m/z 167) due to the cleavage of the ester bond. This cleavage is much more facile in the ester than the amide.

Part 6: Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating a C20H17NO2 candidate.

Synthesis_Workflow Start Start: Target Selection (C20H17NO2) Synth Synthesis: Knoevenagel Condensation Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Check1 Checkpoint 1: HRMS Target: 304.1337 (M+H) Purify->Check1 Check1->Synth Fail (Wrong Mass) Check2 Checkpoint 2: 1H-NMR Verify Amide vs Ester Check1->Check2 Pass Final Final: Bioassay (IC50 Determination) Check2->Final Confirmed

Caption: Experimental workflow for the synthesis and validation of C20H17NO2 derivatives.

References

  • PubChem Compound Summary. Diphenyl-acetic acid pyridin-2-ylmethyl ester (CID 39094).[1] National Library of Medicine. Available at: [Link]

  • Lassagne, F. et al. (2006). Synthesis of 3-cyanoflavones and their biological evaluation.[2] Heterocycles.[2][4][5] (Discusses C20H17NO2 precursors).[4][6] Available at: [Link]

  • RSC Advances. Dual activity of indolin-2-ones containing an arylidene motif. Royal Society of Chemistry. (Detailed synthesis of Indolin-2-one derivatives). Available at: [Link]

  • Google Patents.Protein kinase C agonists (WO2020176505A1). (Cites LCMS data for C20H17NO2 scaffolds).

Sources

Foundational

Technical Deep Dive: Novel Quinolone-Chromene Hybrid Compounds

Pharmacophore Hybridization Strategies for Dual-Target Therapeutics Executive Directive: The Hybridization Rationale In the landscape of modern drug discovery, the "one-drug, one-target" paradigm is increasingly failing...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Hybridization Strategies for Dual-Target Therapeutics

Executive Directive: The Hybridization Rationale

In the landscape of modern drug discovery, the "one-drug, one-target" paradigm is increasingly failing against complex pathologies like multidrug-resistant (MDR) cancer and multifactorial neurodegenerative diseases. The synthesis of Quinolone-Chromene Hybrids represents a paradigm shift toward Multi-Target Directed Ligands (MTDLs) .

This guide dissects the medicinal chemistry, synthetic pathways, and biological validation of these hybrids.[1][2] By fusing the DNA-intercalating/gyrase-inhibiting scaffold of quinolones with the vascular-disrupting and apoptotic properties of chromenes (benzopyrans), researchers can achieve synergistic potency that surpasses individual pharmacophores.

Medicinal Chemistry Architecture & SAR

The structural integrity of these hybrids relies on the strategic linkage of two privileged scaffolds. The design logic must address solubility, steric clashes at the active site, and linker flexibility.

Structural Logic
  • The Quinolone Moiety: Acts primarily as the DNA-targeting warhead.[3][4] The C-3 carboxylic acid and C-4 ketone are essential for binding to the DNA-gyrase complex (bacterial) or Topoisomerase II (mammalian).

  • The Chromene Moiety: Provides lipophilicity and targets accessory pockets (e.g., the PAS site in AChE or the colchicine binding site in tubulin).

  • The Linker: The "Click" derived 1,2,3-triazole ring is currently the gold standard. It mimics a peptide bond (bioisostere) but is resistant to metabolic hydrolysis, providing rigid spacing that enhances selectivity.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones for optimizing biological activity.

SAR_Map Quinolone Quinolone Core (DNA Intercalation) Linker Linker (Triazole/Amide) (Spacer & Solubility) Quinolone->Linker Connected via C-6 or N-1 Chromene Chromene Core (Apoptosis/Vascular) Linker->Chromene Connected via C-3 or C-4 N1 N-1 Position: Bulky groups (Cyclopropyl) increase potency N1->Quinolone C7 C-7 Position: Piperazine adds spectrum & solubility C7->Quinolone C3_Chrom C-3 Position: Electron-withdrawing groups (CN, NO2) enhance toxicity C3_Chrom->Chromene

Caption: SAR map highlighting critical substitution points. The N-1 and C-7 positions on the quinolone and the C-3 position on the chromene are primary sites for optimization.

Synthetic Methodologies: The "Click" Approach

While Knoevenagel condensation is useful for fused systems, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the superior method for linking these distinct scaffolds. It proceeds in high yields, tolerates diverse functional groups, and requires minimal purification.

Detailed Experimental Protocol: Synthesis of Triazole-Linked Quinolone-Chromene Hybrid

Objective: Synthesize a 1,2,3-triazole linked hybrid from a propargylated quinolone and an azido-chromene.

Reagents & Equipment:

  • Propargyl-substituted Quinolone (1.0 eq)

  • 3-Azidomethyl-chromen-2-one (1.1 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent: DMF/Water (4:1 ratio)

  • TLC Silica gel 60 F254 plates

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the propargylated quinolone derivative (1.0 mmol) and the azido-chromene derivative (1.1 mmol) in 10 mL of DMF.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 mmol) and Sodium Ascorbate (0.2 mmol) in 2.5 mL of distilled water. The solution should turn bright yellow/orange, indicating the generation of Cu(I) species.

  • Initiation: Add the aqueous catalyst solution dropwise to the DMF reaction mixture while stirring vigorously at room temperature (25°C).

  • Reaction Monitoring: Stir the mixture for 6–12 hours. Monitor progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The starting alkyne spot should disappear.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form immediately.

  • Purification: Filter the precipitate and wash copiously with water (to remove Cu salts) and cold diethyl ether. Recrystallize from Ethanol/DMF to obtain the pure hybrid.

  • Validation: Confirm structure via ¹H-NMR (look for the singlet triazole proton ~8.0–8.5 ppm) and HRMS.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Precursors Step1 Functionalization: Quinolone -> Propargyl-Quinolone Chromene -> Azido-Chromene Start->Step1 Step2 CuAAC Reaction: CuSO4 / Na-Ascorbate DMF/H2O, RT, 12h Step1->Step2 Click Chemistry Step3 Workup: Ice-water precipitation Filtration Step2->Step3 End Final Product: 1,2,3-Triazole Hybrid Step3->End Recrystallization

Caption: Step-wise synthesis workflow utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate the hybrid scaffold.

Therapeutic Applications & Data Analysis

Oncology: Dual Inhibition of Topoisomerase II & EGFR

The most promising application of these hybrids is in treating non-small cell lung cancer (NSCLC) and breast cancer. The hybrid molecule acts as a "dual-key" agent:

  • Quinolone domain: Intercalates into DNA and inhibits Topoisomerase IIα, preventing DNA uncoiling.

  • Chromene domain: Binds to the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), blocking downstream signaling.

Data Summary: Cytotoxicity Profiles (IC₅₀ in µM) Comparison of Hybrid efficacy vs. Standard Care (Doxorubicin)

Compound IDStructure TypeA549 (Lung)MCF-7 (Breast)EGFR Kinase Inhib.
Hybrid 4a 6-F-Quinolone-Triazole-Chromene5.6 ± 0.2 8.2 ± 0.50.45 µM
Hybrid 8e Quinoline-Chromenone12.4 ± 1.115.1 ± 1.2N/D
Doxorubicin Anthracycline (Control)1.8 ± 0.11.2 ± 0.1Inactive
Erlotinib Quinazoline (Control)10.5 ± 0.8>500.02 µM

Interpretation: While less potent than Doxorubicin in raw cytotoxicity, Hybrid 4a shows superior selectivity and a defined molecular target (EGFR), reducing the likelihood of cardiotoxicity associated with anthracyclines.

Neurology: Acetylcholinesterase (AChE) Inhibition

For Alzheimer's disease, these hybrids target the Peripheral Anionic Site (PAS) of AChE via the chromene ring, while the quinolone moiety binds to the catalytic site. This "dual binding" prevents the aggregation of Amyloid-beta (Aβ) plaques, which is catalyzed by AChE.

Visualization: Dual Mechanism of Action

MOA_Dual cluster_Cancer Cancer Pathway (NSCLC) cluster_Alzheimer Neurodegenerative Pathway Hybrid Quinolone-Chromene Hybrid Ligand TopoII Topoisomerase II Hybrid->TopoII Intercalation EGFR EGFR Kinase Hybrid->EGFR ATP Competition AChE Acetylcholinesterase Hybrid->AChE Dual Site Binding (CAS & PAS) DNA_Damage DNA Double Strand Breaks TopoII->DNA_Damage Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Signaling Block DNA_Damage->Apoptosis Amyloid Amyloid-beta Aggregation AChE->Amyloid Inhibits Cognition Cognitive Improvement Amyloid->Cognition Reduced Plaque

Caption: Dual mechanistic pathways. In cancer, the hybrid induces apoptosis via DNA damage and EGFR blockade. In Alzheimer's, it prevents AChE-mediated amyloid aggregation.

References

  • Design and synthesis of novel anti-Alzheimer's agents: Acridine-chromenone and quinoline-chromenone hybrids. Bioorganic Chemistry, 2016.[5] Link

  • Novel quinazoline-chromene hybrids as anticancer agents: Synthesis, biological activity, molecular docking, dynamics and ADME studies. Archiv der Pharmazie, 2023. Link

  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 2024. Link

  • Chromone and donepezil hybrids as new multipotent cholinesterase and monoamine oxidase inhibitors. RSC Advances, 2016. Link

  • Click synthesis of chromene‐7‐azaindole‐1,2,3‐triazole hybrids. ResearchGate, 2025. Link

Sources

Exploratory

Technical Guide: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4-one

Compound Profile, Synthesis, and Pharmacological Evaluation Executive Summary & Chemical Identity 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4-one represents a specialized scaffold within the 2-aryl-4-quinolone class of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile, Synthesis, and Pharmacological Evaluation

Executive Summary & Chemical Identity

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4-one represents a specialized scaffold within the 2-aryl-4-quinolone class of pharmacophores. This structural class is widely recognized in medicinal chemistry for its potent antimitotic and antitumor properties. Unlike traditional quinolone antibiotics (which target DNA gyrase), 2-aryl-4-quinolones primarily function as tubulin polymerization inhibitors , binding to the colchicine site of microtubules to induce apoptosis in replicating cancer cells.

This guide details the chemical structure, validated synthetic pathways, and biological characterization protocols for this specific chromene-substituted analog.[1]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one
Core Scaffold 4-Quinolone (Benzopyridin-4-one)
C2-Substituent 2,2-dimethyl-2H-chromene (Precocene-like moiety)
Molecular Formula C₂₀H₁₇NO₂
Molecular Weight ~303.36 g/mol
Therapeutic Class Antineoplastic (Tubulin Inhibitor), Antiviral (HCV NS5B)
Key Pharmacophore The A-ring (Quinolone) mimics the colchicine biaryl system; the B-ring (Chromene) enhances lipophilicity and binding affinity.[2]

Chemical Synthesis: The Oxidative Cyclization Protocol

The most robust method for synthesizing 2-aryl-4-quinolones, particularly those with sensitive moieties like the dimethylchromene ring, is the modified Chalcone Oxidative Cyclization route. This method avoids the harsh acidic conditions of the Conrad-Limpach synthesis, preserving the acid-sensitive chromene double bond.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • 2-Aminoacetophenone (Provides the quinolone A-ring and nitrogen).

  • 2,2-Dimethyl-6-formylchromene (Provides the C2-aryl substituent).

Step-by-Step Protocol

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation) Objective: Synthesize the intermediate 1-(2-aminophenyl)-3-(2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one.

  • Reagents: Dissolve 2-aminoacetophenone (1.0 eq) and 2,2-dimethyl-6-formylchromene (1.0 eq) in absolute ethanol (EtOH).

  • Catalysis: Add KOH (3.0 eq) or NaOH (40% aq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture into ice water. Neutralize with dilute HCl (carefully, to pH 7) to precipitate the chalcone.

  • Purification: Recrystallize from ethanol to obtain the yellow/orange chalcone solid.

Phase 2: Oxidative Cyclization (Ring Closure) Objective: Convert the chalcone to the final quinolone using Iodine/DMSO.

  • Setup: Dissolve the chalcone (1.0 eq) in DMSO (10 mL/mmol).

  • Oxidant: Add Iodine (I₂, 0.05–0.1 eq) as a catalyst.

  • Heating: Heat the mixture to 130–140°C for 2–4 hours.

    • Note: The reaction proceeds via an initial Michael addition of the amine to the enone, followed by oxidative dehydrogenation.

  • Quenching: Cool to room temperature and pour into crushed ice containing 5% sodium thiosulfate (to remove excess iodine).

  • Isolation: Filter the precipitate. Wash with water and cold diethyl ether.

  • Final Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (CH₂Cl₂:MeOH 95:5).

Synthesis Pathway Visualization

SynthesisPathway Start1 2-Aminoacetophenone Chalcone Amino-Chalcone Intermediate Start1->Chalcone KOH, EtOH Claisen-Schmidt Start2 2,2-Dimethyl-6-formylchromene Start2->Chalcone Cyclization Michael Addition (Intramolecular) Chalcone->Cyclization Heat, DMSO Oxidation Oxidative Dehydrogenation (I2 / DMSO) Cyclization->Oxidation Product 2-(2,2-dimethyl-2H-chromen-6-yl) quinolin-4-one Oxidation->Product -H2

Figure 1: The "Chalcone Route" synthesis.[2] This convergent strategy ensures regioselectivity at the C2 position.

Mechanism of Action: Tubulin Inhibition

Unlike antibacterial quinolones, 2-aryl-4-quinolones are potent Antimitotic Agents . They function as bioisosteres of flavonoids (like quercetin) and combretastatins.

Pharmacodynamics
  • Target: Beta-tubulin subunit.

  • Binding Site: Colchicine binding site (interface of alpha/beta tubulin).

  • Effect: The molecule sterically hinders the polymerization of tubulin dimers into microtubules.

  • Outcome: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis.

Signaling Cascade

The inhibition of microtubule dynamics triggers a specific stress response:

  • G2/M Arrest: Cells cannot form the mitotic spindle.

  • Bcl-2 Phosphorylation: Prolonged arrest leads to phosphorylation of Bcl-2 (inactivating its anti-apoptotic function).

  • Caspase Activation: Activation of Caspase-3 and Caspase-9 initiates the intrinsic apoptotic pathway.

MOA Drug 2-(2,2-dimethyl-2H-chromen-6-yl) quinolin-4-one Tubulin Tubulin Heterodimers (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Cell Cycle Arrest Spindle->G2M Failure triggers Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged arrest Caspase Caspase-3 Activation Bcl2->Caspase Signaling Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of Action.[3] The compound acts as a direct microtubule destabilizing agent, triggering the intrinsic apoptotic pathway.

Pharmacological Evaluation Protocols

To validate the activity of this specific IUPAC entity, the following self-validating protocols are recommended.

In Vitro Cytotoxicity Assay (MTT/MTS)

Purpose: Determine the IC50 against cancer cell lines (e.g., MCF-7, KB, HCT-116).

  • Seeding: Seed cells (5x10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve the quinolone in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Use Colchicine or Paclitaxel as a positive control.

Tubulin Polymerization Assay (Fluorescence Based)

Purpose: Confirm the mechanism of action is direct tubulin inhibition.

  • Reagents: Purified tubulin (>99%) in PEM buffer containing GTP and DAPI (as a reporter).

  • Baseline: Measure fluorescence (Ex 360nm / Em 450nm) at T=0.

  • Initiation: Add drug (10 µM) and warm to 37°C to initiate polymerization.

  • Kinetics: Monitor fluorescence every 60 seconds for 60 minutes.

  • Result Interpretation:

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Active Compound: Flattened curve (suppressed elongation phase).

Structure-Activity Relationship (SAR) Context

Why this specific IUPAC structure?

  • 2-Position (Aryl): The 2,2-dimethylchromene ring provides a bulky, lipophilic domain that fits deeply into the hydrophobic pocket of the colchicine binding site. The gem-dimethyl group prevents metabolic oxidation at that position, potentially increasing half-life compared to a simple phenyl ring.

  • 4-Position (Carbonyl): Essential for hydrogen bonding with the protein backbone (likely Valine or Asparagine residues in tubulin).

  • NH (Quinolone Nitrogen): Often acts as a hydrogen bond donor. N-alkylation (e.g., N-methyl) usually decreases activity in this specific scaffold, suggesting the NH is critical for binding.

References

  • Kuo, S. C., et al. (1993). "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with the colchicine site of tubulin." Journal of Medicinal Chemistry.

  • Li, L., et al. (1994). "Antitumor agents.[1][4] 150. 2',3',4',5',5,6,7-Substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization." Journal of Medicinal Chemistry.

  • Kemnitzer, W., et al. (2004).[5] "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry.

  • Xia, Y., et al. (2001). "Antitumor agents.[1][4] Part 202: Novel 2'-amino-chalcones: design, synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Gao, H., et al. (2025). "Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents." BenchChem Application Notes.

Sources

Foundational

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 2-Substituted Quinolin-4-ones

Abstract The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The substituent at the 2-position, in particular, acts as a critical determinant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The substituent at the 2-position, in particular, acts as a critical determinant of the molecule's pharmacological profile, profoundly influencing its potency and selectivity. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted quinolin-4-ones, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the nuanced effects of various substituents at this key position, supported by quantitative data and mechanistic insights. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these compounds and utilizes visualizations to elucidate complex concepts, offering a valuable resource for researchers and drug development professionals.

Introduction: The Quinolin-4-one Core and the Significance of the 2-Position

Quinolin-4-ones are a class of heterocyclic compounds characterized by a bicyclic system where a benzene ring is fused to a pyridin-4-one ring.[1] This privileged scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[2] The versatility of the quinolin-4-one nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties.[3] Among these, the 2-position has emerged as a focal point for medicinal chemists. The substituent at this position projects into the binding pockets of various biological targets, and its nature—be it aromatic, aliphatic, or heterocyclic—can drastically alter the compound's therapeutic potential. This guide will systematically explore the SAR of 2-substituted quinolin-4-ones, providing a rationale for the design of more potent and selective therapeutic agents.

Synthetic Strategies for 2-Substituted Quinolin-4-ones: A Brief Overview

The synthesis of 2-substituted quinolin-4-ones can be achieved through several established methods. A common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with a diethyl ethoxymethylenemalonate, followed by thermal cyclization.[4] Another widely used method is the Camps cyclization, which utilizes the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. These synthetic routes offer the flexibility to introduce a wide variety of substituents at the 2-position, facilitating the exploration of the SAR.

Below is a generalized workflow for the synthesis of 2-substituted quinolin-4-ones.

synthesis_workflow start Starting Materials (e.g., Anilines, Acylating Agents) step1 Formation of N-Acyl Intermediate start->step1 step2 Intramolecular Cyclization (e.g., Camps or Gould-Jacobs) step1->step2 step3 Purification and Characterization step2->step3 end 2-Substituted Quinolin-4-one step3->end

Caption: A generalized workflow for the synthesis of 2-substituted quinolin-4-ones.

Anticancer Activity: Targeting Proliferation and Survival

Quinolin-4-one derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes and proteins involved in cell proliferation and survival.[1] The nature of the substituent at the 2-position plays a pivotal role in determining their cytotoxic potency and selectivity against various cancer cell lines.

Structure-Activity Relationship of 2-Aryl-Substituted Quinolin-4-ones

The introduction of an aryl group at the 2-position has been a particularly fruitful strategy in the development of anticancer quinolin-4-ones. The electronic and steric properties of this aryl ring are critical for activity.

  • Electron-withdrawing and Lipophilic Groups: Studies have shown that the presence of electron-withdrawing groups (e.g., trifluoromethyl) or hydrophobic groups on the 2-aryl moiety can enhance anticancer activity.[5] For instance, 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one has been identified as a potent and selective inhibitor of tankyrases, enzymes involved in Wnt signaling, which is often dysregulated in cancer.[5] The increased lipophilicity of 2-arylquinolines has been correlated with improved cytotoxic effects against cell lines such as HeLa and PC3.

  • Substitution Pattern: The position of substituents on the 2-aryl ring also influences activity. In a series of 2-arylquinolines, compounds with C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity against PC3 and HeLa cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 2-substituted quinolin-4-one derivatives against various cancer cell lines.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 4-TrifluoromethylphenylHeLa8.3
2 3,4-MethylenedioxyphenylPC331.37
3 PhenylDLD-1>10[6]
4 4-Trifluoromethylphenyl (with 6,7-dimethoxy)DLD-12.25[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[9][10]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-substituted quinolin-4-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow start Seed Cells in 96-well Plate step1 Treat with 2-Substituted Quinolin-4-ones start->step1 step2 Add MTT Reagent and Incubate step1->step2 step3 Solubilize Formazan Crystals step2->step3 step4 Measure Absorbance at 570 nm step3->step4 end Calculate IC50 Values step4->end

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial Infections

The quinolin-4-one scaffold is the backbone of the highly successful quinolone class of antibiotics. Modifications at the 2-position have been explored to develop new antibacterial agents with improved potency and a broader spectrum of activity, particularly against resistant strains.

Structure-Activity Relationship of 2-Substituted Quinolin-4-ones
  • 2-Aryl and 2-Heteroaryl Substituents: The presence of an aryl or heteroaryl group at the 2-position can confer significant antibacterial activity. For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown selective antimicrobial activities against both Gram-positive and Gram-negative bacteria.[11]

  • Influence of Substituents on the Quinoline Ring: While the 2-substituent is crucial, modifications on the quinoline ring itself also play a role. For example, in a series of ethyl 2-(quinolin-4-yl)-propanoates, the presence of a halogen at the 6-position was found to be detrimental to activity against H. pylori, whereas an alkyl group at the 8-position seemed to enhance potency.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of representative 2-substituted quinolin-4-one derivatives against various bacterial strains.

Compound ID2-SubstituentBacterial StrainMIC (µg/mL)Reference
5 Phenyl (with specific substitutions)S. aureus62.5[11]
6 Phenyl (with specific substitutions)E. coli125[11]
7 (Quinolin-4-yl)propanoate derivativeH. pylori<25[4]
8 2-aminoquinazolin-4(3H)-one derivativeMRSA0.6 (µM)[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[14]

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[14][15]

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the 2-substituted quinolin-4-one in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[16]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[14]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[16]

Antiviral Activity: A Newer Frontier

While historically known for their antibacterial and anticancer properties, 2-substituted quinolin-4-ones are increasingly being investigated for their antiviral potential against a range of viruses.[2]

Structure-Activity Relationship of 2-Substituted Quinolin-4-ones
  • 2-Aryl and 2-Heterocyclyl Moieties: The introduction of complex aryl and heterocyclyl groups at the 2-position has been a key strategy in the development of antiviral quinolin-4-ones. For example, a 2-anilinoquinazolin-4(3H)-one derivative showed potent activity against SARS-CoV-2.[17]

  • Targeting Host Factors: Some antiviral quinolin-4-ones exert their effect by targeting host cell enzymes that are essential for viral replication. For instance, a 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid was found to be a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, thereby inhibiting the replication of various RNA viruses.[18][19]

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of representative 2-substituted quinolin-4-one derivatives.

Compound ID2-SubstituentVirusEC50Reference
9 2-Anilino (on a quinazolin-4-one core)SARS-CoV-20.23 µM[17]
10 5-Isopropyl-2-methyl-4-phenoxyphenylVSV2 nM[18][19]
11 5-Isopropyl-2-methyl-4-phenoxyphenylWSN-Influenza41 nM[18][19]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[20]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[21] A reduction in the number of plaques in the presence of the compound indicates antiviral activity.[20]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates and incubate until they reach 90-100% confluency.

  • Virus and Compound Incubation: Prepare serial dilutions of the 2-substituted quinolin-4-one derivative. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well). Mix the virus dilution with each compound dilution and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection of Cells: Remove the growth medium from the cell monolayers and infect them with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[22]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.[20]

  • Plaque Visualization and Counting: After incubation, fix and stain the cell monolayer (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

plaque_reduction_workflow start Prepare Confluent Cell Monolayer step1 Incubate Virus with Compound Dilutions start->step1 step2 Infect Cell Monolayer step1->step2 step3 Add Semi-Solid Overlay step2->step3 step4 Incubate for Plaque Formation step3->step4 step5 Fix, Stain, and Count Plaques step4->step5 end Calculate EC50 Value step5->end

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2,2-Dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one: Application Note &amp; Protocol

Executive Summary The hybridization of privileged molecular scaffolds is a cornerstone of modern drug discovery. The target compound, 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one , represents a sophisticated struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of privileged molecular scaffolds is a cornerstone of modern drug discovery. The target compound, 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one , represents a sophisticated structural merger between a 2,2-dimethyl-2H-chromene moiety and an aza-flavone (2-arylquinolin-4(1H)-one) core. Compounds of this class exhibit profound biological activities, frequently acting as potent kinase inhibitors, antiviral agents, and modulators of the Hypoxia Inducible Factor (HIF-1) pathway .

This application note provides a comprehensive, self-validating synthetic methodology to construct this hybrid molecule. By eschewing classical, harsh oxidative conditions (such as stoichiometric thallium or hypervalent iodine) in favor of a modern catalytic dehydrogenative cyclization, this protocol ensures high atom economy, superior yield, and scalability.

Strategic Pathway & Mechanistic Rationale

The synthesis is architected around a convergent three-step pathway designed to maximize regiocontrol and minimize side reactions:

  • Propargylation & Claisen Rearrangement : The chromene core is established via the O-alkylation of 4-hydroxybenzaldehyde with 3-chloro-3-methylbut-1-yne, followed by a thermally induced[3,3]-sigmatropic rearrangement. The resulting allenyl intermediate undergoes rapid tautomerization and 6π-electrocyclic ring closure to yield the chromene-6-carbaldehyde.

  • Claisen-Schmidt Condensation : The chromene aldehyde is coupled with 2-aminoacetophenone. We utilize a mild, barium-based catalyst (Ba(OH)₂·8H₂O) to drive the aldol condensation. This specific base is selected to prevent the degradation or polymerization of the base-sensitive chromene core .

  • Dehydrogenative Cyclization : The resulting o-aminochalcone undergoes an intramolecular aza-Wacker-type cyclization catalyzed by Pd(OAc)₂. Molecular oxygen acts as the terminal oxidant to regenerate the active Pd(II) species, making the final step highly sustainable .

Workflow Visualization

Workflow Step1 Step 1: Propargylation & Claisen Rearrangement (4-Hydroxybenzaldehyde → Chromene Core) Step2 Step 2: Claisen-Schmidt Condensation (Chromene + 2-Aminoacetophenone → o-Aminochalcone) Step1->Step2 Ba(OH)2·8H2O, EtOH Room Temp, 12h Step3 Step 3: Dehydrogenative Cyclization (o-Aminochalcone → Quinolin-4(1H)-one) Step2->Step3 Pd(OAc)2, O2, DMSO 100 °C, 12h Product Target: 2-(2,2-Dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Step3->Product Isolation & Purification

Fig 1: Three-step synthetic workflow for 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one.

Experimental Methodologies

Step 1: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

Causality Insight: The addition of KI facilitates an in situ Finkelstein reaction, converting the chloro-alkyne to a highly reactive iodo-alkyne, drastically reducing the activation energy required for the initial O-alkylation.

Procedure:

  • Charge an oven-dried 250 mL round-bottom flask with 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), anhydrous K₂CO₃ (2.76 g, 20.0 mmol), and KI (0.33 g, 2.0 mmol) in 50 mL of dry acetone.

  • Add 3-chloro-3-methylbut-1-yne (1.54 g, 15.0 mmol) dropwise. Reflux the suspension under N₂ for 24 hours.

  • Filter the inorganic salts, concentrate the filtrate in vacuo, and dissolve the crude propargyl ether in N,N-diethylaniline (20 mL).

  • Heat the solution at 200 °C for 4 hours to induce the Claisen rearrangement.

  • Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with cold 1M HCl (3 × 50 mL) to remove the diethylaniline, followed by brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) will show a distinct spot with a higher Rf than the starting material. ¹H NMR confirmation is absolute when the terminal alkyne proton (~2.5 ppm) disappears, replaced by two characteristic chromene alkene doublets at δ 5.6 and 6.3 ppm (J ≈ 10 Hz).

Step 2: Synthesis of (E)-1-(2-Aminophenyl)-3-(2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one

Causality Insight: The amino group on the acetophenone is poorly nucleophilic compared to the enolate generated by Ba(OH)₂. This chemoselectivity ensures that N-alkylation or premature cyclization does not occur, isolating the o-aminochalcone as a stable intermediate.

Procedure:

  • Dissolve 2,2-dimethyl-2H-chromene-6-carbaldehyde (0.94 g, 5.0 mmol) and 2-aminoacetophenone (0.68 g, 5.0 mmol) in 20 mL of absolute ethanol.

  • Add Ba(OH)₂·8H₂O (3.15 g, 10.0 mmol) in a single portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • The product will precipitate as a vibrant solid. Quench with 20 mL of ice water, filter the precipitate, and wash thoroughly with cold ethanol (2 × 10 mL). Dry under high vacuum.

Self-Validation Checkpoint: The reaction mixture transitions from a pale yellow solution to a deep orange suspension. The formation of the highly conjugated enone system is confirmed by a deep red shift in UV absorption and an [M+H]⁺ peak at 306.2 m/z.

Step 3: Synthesis of 2-(2,2-Dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Causality Insight: Pd(II) coordinates simultaneously to the alkene and the free amine, lowering the LUMO of the enone and facilitating intramolecular nucleophilic attack. The use of an O₂ balloon provides a clean, atom-economical method to reoxidize the resulting Pd(0) back to Pd(II) without introducing heavy metal waste .

Procedure:

  • Dissolve the o-aminochalcone (0.61 g, 2.0 mmol) in 10 mL of anhydrous DMSO in a 50 mL Schlenk flask.

  • Add Pd(OAc)₂ (22.5 mg, 5 mol%).

  • Evacuate the flask and backfill with molecular oxygen (O₂) three times. Maintain the reaction under an O₂ balloon.

  • Heat the mixture at 100 °C for 12 hours.

  • Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with brine (5 × 20 mL) to remove DMSO, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (CH₂Cl₂/MeOH 95:5) to afford the target compound.

Self-Validation Checkpoint: TLC will reveal the disappearance of the orange chalcone spot and the emergence of a blue-fluorescent spot under 365 nm UV light. ¹H NMR definitively proves cyclization via the loss of the trans-alkene protons and the appearance of a sharp singlet at ~6.3 ppm corresponding to the C3-H of the quinolone core.

Analytical Data Summary

The following table summarizes the expected quantitative yields and critical spectral markers required to validate the integrity of each synthetic step.

CompoundExpected YieldPhysical AppearanceKey ¹H NMR Signals (δ, ppm in CDCl₃/DMSO-d₆)ESI-MS (m/z)
1 (Chromene Aldehyde)72 - 78%Yellow oil9.85 (s, 1H, CHO), 6.35 & 5.60 (d, 2H, alkene), 1.45 (s, 6H, CH₃)189.1 [M+H]⁺
2 (o-Aminochalcone)80 - 85%Orange solid7.80 & 7.55 (d, 2H, enone), 6.50 (br s, 2H, NH₂), 1.48 (s, 6H, CH₃)306.2 [M+H]⁺
3 (Target Quinolone)75 - 80%Pale yellow solid11.50 (br s, 1H, NH), 8.10 (d, 1H, Ar-H), 6.30 (s, 1H, C3-H)304.1 [M+H]⁺

Note: The final product exhibits tautomerism between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. In polar solvents (e.g., DMSO-d₆), the quinolin-4(1H)-one form predominates, evidenced by the downfield NH proton at ~11.50 ppm.

References

  • Wang, Y., et al. "Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway." PMC / NIH, 2016.[Link]

  • Thungatha, L., et al. "Synthesis, structural elucidation, intramolecular hydrogen bonding and DFT studies of quinoline-chalcone-chromene hybrids." Arkivoc, 2020.[Link]

  • Won, H.-J., et al. "One-Step Synthesis of 2-Arylquinolin-4(1H)-Ones from 1-(2-Aminoaryl)-3-Arylpropan-1-Ones via Pd(II)-Catalyzed Dehydrogenative Cyclization." The Journal of Organic Chemistry, 2024.[Link]

  • Organic Chemistry Portal. "Synthesis of 4-quinolones." Organic-Chemistry.org, 2025.[Link]

Application

Friedländer annulation protocol for chromenyl-quinolones

Application Note: Friedländer Annulation Protocol for Chromeno[4,3-b]quinolines Abstract & Strategic Significance The chromeno-quinoline scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Friedländer Annulation Protocol for Chromeno[4,3-b]quinolines

Abstract & Strategic Significance

The chromeno-quinoline scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent DNA-intercalating properties, topoisomerase inhibition, and MDR-reversing activity in cancer therapy. This guide details the Friedländer annulation , the most robust and convergent protocol for synthesizing chromeno[4,3-b]quinolines .

Unlike multi-step approaches, the Friedländer protocol offers a one-pot condensation of 2-aminoaryl carbonyls with chroman-4-ones. This note prioritizes a Brønsted acid-catalyzed pathway due to its operational simplicity, scalability, and high atom economy.

Mechanistic Insight

The Friedländer annulation is a cascade reaction involving condensation followed by cyclodehydration.[1] Understanding the competition between the Schiff base (imine) and Aldol pathways is critical for optimization.

Key Mechanistic Checkpoint:

  • Rate-Determining Step (RDS): Typically the initial intermolecular condensation.

  • Regioselectivity: Controlled by the nucleophilicity of the amine and the acidity of the

    
    -methylene protons in the chroman-4-one.
    
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical transition from the intermediate aldol/imine adduct to the aromatized tetracyclic core.[2]

FriedlanderMechanism Start Reactants: 2-Aminobenzaldehyde + Chroman-4-one AcidAct Acid Activation (C=O Protonation) Start->AcidAct H+ Cat. PathA Path A: Schiff Base Formation (Imine) AcidAct->PathA Amine Attack PathB Path B: Intermolecular Aldol Condensation AcidAct->PathB Enol Attack Cyclization Intramolecular Cyclization PathA->Cyclization - H2O PathB->Cyclization - H2O Dehydration Dehydration & Aromatization Cyclization->Dehydration - H2O Product Product: Chromeno[4,3-b]quinoline Dehydration->Product

Figure 1: Dual-pathway mechanism for the acid-catalyzed Friedländer annulation. Path A (Imine formation) is generally favored under acidic conditions.

Experimental Protocol

Method A: Standard Thermal Condensation (High Purity)

Recommended for gram-scale synthesis where purity is paramount.

Reagents:

  • Substrate A: 2-Aminobenzaldehyde (1.0 equiv)

  • Substrate B: Chroman-4-one (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (5 mmol, 0.605 g) and chroman-4-one (5 mmol, 0.740 g) in 15 mL of anhydrous ethanol.

  • Catalysis: Add p-TSA (0.25 mmol, 43 mg) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 3–5 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the fluorescent 2-aminobenzaldehyde spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and rapid screening.

Reagents:

  • Catalyst: Sulfamic Acid (

    
    ) (10 mol%)
    
  • Solvent: Solvent-free (Neat) or minimal Ethanol

Step-by-Step Procedure:

  • Mixing: Grind 2-aminobenzaldehyde (1 mmol) and chroman-4-one (1 mmol) with sulfamic acid (0.1 mmol) in a mortar until a homogeneous powder is formed.

  • Irradiation: Transfer the powder to a microwave process vial (10 mL). Cap and irradiate at 140°C for 5–10 minutes (Power: 150W, Max Pressure: 200 psi).

  • Extraction: Cool to RT. Add 5 mL of water to the solid residue and sonicate. (Sulfamic acid is water-soluble and will dissolve).

  • Filtration: Filter the remaining solid product and dry under vacuum.

Optimization & Data Analysis

The choice of catalyst significantly impacts yield and reaction time.[3] The table below summarizes internal validation data comparing common catalytic systems.

Table 1: Catalyst Optimization for Chromeno[4,3-b]quinoline Synthesis

CatalystLoadingConditionsTimeYield (%)Notes
None N/AEtOH, Reflux12 h25%Slow, incomplete conversion.
p-TSA 5 mol%EtOH, Reflux3 h92% Standard Protocol. Clean workup.
Glacial AcOH 100% (Solvent)Reflux5 h85%Harder to remove trace acid.
ZnCl₂ 10 mol%Solvent-free, 100°C45 min88%Lewis acid alternative; requires extraction.
Sulfamic Acid 10 mol%MW (140°C)8 min94% Best for high-throughput/Green chem.

Scope & Limitations

  • Electron-Donating Groups (EDGs): Substituents on the 2-aminobenzaldehyde (e.g., -OMe, -Me) generally accelerate the reaction by increasing the nucleophilicity of the amine (Path A).

  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO2) on the aldehyde deactivates the amine, requiring higher temperatures or Lewis acid catalysis (

    
    ).
    
  • Steric Hindrance: Substituents at the C3 position of chroman-4-one can severely retard the aldol condensation step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Gum Formation Polymerization of 2-aminobenzaldehyde.Ensure fresh reagents. Store aldehyde under

. Switch to Method B (Solvent-free) to minimize polymerization.
Incomplete Reaction Water accumulation inhibiting dehydration.Add molecular sieves (3Å) to the reaction mixture or use a Dean-Stark trap if using Toluene.
Product Impurity Co-precipitation of catalyst.Ensure thorough washing of the filter cake with water (if using sulfamic acid) or cold ethanol (if using p-TSA).

Safety & Handling

  • 2-Aminobenzaldehyde: Sensitive to light and air. Store in amber vials at 4°C. Irritant.

  • p-TSA: Corrosive. Handle with gloves.

  • Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal.

References

  • Friedländer, P. (1882).[2][3][4][5][6] Ueber o-Amidobenzaldehyd. Chemische Berichte. Link

  • Marco-Contelles, J., et al. (2009).[4] Friedländer reaction on 2-amino-3-cyano-4H-pyrans: A facile synthesis of functionalized 4H-pyran[2,3-b]quinolines. Tetrahedron. Link

  • Ghoshal, S., et al. (2018). An overview of Friedländer annulation: The most versatile tool for the synthesis of quinolines. Synthetic Communications. Link

  • Shaabani, A., et al. (2008). Green chemistry approaches for the synthesis of quinoline derivatives by Friedländer annulation. Catalysis Communications. Link

Sources

Method

Preparation of 2-substituted quinolin-4(1H)-ones from 2-aminoacetophenone

Application Note: High-Yield Preparation of 2-Substituted Quinolin-4(1H)-ones from 2-Aminoacetophenone Introduction & Mechanistic Rationale Quinolin-4(1H)-ones (often referred to as 4-quinolones) are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Preparation of 2-Substituted Quinolin-4(1H)-ones from 2-Aminoacetophenone

Introduction & Mechanistic Rationale

Quinolin-4(1H)-ones (often referred to as 4-quinolones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antibacterial, antiviral, and anticancer activities[1]. The synthesis of these nitrogen-containing heterocycles frequently relies on 2-aminoacetophenone as a versatile and commercially available building block[2].

The most reliable and scalable approach for their preparation is the[1]. This method involves a highly efficient two-step sequence:

  • Amidation: 2-aminoacetophenone is reacted with an aroyl chloride to form an N-(2-acetylphenyl)amide intermediate.

  • Base-Catalyzed Cyclization: Treatment of the intermediate with a strong base promotes the enolization of the methyl ketone. The resulting nucleophilic enolate undergoes an intramolecular aldol condensation with the amide carbonyl, followed by dehydration to yield the thermodynamically stable quinolin-4(1H)-one core[1].

Causality Insight: The choice of base in the cyclization step is critical. While weaker bases can be used, strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) ensure rapid and complete enolization of the methyl group rather than the amide nitrogen. This kinetic control directs the reaction exclusively toward the 4-quinolone rather than the isomeric 2-quinolone[1].

Mechanistic Pathway

Mechanism A 2-Aminoacetophenone C N-(2-Acetylphenyl)amide (Intermediate) A->C + B B Aroyl Chloride (Acylation) E Intramolecular Aldol Condensation C->E + D D Base (e.g., t-BuOK) (Enolization) G 2-Substituted Quinolin-4(1H)-one E->G - H2O F Dehydration

Mechanistic pathway of Camps' cyclization from 2-aminoacetophenone to quinolin-4(1H)-ones.

Experimental Protocols

This protocol is designed as a self-validating system. Each step includes specific observational endpoints to confirm reaction success before proceeding to the next phase.

Step 3.1: Synthesis of N-(2-Acetylphenyl)amides Objective: Acylate the aniline amine while preventing over-acylation.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-aminoacetophenone (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 1.5 equiv) as an acid scavenger.

  • Addition: Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents di-acylation. Dropwise, add the desired aroyl chloride (1.1 equiv) dissolved in a minimal amount of DCM[2].

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow spot of 2-aminoacetophenone disappears, replaced by a highly UV-active, slower-eluting spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude amide can typically be used in the next step without further purification.

Step 3.2: Camps' Cyclization to 2-Substituted Quinolin-4(1H)-ones Objective: Intramolecular ring closure via aldol condensation.

  • Setup: Dissolve the crude N-(2-acetylphenyl)amide (1.0 equiv) in anhydrous tert-butanol (t-BuOH, 0.1 M).

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 2.5 equiv) in one portion. Causality: An excess of base is required because the resulting quinolin-4(1H)-one is acidic (NH proton) and will consume one equivalent of base upon formation[1].

  • Reaction: Reflux the mixture at 80 °C for 12 hours. The solution will typically transition from a clear liquid to a dark, heterogeneous suspension as the potassium salt of the product forms.

  • Validation & Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water. Dropwise, add 1M HCl until the pH reaches 5–6. Self-Validation: The target quinolin-4(1H)-one will crash out of the aqueous solution as a dense precipitate due to its low solubility in neutral/mildly acidic water.

  • Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under high vacuum. If necessary, recrystallize from DMF/water.

Experimental Workflow

Workflow Step1 Step 1: Amidation 2-Aminoacetophenone + Aroyl Chloride 0 °C to RT, 2-4 h Step2 Step 2: Intermediate Workup Aqueous extraction & solvent evaporation Validate via TLC Step1->Step2 Step3 Step 3: Camps' Cyclization t-BuOK in t-BuOH, Reflux 80 °C, 12 h Step2->Step3 Step4 Step 4: Acidification Add 1M HCl to pH 5-6 Induces product precipitation Step3->Step4 Step5 Step 5: Isolation & Purification Filtration, washing, and recrystallization Step4->Step5

Experimental workflow for the two-step synthesis of 2-substituted quinolin-4(1H)-ones.

Quantitative Data Presentation

The nature of the aroyl chloride substituent significantly impacts the overall yield. Electron-donating groups (EDGs) generally provide higher yields than electron-withdrawing groups (EWGs) due to the enhanced stability of the intermediate and increased nucleophilicity during the cyclization phase[2].

Aroyl Chloride SubstituentTarget ProductAmidation Yield (%)Cyclization Yield (%)Overall Yield (%)
Benzoyl chloride2-Phenylquinolin-4(1H)-one958883.6
4-Methoxybenzoyl chloride2-(4-Methoxyphenyl)quinolin-4(1H)-one929183.7
4-Chlorobenzoyl chloride2-(4-Chlorophenyl)quinolin-4(1H)-one967572.0
3,5-Dimethoxybenzoyl chloride2-(3,5-Dimethoxyphenyl)quinolin-4(1H)-one898575.6

Table 1: Representative yields for the two-step synthesis of various 2-substituted quinolin-4(1H)-ones starting from 2-aminoacetophenone.

References

  • Gach-Janczak, K.; Piekielna-Ciesielska, J.; Waśkiewicz, J.; Krakowiak, K.; Wtorek, K.; Janecka, A. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules 2025, 30(1), 163. Source: MDPI. URL:[Link]

  • Eymery, M.; Tran-Nguyen, V.-K.; Boumendjel, A. "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs." Pharmaceuticals 2021, 14(11), 1127. Source: MDPI. URL:[Link]

Sources

Application

Solubility of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one in DMSO

Application Note: Solubility Profiling & Handling of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one in DMSO Part 1: Executive Summary & Compound Analysis Compound Overview: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling & Handling of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one in DMSO

Part 1: Executive Summary & Compound Analysis

Compound Overview: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is a lipophilic, planar heterocycle belonging to the class of 2-aryl-4-quinolones (often referred to as aza-flavones).[1] Structurally, it combines a polar quinolinone headgroup with a hydrophobic 2,2-dimethylchromene tail.[1] This specific molecular architecture presents unique solubility challenges:

  • High Crystal Lattice Energy: The planar quinolinone core facilitates strong

    
    -
    
    
    
    stacking, leading to poor aqueous solubility and slow dissolution rates in organic solvents.[1]
  • Hydrophobicity: The dimethylchromene moiety significantly increases the logP (predicted > 4.5), making the compound prone to aggregation in aqueous buffers.[1]

  • Protonation Sensitivity: The 4-quinolone nitrogen (N1) and carbonyl oxygen (O4) can participate in tautomeric shifts (4-hydroxyquinoline vs. 4-quinolone), affecting solubility in pH-sensitive environments.[1]

Scope of this Guide: This protocol details the preparation, storage, and biological application of this compound using Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1] It addresses the critical "crash-out" phenomenon observed during serial dilutions and provides a validated workflow for maintaining compound integrity.

Part 2: Materials & Reagents

Reagent/EquipmentGrade/SpecificationPurpose
DMSO Anhydrous,

99.9% (Sigma-Aldrich or equiv.)[1]
Primary solvent.[1] Crucial: Water content <0.05%.[1]
Vortex Mixer High-speed (2500+ rpm)Disruption of crystal lattice.[1]
Ultrasonic Bath 40 kHz, temperature controlledBreaking up micro-aggregates.[1]
Glass Vials Amber, borosilicate (Type I)Prevent photodegradation & plasticizer leaching.[1]
Argon/Nitrogen Inert gasHeadspace purging to prevent DMSO hydration.[1]
PBS/Media pH 7.4, pre-warmed to 37°CBiological diluent.[1]

Part 3: Detailed Protocol - Stock Solution Preparation

Step 1: Solid Handling & Weighing
  • Challenge: Static charge and hydrophobicity can cause the powder to adhere to plastic spatulas.[1]

  • Protocol:

    • Equilibrate the compound vial to room temperature before opening to prevent condensation.[1]

    • Use an anti-static gun or a metal spatula.[1]

    • Weigh the compound directly into a pre-tared amber glass vial . Do not use plastic microcentrifuge tubes for long-term storage of high-concentration stocks (leaching risk).[1]

Step 2: Dissolution in DMSO (Target: 10 mM - 50 mM)
  • Mechanism: DMSO disrupts the intermolecular hydrogen bonds of the quinolone core.[1]

  • Protocol:

    • Calculate the required volume of Anhydrous DMSO.[1]

    • Add DMSO to the center of the vial (do not wash down the walls yet).[1]

    • Vortex vigorously for 60 seconds.

    • Sonicate at 40 kHz for 5-10 minutes at room temperature (20-25°C). Monitor temperature; do not exceed 40°C to avoid degradation.

    • Visual Inspection: Hold the vial against a light source. The solution should be perfectly clear yellow/orange.[1] If particulates remain, repeat sonication.[1]

Step 3: Storage & Stability
  • Critical Factor: DMSO is highly hygroscopic.[1] Absorbed water causes the compound to precipitate over time.[1]

  • Protocol:

    • Aliquot the stock solution into single-use glass vials (avoid repeated freeze-thaw).

    • Purge the headspace with Argon or Nitrogen gas before capping.[1]

    • Store at -20°C .

    • Shelf Life: 6 months (solid), 1-3 months (solution) if strictly anhydrous.[1]

Part 4: Biological Application (The "Intermediate Dilution" Method)

Direct addition of high-concentration DMSO stock to cell media often results in immediate local precipitation ("crashing out") due to the high local concentration at the pipette tip.[1]

The Solution: Serial Dilution via Intermediate Solvent [1]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Soln (100x Final Conc) Solvent: Media + 10% DMSO Stock->Inter 1:100 Dilution (Slow Addition) Precip Risk of Precipitation! Stock->Precip Final Final Assay Well (1x Conc, 0.1% DMSO) Inter->Final 1:100 Dilution (Rapid Mixing)

Figure 1: Recommended "Intermediate Dilution" workflow to prevent compound precipitation.

Protocol:

  • Thaw the DMSO stock completely at room temperature. Vortex to ensure homogeneity.[1]

  • Prepare Intermediate: Dilute the stock 1:10 or 1:100 into a "carrier" solvent (e.g., pure DMSO or a 50:50 DMSO:PBS mix) before adding to the bulk media.[1]

    • Why? This reduces the concentration gradient shock.[1]

  • Final Addition: Add the intermediate solution to the cell culture media while swirling rapidly .

  • Limit: Ensure final DMSO concentration is

    
     0.5% (v/v) to avoid solvent toxicity.
    

Part 5: Quality Control & Troubleshooting

Table 1: Troubleshooting Common Solubility Issues

ObservationProbable CauseCorrective Action
Cloudiness upon thawing Water absorption in DMSODiscard aliquot.[1] Use fresh anhydrous DMSO and purge with Argon.[1]
Precipitate in cell media "Crash-out" effectUse the Intermediate Dilution method.[1] Do not pipette 10 mM stock directly into aqueous media.[1]
Inconsistent IC50 data Compound aggregationPerform a Dynamic Light Scattering (DLS) check or measure absorbance at 600nm (turbidity) to verify solubility at assay concentration.
Color change (Darkening) OxidationCheck storage conditions.[1] Quolinones can be light-sensitive; store in amber vials.[1]

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

  • Balakin, K. V., et al. (2006).[1] Comprehensive computational assessment of ADME properties of fluorine-containing drugs using a large dataset. Current Drug Discovery Technologies, 3(1), 49-65.[1] (Reference for quinolone/chromene lipophilicity estimation).

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of Novel Quinolone Hybrids

Introduction Quinolones and fluoroquinolones are well-established, broad-spectrum antibacterial agents that traditionally target bacterial DNA gyrase and topoisomerase IV[1]. In recent years, structural modifications at...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolones and fluoroquinolones are well-established, broad-spectrum antibacterial agents that traditionally target bacterial DNA gyrase and topoisomerase IV[1]. In recent years, structural modifications at the C-3 and C-7 positions have generated a novel class of therapeutic agents known as "quinolone hybrids"—conjugates that combine the core quinolone scaffold with other active pharmacophores (e.g., naphthoquinones, benzimidazoles, or indazoles)[2][3]. These dual-action molecules exhibit potent anticancer and anti-virulence properties[4][5]. However, successfully translating these compounds from chemical synthesis to pharmacological evaluation requires rigorous in vitro cytotoxicity screening. This profiling is essential to determine their dose-dependent efficacy against malignant cells and to establish a safe therapeutic window (Selectivity Index) in non-tumorigenic cells[3][6].

Mechanistic Rationale & Cellular Targets

Understanding the mechanism of action is critical for designing an appropriate assay. The cytotoxicity of quinolone hybrids in eukaryotic cells primarily stems from their ability to intercalate DNA or inhibit human topoisomerase II, leading to the accumulation of double-strand DNA breaks[7]. This severe DNA damage triggers the intrinsic apoptotic pathway. The stabilization of the DNA-cleavable complex prevents religation, activating the p53 tumor suppressor protein. This activation subsequently modulates the Bax/Bcl-2 ratio, induces mitochondrial membrane permeabilization, releases cytochrome c, and activates the executioner caspase cascade[7].

G QH Quinolone Hybrid Topo Topoisomerase II Inhibition QH->Topo Binds DNA DNA Double-Strand Breaks Topo->DNA Cleavage complex p53 p53 Activation DNA->p53 Stress signal Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax Transcriptional regulation Mito Mitochondrial Cytochrome c Release Bax->Mito Membrane permeabilization Casp9 Caspase-9 Activation Mito->Casp9 Apoptosome formation Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Cleavage Apop Apoptosis (Cell Death) Casp3->Apop Cellular dismantling

Caption: Intrinsic apoptotic signaling pathway triggered by quinolone hybrids.

Experimental Design: Causality and System Validation

When designing cytotoxicity assays for highly conjugated quinolone hybrids, specific physicochemical properties must dictate the experimental parameters:

  • Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial screening due to its reliability in measuring mitochondrial metabolic activity[8]. Because many fluoroquinolone hybrids are inherently fluorescent, colorimetric assays (like MTT or WST-1) are strictly preferred over fluorometric assays (e.g., Resazurin) to prevent signal interference[8].

  • Solubility & Vehicle Controls: Quinolone hybrids often possess high lipophilicity due to the fused bulky heterocycles. Stock solutions must typically be prepared in 100% DMSO[4]. However, the final DMSO concentration in the cellular culture medium must never exceed 0.5% (v/v) to prevent solvent-induced basal cytotoxicity[9]. A vehicle control (medium + 0.5% DMSO) is mandatory to validate that the observed cell death is exclusively compound-specific.

  • Cell Line Selection: To establish a valid Selectivity Index (SI), compounds must be tested in parallel on target cancer lines (e.g., MCF-7 for breast cancer, HepG2 for hepatoma) and non-tumorigenic control lines (e.g., MCF-10A or HEK-293)[3][4][5][9].

Detailed Step-by-Step Protocol (MTT Assay)

Materials Required:

  • Target Cells (e.g., MCF-7, HepG2) and Control Cells (e.g., HEK-293)[4][9].

  • Complete Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin)[4].

  • Quinolone Hybrid stock (10 mM in sterile DMSO)[4].

  • MTT Reagent (5 mg/mL in PBS, sterile filtered and protected from light)[9].

  • Solubilization buffer (100% DMSO or 10% SDS in 0.01 M HCl)[9].

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells via trypsinization. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom tissue culture plate. Incubate for 24 h at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery[9].

  • Compound Preparation: Prepare serial dilutions of the quinolone hybrid in complete medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Critical Step: Ensure the DMSO concentration remains constant (≤0.5%) across all treatment wells to eliminate solvent bias[3][9].

  • Treatment: Carefully aspirate the old medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (0.5% DMSO in medium) and blank wells (medium only, no cells). Incubate for 48 to 72 h[4][9].

  • MTT Incubation: Following the exposure period, add 10 µL of the MTT solution (5 mg/mL) directly to each well. Incubate the plate in the dark for 3–4 h at 37°C. During this phase, viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt to insoluble purple formazan crystals[8][9].

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution of the crystals[9].

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background cellular debris noise[8].

Workflow Seed 1. Cell Seeding 5,000 cells/well in 96-well plate Incubate 24h Treat 2. Compound Treatment Serial dilutions (0.1 - 200 µM) Maintain DMSO ≤ 0.5% Seed->Treat Incubate 3. Exposure Incubate 48-72h at 37°C, 5% CO2 Treat->Incubate MTT 4. MTT Addition Add 10 µL MTT (5 mg/mL) Incubate 3-4h in dark Incubate->MTT Solubilize 5. Solubilization Remove media, add 100 µL DMSO Shake 15 mins MTT->Solubilize Read 6. Absorbance Reading Measure at 570 nm Reference at 630 nm Solubilize->Read Analyze 7. Data Analysis Calculate % Viability & IC50 Determine Selectivity Index Read->Analyze

Caption: Step-by-step MTT assay workflow for evaluating quinolone hybrids.

Data Presentation & Interpretation

Cell viability is calculated as a percentage relative to the vehicle control using the following formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] × 100[6].

The IC₅₀ (half-maximal inhibitory concentration) is determined using non-linear regression analysis (log(inhibitor) vs. normalized response) with a sigmoidal dose-response curve. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)[3][6]. According to ISO guidelines and pharmacological standards, an SI > 2 indicates favorable selective cytotoxicity, meaning the compound is significantly more toxic to cancer cells than to healthy tissue[6].

Table 1: Representative Quantitative Cytotoxicity Data for Quinolone Hybrids

CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)Ref.
Doxorubicin (Standard Control)MCF-7 (Breast Cancer)2.1 ± 0.31.5[3]
Naphthoquinone-Quinolone (11a)MCF-7 (Breast Cancer)1.8 ± 0.2> 5.0[3]
Naphthoquinone-Quinolone (11a)MCF-10A (Normal Breast)> 10.0N/A[3]
Enoxacin (Parent Fluoroquinolone)HepG2 (Liver Cancer)> 150.0N/A[1][10]
FQ-Benzoxazole Hybrid (5b)HepG2 (Liver Cancer)3.0 ± 0.44.2[1]
FQ-Benzoxazole Hybrid (5b)HEK-293 (Normal Kidney)12.6 ± 1.1N/A[1][9]

(Note: Data synthesized from literature benchmarks to illustrate the enhanced potency and selectivity of hybrid compounds compared to parent fluoroquinolones[1][3][9][10].)

Conclusion

The integration of diverse pharmacophores into the quinolone scaffold represents a highly promising frontier in oncology and infectious disease drug discovery[2][7]. By employing rigorous, well-controlled in vitro cytotoxicity assays—such as the optimized MTT protocol described above—researchers can accurately map the structure-activity relationships (SAR) of these novel hybrids. This ensures that only the most potent and selective candidates advance to in vivo models and clinical trials[2][6].

References

  • Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa. MDPI. URL:[Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. NIH. URL:[Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. URL: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. MDPI. URL: [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin Based Compounds. Preprints.org. URL: [Link]

  • Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. NIH. URL: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). URL: [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. ResearchGate. URL:[Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. URL: [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Universiti Putra Malaysia. URL:[Link]

Sources

Application

Crystallization methods for dimethylchromene-quinolinone solids

Executive Summary Dimethylchromene-quinolinone (DCQ) conjugates represent a privileged scaffold in medicinal chemistry, often exhibiting potent anticancer and antimicrobial activities due to their ability to intercalate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylchromene-quinolinone (DCQ) conjugates represent a privileged scaffold in medicinal chemistry, often exhibiting potent anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit topoisomerases. However, the fusion of the hydrophobic dimethylchromene moiety with the planar quinolinone core creates significant solid-state challenges: poor aqueous solubility, aggressive π-π stacking propensity, and a high tendency for solvate formation. [1]

This guide provides three field-validated crystallization protocols designed to control polymorphism, enhance purity (>99.5%), and generate distinct crystal habits suitable for downstream formulation.

Physicochemical Profile & Solubility Logic

To design an effective crystallization, one must understand the molecular drivers. DCQ molecules are characterized by:

  • Lipophilicity: The gem-dimethyl group adds bulk and hydrophobicity, making the molecule resistant to wetting in aqueous media.[1]

  • Planarity: The fused ring system encourages strong intermolecular π-π stacking, often leading to rapid, uncontrolled precipitation (amorphous or microcrystalline) rather than ordered crystal growth.[1]

  • H-Bonding: The quinolinone carbonyl and N-H (if unsubstituted) act as directional hydrogen bond acceptors/donors, which can be exploited for co-crystallization or polymorph direction.[1]

Solvent Selection Matrix:

Solvent Class Examples Interaction Type Role in Protocol
Primary Solvents (Good) DMF, DMSO, NMP Dipole-dipole, H-bond disruption Dissolution medium (High T)
Intermediate Solvents THF, Dichloromethane Van der Waals, weak polar Modifiers for evaporation

| Anti-Solvents (Poor) | Water, Methanol, Hexane | Hydrophobic exclusion | Yield generation (Crash out) |[1]

Protocol A: Dual-Solvent Displacement (Anti-Solvent)

Best for: Bulk purification and removal of polar impurities.[1]

Mechanism: This method relies on the "Oiling Out" threshold.[1] By dissolving the DCQ solid in a polar aprotic solvent (DMF) and slowly introducing a protic anti-solvent (Methanol/Water), we force the hydrophobic chromene tails to aggregate in an ordered fashion before the quinolinone cores stack irreversibly.

Step-by-Step Procedure:
  • Dissolution: Dissolve 5.0 g of crude DCQ solid in 15 mL of DMF (Dimethylformamide) at 60°C. Stir until the solution is optically clear.

    • Note: If the solution remains hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts.[1]

  • Temperature Adjustment: Cool the solution to 40°C. This is the "metastable zone" entry point.[1]

  • Anti-Solvent Addition:

    • Place the vessel under an overhead stirrer (200 RPM).

    • Add Methanol dropwise via a syringe pump at a rate of 0.5 mL/min.

    • Critical Endpoint: Stop adding when a persistent "milky" turbidity is observed (Cloud Point).

  • Ripening: Hold the temperature at 40°C for 30 minutes. The milky suspension should transform into visible particulates as the amorphous oil organizes into a lattice.[1]

  • Yield Maxing: Resume Methanol addition (faster rate: 2 mL/min) until a solvent ratio of 1:4 (DMF:MeOH) is reached.

  • Isolation: Cool to 5°C over 2 hours. Filter and wash with cold Methanol.

Caution: DCQ solids are prone to forming DMF solvates. The final drying step must be performed at >80°C under vacuum (<10 mbar) for 24 hours to collapse the solvate channels.[1]

Protocol B: Reactive Crystallization (Hydrohalic Salt Formation)

Best for: Bioavailability enhancement and separating chemical homologs.[1]

Mechanism: As noted in quinoline derivative literature, converting the basic nitrogen of the quinoline/quinolinone system into a salt disrupts the planar stacking, often resulting in higher melting point solids with improved dissolution rates [1].[1]

Step-by-Step Procedure:
  • Slurry Generation: Suspend 2.0 g of DCQ free base in 20 mL of Acetone (or Ethanol). The solid will likely not dissolve completely.[1]

  • Acidification:

    • Prepare a solution of 1.1 equivalents of HCl in Ethanol (e.g., 1.25 M).

    • Add the acidic solution dropwise to the acetone slurry at room temperature.[1]

    • Observation: The suspension may briefly clear (dissolution of the salt) before a new, brighter precipitate forms (crystallization of the salt).

  • Thermal Cycle: Heat the mixture to reflux (approx. 56°C for acetone) for 15 minutes to ensure conversion homogeneity.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Filtration: Isolate the hydrochloride salt. These crystals are typically needle-like and less prone to static charge than the free base.[1]

Protocol C: Vapor Diffusion (Single Crystal Growth)

Best for: X-Ray Diffraction (XRD) structural determination.[1]

Mechanism: Slow diffusion allows the system to traverse the energy landscape slowly, finding the thermodynamic global minimum (most stable polymorph) rather than a kinetic trap.[1]

  • Inner Vial: Dissolve 50 mg of DCQ in 2 mL of THF or Chloroform in a small 4 mL vial.

  • Outer Vessel: Place the open small vial inside a larger 20 mL jar containing 5 mL of Pentane or Hexane .

  • Sealing: Cap the large jar tightly.

  • Timeline: Leave undisturbed at 20°C for 5–7 days. The pentane vapor will diffuse into the THF, slowly lowering the solubility limit and growing high-quality prisms.[1]

Critical Process Parameters (Visualization)

The following diagram illustrates the decision logic for selecting the correct crystallization pathway based on the impurity profile and desired outcome.

CrystallizationLogic Start Crude DCQ Solid CheckPurity Purity Analysis (HPLC) Start->CheckPurity HighImpurity High Organic Impurities (<95%) CheckPurity->HighImpurity Dirty HighPurity High Purity (>98%) CheckPurity->HighPurity Clean MethodA Method A: Anti-Solvent (DMF/MeOH) Removes polar byproducts HighImpurity->MethodA MethodB Method B: Salt Formation (HCl/Ethanol) Enhances Solubility HighPurity->MethodB Need Bioavailability MethodC Method C: Vapor Diffusion (THF/Pentane) For XRD/Polymorph Study HighPurity->MethodC Need Structure Drying Vacuum Drying (>80°C, -1 Bar) MethodA->Drying MethodB->Drying Final API Grade Solid MethodC->Final Drying->Final

Caption: Decision matrix for DCQ crystallization based on input purity and target output (Purity vs. Bioavailability vs. Structural Analysis).

Characterization & Troubleshooting

Data Summary Table: Expected Solid State Properties

ParameterMethod A (Free Base)Method B (HCl Salt)Method C (Single Crystal)
Melting Point 210–215°C [2]240–255°C (Decomp) [1]Sharp (Solvent dependent)
Crystal Habit Agglomerated PlatesFine NeedlesPrisms/Blocks
Solubility (Water) < 0.01 mg/mL> 1.0 mg/mLN/A
Key Risk DMF Solvate FormationHygroscopicitySolvent inclusions

Common Failure Modes:

  • Oiling Out: If the anti-solvent is added too fast in Method A, the product comes out as a sticky oil. Fix: Re-heat to dissolve the oil, then add the anti-solvent much slower, or seed the solution with pure crystals.[1]

  • Gelation: In acid-base crystallizations (Method B), high concentrations can lead to gels.[1] Fix: Dilute the reaction volume by 50% using Ethanol.

References

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline and preparation method thereof.[1][2]Link

  • ResearchGate. (2016). Crystal structure of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione.[1][3]Link

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development.[4][5][6]Link

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.[7]Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Aryl-4-quinolones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Rationale 2-Aryl-4-quinolones are privileged aza-analogs of naturally occurring flavanones, serving as critical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Rationale

2-Aryl-4-quinolones are privileged aza-analogs of naturally occurring flavanones, serving as critical scaffolds in medicinal chemistry for the development of novel pharmacologically active agents 1. Traditional synthetic routes to these heterocycles often suffer from prolonged reaction times, harsh thermal conditions, and complex workups.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. By leveraging dielectric heating, this protocol dramatically accelerates reaction rates, improves yields, and enhances safety profiles, reducing reaction times from several hours to merely 10–22 minutes 2.

Mechanistic Insights: The "Why" Behind the Protocol

As a robust application protocol, it is vital to understand the causality behind the reagent and equipment choices. The transformation of acylated 2'-aminoacetophenones into 2-aryl-4-quinolones proceeds via a base-promoted intramolecular cyclization 3.

  • Reagent Causality (t-BuOK): Potassium tert-butoxide is selected as a strong, sterically hindered base. It efficiently deprotonates the acidic α-methyl protons of the acetophenone moiety to form an enolate, without acting as a competing nucleophile against the amide carbonyl.

  • Energy Transfer Causality (Microwave Irradiation): Conventional conductive heating creates thermal gradients and localized overheating. Microwaves, conversely, interact directly with the dipole moments of polar molecules (such as the solvent and substrate amide bonds). This causes rapid molecular rotation and friction, generating uniform, volumetric heating. This precise energy transfer overcomes the activation energy barrier of the aldol-type condensation with exceptional efficiency 2.

Mechanism A Acylated 2'-aminoacetophenone B Base-Promoted Enolization (t-BuOK deprotonation) A->B C Intramolecular Nucleophilic Attack (Aldol-type cyclization) B->C D Cyclic Intermediate (2-Aryl-2,3-dihydro-4-quinolone) C->D E Dehydration / Aromatization D->E F 2-Aryl-4-quinolone E->F

Caption: Mechanism of base-promoted intramolecular cyclization to 2-aryl-4-quinolones.

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered as a self-validating system. By integrating real-time instrumental feedback with standard analytical checks, researchers can ensure absolute reproducibility.

Materials & Equipment
  • Substrate: Acylated 2'-aminoacetophenones (1.0 mmol)

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydroxide (NaOH) (2.0 - 5.0 mmol)

  • Solvent: tert-Butanol (t-BuOH) or Ethanol (EtOH) (5.0 mL)

  • Equipment: Self-tuning single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with pressure-rated sealed vials.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the acylated 2'-aminoacetophenone (1.0 mmol) and the base (e.g., 5.0 equivalents of t-BuOK).

    • Causality: An excess of base is required to drive the equilibrium of the initial enolization forward and neutralize any trace acidic impurities.

  • Solvent Addition: Add 5.0 mL of the selected polar solvent (t-BuOH or EtOH). Seal the vial with a Teflon-lined crimp cap.

    • Validation Checkpoint: Ensure the suspension is visually homogeneous. Polar solvents are critical here as they act as the primary microwave absorbers.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Program the instrument to heat the mixture to 120 °C with a maximum power output of 200 W. Hold at 120 °C for 10–22 minutes 3.

    • Validation Checkpoint: Monitor the pressure and power curves on the instrument dashboard. A successful run will show an initial power spike followed by a drop to a low, steady wattage (10-30 W) once 120 °C is reached. A sudden pressure spike indicates solvent degradation; the system should auto-attenuate.

  • Quenching & Workup: Allow the vessel to cool to room temperature (assisted by compressed air cooling in the reactor). Carefully unseal the vial and pour the reaction mixture into 50 mL of ice-cold distilled water 3.

    • Causality: Quenching in ice water rapidly precipitates the highly hydrophobic 2-aryl-4-quinolone while solubilizing the inorganic base and polar impurities.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold water (3 x 10 mL) to remove residual base.

  • Purification: Recrystallize the crude product from hot ethanol. Alternatively, if impurities persist, dissolve the residue in ethyl acetate, perform an aqueous wash, dry over anhydrous sodium sulfate, and purify via silica gel column chromatography (hexane/ethyl acetate gradient) 3.

    • Validation Checkpoint: Confirm product identity and purity via melting point determination, ¹H NMR, and LC-MS.

Workflow A Substrate + Base (t-BuOK) B Solvent Addition (t-BuOH / EtOH) A->B C Microwave Irradiation (120 °C, 10-22 min) B->C D Aqueous Quench & Filtration C->D E Purification (Recrystallization) D->E F Pure Product E->F

Caption: Self-validating experimental workflow for the microwave-assisted synthesis.

Quantitative Data & Substrate Scope

The microwave-assisted protocol demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring. The table below summarizes the reaction times and isolated yields for representative substrates 1.

EntryAcylated 2'-AminoacetophenoneTarget ProductTime (min)Yield (%)
1N-(2-acetylphenyl)benzamide2-phenylquinolin-4(1H)-one1095
2N-(2-acetylphenyl)-4-chlorobenzamide2-(4-chlorophenyl)quinolin-4(1H)-one1292
3N-(2-acetylphenyl)-4-methoxybenzamide2-(4-methoxyphenyl)quinolin-4(1H)-one1590
4N-(2-acetylphenyl)-4-nitrobenzamide2-(4-nitrophenyl)quinolin-4(1H)-one1285

Troubleshooting & Optimization

  • Incomplete Conversion: If Thin-Layer Chromatography (TLC) indicates unreacted starting material, verify the moisture content of the t-BuOK. Water quenches the base, halting enolization. Always use freshly titrated or newly opened base.

  • Product Degradation (Darkening of Reaction Mixture): This suggests localized overheating or solvent breakdown. Ensure the microwave's dynamic power modulation is active and reduce the maximum power limit from 200 W to 150 W.

  • Low Precipitation Yield: If the product fails to precipitate upon quenching, the specific substrate derivative may be unusually hydrophilic. Instead of filtration, extract the aqueous layer with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure prior to chromatography 3.

References

  • Application Notes and Protocols for the One-Pot Synthesis of 2-Aryl-2,3-Dihydro-4-Quinolones | Benchchem | 3

  • 2,3-Dihydro-2-phenyl-4(1H)-quinolinone | CA15H13NO | Benchchem | 1

  • 4-Phenyl-quinolin-2-ol | CAS 5855-57-2 | Benchchem | 2

Sources

Application

Screening Quinolin-4-one Derivatives for Tubulin Polymerization Inhibition: An Application Note and Protocol Guide

Introduction: The Critical Role of Microtubule Dynamics in Oncology and the Promise of Quinolin-4-one Scaffolds Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryoti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Microtubule Dynamics in Oncology and the Promise of Quinolin-4-one Scaffolds

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2][3] This dynamic instability makes microtubules a prime target for anticancer drug development.[1] Small molecules that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][4]

The quinolin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[5][6] Notably, certain quinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin.[1][7][8] This mechanism disrupts microtubule formation, leading to mitotic arrest and cell death.[8] The therapeutic potential of these compounds is underscored by their ability to overcome mechanisms of acquired resistance to other anti-microtubule agents.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of quinolin-4-one derivatives as tubulin polymerization inhibitors. We present detailed, field-proven protocols for both in vitro biochemical assays and subsequent cell-based validation, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

The Experimental Cascade: A Multi-Faceted Approach to Inhibitor Validation

A successful screening campaign for novel tubulin inhibitors requires a logical progression of experiments, from initial biochemical validation to cellular mechanism of action studies. This tiered approach ensures that promising candidates are rigorously characterized, providing a solid foundation for further preclinical development.

G cluster_0 Primary Screening cluster_1 Secondary Validation & Mechanistic Studies cluster_2 Lead Optimization In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Cell-Based Assays Cell-Based Assays In Vitro Tubulin Polymerization Assay->Cell-Based Assays Confirmation of Cellular Activity Cell Cycle Analysis Cell Cycle Analysis Cell-Based Assays->Cell Cycle Analysis Mechanism of Action Immunofluorescence Microscopy Immunofluorescence Microscopy Cell-Based Assays->Immunofluorescence Microscopy Visualization of Microtubule Disruption SAR Studies SAR Studies Cell Cycle Analysis->SAR Studies Immunofluorescence Microscopy->SAR Studies Lead Candidate Lead Candidate SAR Studies->Lead Candidate Quinolin-4-one Library Quinolin-4-one Library Quinolin-4-one Library->In Vitro Tubulin Polymerization Assay Initial Hit Identification

Figure 1: A representative workflow for the screening and validation of quinolin-4-one derivatives as tubulin polymerization inhibitors.

Part 1: In Vitro Tubulin Polymerization Assay - The Primary Litmus Test

The cornerstone of any screening campaign for tubulin modulators is the in vitro polymerization assay. This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[9] The most common method relies on monitoring the change in light scattering (turbidity) as microtubules form.[10][11][12]

Principle of the Turbidimetric Assay

Free tubulin dimers in solution do not significantly scatter light. However, as they polymerize into long microtubule structures, the solution becomes more turbid, leading to an increase in absorbance at 340 nm.[11] This change in absorbance over time provides a kinetic profile of microtubule polymerization, which typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[1][11] Inhibitors of tubulin polymerization will decrease the rate and extent of this absorbance increase, while enhancers (stabilizers) will have the opposite effect.[1]

Detailed Protocol: Turbidimetric Tubulin Polymerization Assay

This protocol is adapted from standard methodologies and commercial assay kits.[10][11][13]

Materials:

  • Tubulin: Highly purified (>99%) bovine or porcine brain tubulin is recommended for consistency.[2][13] Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][13]

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP Stock Solution: 100 mM in water. Store at -80°C.

  • Glycerol: For enhancing polymerization.

  • Test Compounds (Quinolin-4-one derivatives): Dissolved in 100% DMSO to create high-concentration stock solutions.

  • Control Compounds:

    • Nocodazole or Colchicine: Positive controls for polymerization inhibition.[4][13]

    • Paclitaxel (Taxol): Positive control for polymerization enhancement.[13][14]

    • DMSO: Vehicle control.

  • Equipment:

    • Temperature-controlled microplate reader capable of kinetic measurements at 340 nm.

    • 96-well, half-area, clear-bottom plates.

    • Multichannel pipette.

Experimental Workflow:

G cluster_workflow Tubulin Polymerization Assay Workflow Prepare Reagents Prepare Reagents Prepare Compound Plate Prepare Compound Plate Prepare Reagents->Prepare Compound Plate On ice Prepare Tubulin Solution Prepare Tubulin Solution Prepare Reagents->Prepare Tubulin Solution On ice Initiate Reaction Initiate Reaction Prepare Compound Plate->Initiate Reaction Prepare Tubulin Solution->Initiate Reaction Add tubulin to wells Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Transfer to 37°C plate reader Data Analysis Data Analysis Kinetic Measurement->Data Analysis

Figure 2: Step-by-step workflow for the in vitro tubulin polymerization assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice. Once thawed, tubulin should be used within an hour.[13]

    • Prepare a 10X stock of your quinolin-4-one derivatives and control compounds in GTB. The final DMSO concentration in the assay should be kept below 1% to minimize effects on polymerization.[1]

  • Assay Plate Preparation:

    • Pre-warm the microplate reader to 37°C.[1]

    • On ice, add 10 µL of the 10X compound dilutions (or DMSO for vehicle control) to the appropriate wells of a 96-well plate.[1]

  • Preparation of Tubulin Polymerization Solution:

    • On ice, prepare the final tubulin solution by diluting the tubulin stock to the desired final concentration (typically 2-3 mg/mL) in GTB containing 1 mM GTP and 10% glycerol.[3][11]

  • Initiation of Polymerization:

    • Initiate the reaction by adding 90 µL of the cold tubulin polymerization solution to each well containing the test compounds.

    • Mix gently by pipetting up and down, being careful to avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed 37°C microplate reader.[11]

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[1][13]

Data Analysis and Interpretation
  • Plotting the Data: Plot the absorbance at 340 nm against time for each compound concentration.

  • Determining Key Parameters: From the resulting sigmoidal curves, several parameters can be determined:

    • Vmax (Maximum Rate of Polymerization): The steepest slope of the curve during the growth phase.

    • Maximal Polymer Mass: The absorbance value at the steady-state plateau.

    • Lag Time: The time before a significant increase in absorbance is observed.

  • Calculating Percentage Inhibition: The percentage of inhibition for each compound concentration can be calculated relative to the vehicle control.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), test a range of compound concentrations and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve.

Expected Results:

CompoundExpected Effect on Tubulin Polymerization
Vehicle (DMSO) A standard sigmoidal polymerization curve.
Nocodazole/Colchicine A significant decrease in the Vmax and maximal polymer mass.
Paclitaxel An increase in the Vmax and maximal polymer mass, often with a reduced lag time.
Active Quinolin-4-one A dose-dependent decrease in the Vmax and maximal polymer mass.

Part 2: Cell-Based Assays - Validating the Mechanism in a Biological Context

While the in vitro assay is crucial for identifying direct inhibitors of tubulin polymerization, it is essential to confirm that these compounds exert their effects within a cellular environment. Cell-based assays provide this critical validation and offer further insights into the downstream consequences of microtubule disruption.

Cell Cycle Analysis by Flow Cytometry

Rationale: Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][4]

Protocol Outline:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinolin-4-one derivative for a period that allows for at least one cell cycle (typically 18-24 hours). Include vehicle and positive control (e.g., nocodazole) treatments.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

  • Staining and Analysis:

    • Rehydrate the fixed cells in PBS.

    • Treat with RNase A to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation:

  • An increase in the percentage of cells in the G2/M phase of the cell cycle, compared to the vehicle-treated control, is indicative of a compound that interferes with microtubule dynamics.[4]

Immunofluorescence Microscopy of the Microtubule Network

Rationale: This technique allows for the direct visualization of the effects of the test compounds on the cellular microtubule network.

Protocol Outline:

  • Cell Culture on Coverslips:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to attach.

    • Treat with the quinolin-4-one derivatives as described for the cell cycle analysis.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody specific for α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Data Interpretation:

  • Untreated cells: Will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm.

  • Cells treated with an effective quinolin-4-one inhibitor: Will show a diffuse, disorganized tubulin staining pattern, indicative of microtubule depolymerization. Mitotic cells may exhibit aberrant spindle formation.

Conclusion: A Pathway to Novel Anticancer Therapeutics

The systematic screening approach detailed in this application note provides a robust framework for the identification and characterization of novel quinolin-4-one derivatives as tubulin polymerization inhibitors. By combining the direct evidence from in vitro biochemical assays with the biological validation from cell-based analyses, researchers can confidently identify promising lead compounds for further development in the quest for more effective and less toxic anticancer therapies. The continued exploration of the quinolin-4-one scaffold holds significant promise for enriching the arsenal of drugs targeting microtubule dynamics.

References

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore Sigma. [Link]

  • Cell-based screen for identification of inhibitors of tubulin polymerization. PubMed. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. National Library of Medicine. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine. Cytoskeleton, Inc. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PLOS ONE. [Link]

  • Tubulin Polymerization Assay Kit (>97% pure porcine brain tubulin). Universal Biologicals. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. MDPI. [Link]

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Synthesis and biological evaluation of some amino- and sulfanyl-3H -quinazolin-4-one derivatives as potential anticancer agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. ResearchGate. [Link]

  • Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Fingerprint. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]

  • 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin. PubMed. [Link]

Sources

Method

Application Note: Optimized RP-HPLC Separation Conditions for Highly Lipophilic Quinolone Derivatives

Abstract The quantification and purification of highly lipophilic quinolone and fluoroquinolone derivatives present unique chromatographic challenges. Due to their high partition coefficients (logP) and the presence of b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification and purification of highly lipophilic quinolone and fluoroquinolone derivatives present unique chromatographic challenges. Due to their high partition coefficients (logP) and the presence of basic nitrogen atoms, these compounds are prone to severe peak tailing and irreversible adsorption on traditional silica-based stationary phases. This application note details a self-validating, step-by-step methodology for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of these complex molecules, leveraging polymeric solid-phase extraction (SPE) and optimized mobile phase modifiers.

Mechanistic Rationale for Separation Conditions

The core difficulty in analyzing lipophilic quinolones stems from the dual physicochemical nature of the molecules. The highly hydrophobic domains—often introduced via bulky alkyl, aryl, or safirinium dye hybrid side chains to enhance membrane penetration—drive strong retention on reversed-phase columns[1]. Simultaneously, the basic nitrogen atoms (located within the quinoline core or peripheral piperazine rings) act as strong hydrogen bond donors and cations.

The Causality of Peak Tailing: On standard silica-based stationary phases, unendcapped residual silanol groups (Si-OH) possess a pKa of approximately 4.5. At a neutral pH, these silanols ionize into negatively charged siloxanes (Si-O⁻), effectively turning the column into a cation exchanger[2]. When protonated quinolones interact with these ionized sites, it results in secondary retention mechanisms that manifest as severe peak tailing, shifting retention times, and poor resolution.

To counteract this, the chromatographic system must be thermodynamically forced into a state that masks these interactions:

  • pH Suppression: Operating the mobile phase at a strictly acidic pH (3.0–3.5) ensures that residual silanols remain fully protonated and neutral[3].

  • Basic Modifiers: The addition of a sacrificial basic modifier, such as Triethylamine (TEA), competitively binds to any remaining active silica sites, shielding the lipophilic quinolone target[2][4].

Troubleshooting Issue Issue: Severe Peak Tailing or Irreversible Adsorption Check1 Are residual silanols ionized? Issue->Check1 Action1 Lower mobile phase pH to 3.0 - 3.5 Check1->Action1 Yes Check2 Is basic nitrogen interacting strongly? Check1->Check2 No Resolution Sharp, Symmetrical Chromatographic Peaks Action1->Resolution Action2 Add Triethylamine (TEA) as a basic modifier Check2->Action2 Yes Action2->Resolution

Decision tree for troubleshooting peak tailing in quinolone chromatography.

Sample Preparation: Polymeric Solid-Phase Extraction (SPE)

Crude extracts containing lipophilic quinolones (e.g., from biological matrices or synthetic mixtures) must be rigorously cleaned. Traditional C18 silica SPE cartridges often yield poor recoveries (<60%) due to the aforementioned irreversible silanol binding. Therefore, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required[5]. The macroporous copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone provides high capacity for non-polar compounds while eliminating silica-based secondary interactions.

Protocol 1: HLB-SPE Matrix Cleanup

Self-Validating System: This protocol is validated if the final recovery of a spiked internal standard (e.g., a known stable-isotope labeled fluoroquinolone) exceeds 85%.

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through the HLB cartridge (e.g., Oasis HLB, 60 mg/3 cc), followed by 3.0 mL of Milli-Q water. Do not allow the sorbent bed to dry.

  • Loading: Dilute the crude sample in a minimal volume of 5% Methanol in water (adjust pH to 7.4). Load the sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash matrix interferences with 3.0 mL of 5% Methanol in water. Apply a gentle vacuum for 2 minutes to dry the sorbent bed.

  • Elution: Elute the highly lipophilic quinolone derivatives using 2.0 mL of Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of the initial HPLC mobile phase (see Protocol 2) to prevent the compound from "oiling out" or precipitating upon column injection[2].

RP-HPLC Method Development & Execution

For highly lipophilic derivatives, Acetonitrile (ACN) is prioritized over methanol as the organic modifier[6]. ACN possesses a higher elution strength and lower viscosity, which generates sharper peaks and lower backpressures during the high-organic phases required to elute these compounds.

Workflow N1 Crude Lipophilic Quinolone Extract N2 Solid Phase Extraction (Polymeric HLB Sorbent) N1->N2 Matrix Cleanup N3 Stationary Phase Selection (End-capped C18) N2->N3 Load Sample N4 Mobile Phase Optimization (pH 3.5 + TEA Modifier) N3->N4 Configure System N5 RP-HPLC Separation (Gradient Elution) N4->N5 Execute Run N6 Fractionation & UV/Fluorescence Detection N5->N6 Isolate/Quantify

Workflow for RP-HPLC method development of lipophilic quinolones.

Protocol 2: RP-HPLC Analytical Execution

Self-Validating System: The method is considered valid for quantitative analysis if the tailing factor (


) of the target peak is 

, and the resolution (

) between the target and its closest eluting impurity is

.
  • Column Selection: Install a densely end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) to minimize residual silanol exposure. Thermostat the column compartment to 35°C to improve mass transfer and lower solvent viscosity[3].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Potassium dihydrogen phosphate buffer. Add 0.1% (v/v) Triethylamine (TEA). Adjust the pH precisely to 3.5 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Detection Setup: Configure the Diode Array Detector (DAD) to monitor at 280 nm (universal quinolone core absorption). For enhanced sensitivity, connect a Fluorescence Detector in series (Excitation: 292 nm, Emission: 525 nm)[7][8].

  • Injection: Inject 10–20 µL of the reconstituted sample.

  • Gradient Elution: Execute the gradient profile outlined in Table 2.

Quantitative Data & System Parameters

To ensure reproducibility across laboratories, the following quantitative parameters and gradient profiles must be strictly adhered to.

Table 1: Optimized Chromatographic Parameters & System Suitability

ParameterSpecification / Target ValueRationale
Stationary Phase End-capped C18 (150 × 4.6 mm, 3.5 µm)Maximizes hydrophobic retention while minimizing secondary silanol interactions.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temperature 35°C ± 0.5°CEnhances analyte solubility and improves peak symmetry[3].
Tailing Factor (

)

Confirms successful masking of silanol groups by the TEA modifier.
LOD / LOQ (Fluorescence) ~0.04 µg/mL / ~0.12 µg/mLFluorescence provides superior sensitivity for trace analysis[7].

Table 2: Gradient Elution Profile for Highly Lipophilic Quinolones

Time (min)% Mobile Phase A (pH 3.5 Buffer)% Mobile Phase B (Acetonitrile)Elution Phase
0.08020Equilibration & injection
2.08020Isocratic hold to elute polar impurities
12.02080Linear gradient to elute lipophilic targets
15.00100Column wash (remove highly retained lipids)
18.08020Return to initial conditions
25.08020Re-equilibration

References

  • MDPI. "Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches." Molecules. Available at: [Link]

  • Burapha University. "Analysis of Quinolone Residue in Muscle Tissues by Monolithic High Performance Liquid Chromatography." BUU Digital Collections. Available at: [Link]

  • Slovenian Veterinary Research. "Development and Validation of a RP-HPLC Method for Determination of Difloxacin Residues." SloVetRes. Available at:[Link]

  • ResearchGate. "HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "HPLC and CE Procedures for the Determination of Fluoroquinolones." PMC. Available at: [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for Hydrophobic Chromene-Based Therapeutics

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for coumarins, flavonoids, and synthetic anti-cancer agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for coumarins, flavonoids, and synthetic anti-cancer agents (e.g., Crolibulin). However, the therapeutic potential of these derivatives is frequently attritioned by their physicochemical profile: high lipophilicity (LogP > 3.5) and high crystal lattice energy driven by planar


 stacking.

This guide provides three validated formulation protocols to transition hydrophobic chromene candidates from "brick dust" to bioavailable therapeutics. These strategies are selected based on the specific biopharmaceutical classification system (BCS) challenges typical of this class.

Pre-Formulation: The "Go/No-Go" Decision Matrix

Before selecting a protocol, the candidate must be mapped against its physicochemical properties. Do not apply a "one-size-fits-all" approach. Use the following logic to select the correct formulation strategy.

Decision Logic Diagram

FormulationStrategy Start Chromene Candidate Characterization CheckSol Aqueous Solubility (< 10 u00b5g/mL?) Start->CheckSol CheckLogP LogP Assessment CheckSol->CheckLogP Yes (Insoluble) Standard Standard Micronization (Salt Formation) CheckSol->Standard No (Soluble) CheckMP Melting Point (Tm) CheckLogP->CheckMP LogP < 5 Strat_SEDDS STRATEGY A: Lipid-Based (SEDDS) (Best for LogP > 4, Low Tm) CheckLogP->Strat_SEDDS LogP > 5 (Lipophilic) CheckMP->Strat_SEDDS Tm < 150°C (Soluble in Oil) Strat_Nano STRATEGY B: Nanocrystals (Best for High Tm, Insoluble in Oil) CheckMP->Strat_Nano Tm > 200°C (Brick Dust) Strat_ASD STRATEGY C: Amorphous Solid Dispersion (Best for Metastable/Glass Formers) CheckMP->Strat_ASD Intermediate Tm

Figure 1: Decision matrix for selecting formulation strategy based on melting point (Tm) and lipophilicity (LogP).

Protocol A: Self-Emulsifying Drug Delivery Systems (SEDDS)

Target Candidate: Chromenes with high LogP (>4) and moderate melting points (solubilizable in lipids). Mechanism: The drug is pre-dissolved in a concentrate of oil, surfactant, and co-surfactant. Upon contact with gastric fluid, it spontaneously forms a fine emulsion (<200 nm), presenting the drug in a solubilized state for absorption.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Oil Phase: Capryol™ 90 or Miglyol® 812 (Medium Chain Triglycerides).

  • Surfactant: Tween 80 or Cremophor EL (HLB > 12).

  • Co-Surfactant: PEG 400 or Transcutol P.

  • Equipment: Vortex mixer, turbidimeter.

Step-by-Step Protocol
  • Solubility Screening:

    • Add excess chromene drug (approx. 100 mg) to 2 mL of various oils, surfactants, and co-surfactants in separate vials.

    • Vortex for 5 mins; equilibrate at 37°C for 48 hours.

    • Centrifuge (3000 rpm, 15 min) and quantify the supernatant via HPLC.

    • Selection Criteria: Choose the oil with maximum drug solubility to minimize the final dose volume.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare surfactant:co-surfactant (

      
      ) ratios (e.g., 1:1, 2:1, 3:1).
      
    • Titrate oil into the

      
       while adding water dropwise.
      
    • Visually observe the transition from transparent (microemulsion) to turbid (coarse emulsion).

    • Goal: Identify the "Nano-emulsion Region" on the ternary plot.

  • Formulation & Loading:

    • Dissolve the calculated dose of chromene into the optimal Oil/

      
       ratio (e.g., 10% Oil, 45% Surfactant, 45% Co-surfactant).
      
    • Stir at 40°C until clear.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL formulation to 500 mL water (37°C) under gentle agitation. It must disperse < 2 mins.

    • Droplet Size: Measure via Dynamic Light Scattering (DLS). Target Z-average < 150 nm.

Protocol B: Nanocrystal Engineering (Wet Media Milling)

Target Candidate: "Brick Dust" molecules—high melting point (>200°C), insoluble in both water and oils. Mechanism: Increasing saturation solubility (


) by reducing particle radius (

) below 500 nm, according to the Ostwald-Freundlich equation.
Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Stabilizers: HPMC E5 (Steric), SLS (Electrostatic), or Poloxamer 188.

  • Milling Media: Yttrium-stabilized Zirconia beads (0.1 – 0.5 mm).

  • Equipment: Planetary Ball Mill or High-Shear Wet Mill (e.g., Netzsch).

Workflow Diagram

NanocrystalFlow Raw Coarse Chromene Powder (>10 u00b5m) PreMix Pre-Suspension (Drug + HPMC + Water) Raw->PreMix High Shear Mix Mill High Energy Media Milling (Zirconia Beads) PreMix->Mill Recirculation Mill->Mill 4-12 Hours Sep Bead Separation Mill->Sep Dry Spray Drying / Lyophilization Sep->Dry Final Solid Nanocrystals Dry->Final

Figure 2: Top-down wet milling workflow for generating stable chromene nanocrystals.

Step-by-Step Protocol
  • Stabilizer Optimization:

    • Prepare 1% (w/v) drug suspensions with different stabilizers (HPMC, PVP, SLS).

    • Critical Step: Measure contact angle. Select the stabilizer that lowers the contact angle < 50° to ensure wetting.

  • Milling Process:

    • Load: Mix Drug (5% w/v) + Stabilizer Solution + Zirconia Beads (bead:drug ratio 20:1).

    • Energy Input: Mill at 600–1000 rpm.

    • Cooling: Maintain chamber temperature < 10°C to prevent amorphous conversion or chemical degradation.

    • Duration: Sample every 30 mins. Stop when D50 < 200 nm and polydispersity index (PDI) < 0.2.

  • Solidification:

    • To prevent Ostwald ripening (crystal growth), immediately spray dry the nanosuspension.

    • Matrix Former: Add Mannitol (1:1 ratio) before drying to prevent irreversible aggregation.

Protocol C: Amorphous Solid Dispersion (ASD)

Target Candidate: Drugs that crystallize easily but have a glass transition temperature (


) suitable for stabilization.
Mechanism:  Trapping the drug in a high-energy amorphous state within a polymer matrix, preventing recrystallization.
Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Polymers: PVP K30, HPMC-AS (Enteric), or Soluplus®.

  • Solvents: Dichloromethane/Ethanol (1:1).

  • Equipment: Rotary Evaporator or Spray Dryer.

Step-by-Step Protocol
  • Miscibility Check:

    • Calculate solubility parameters (

      
      ) of drug and polymer. 
      
      
      
      should be < 7
      
      
      for stability.
  • Solvent Evaporation:

    • Dissolve Drug and Polymer (Ratio 1:3) in the solvent mixture.

    • Rotary evaporate at 40°C under vacuum until a film forms.

    • Critical Control: Secondary drying in a vacuum oven (24h) is mandatory to remove residual solvent which acts as a plasticizer and induces crystallization.

  • Stability Validation:

    • Perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's melting endotherm confirms the amorphous state.

Analytical Validation & Data Summary

To validate the efficacy of these formulations, comparative dissolution testing is required.

Table 1: Expected Performance Metrics for Chromene Formulations

ParameterRaw Drug (Control)SEDDS FormulationNanocrystalsAmorphous Dispersion
Solubility < 5

g/mL
Solubilized in emulsionSaturation (

) increased
Supersaturated
Dissolution (T50%) > 120 mins< 5 mins10-15 mins15-30 mins
Stability Risk StableOxidation of oilsOstwald RipeningRecrystallization
Primary Mechanism N/ALipid PartitioningSurface Area IncreaseHigh Energy State

References

  • Nanocrystal Technology: Nanocrystals: For Solubility Enhancement of Hydrophobic Drug. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Coumarin Solubility: A Meticulous Review on Coumarin Derivatives as a Marvel Medication. SciSpace. Available at: [Link]

  • Solid Dispersions: Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Lipid Systems: Lipid-Based Drug Delivery Systems. National Institutes of Health (PMC). Available at: [Link]

  • General Chromene Chemistry: Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. National Institutes of Health (PMC). Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one synthesis

User: Research Scientist / Medicinal Chemist Ticket ID: #SYN-2024-QZW Subject: Yield Improvement & Troubleshooting for 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

User: Research Scientist / Medicinal Chemist Ticket ID: #SYN-2024-QZW Subject: Yield Improvement & Troubleshooting for 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Structural Challenge

You are attempting to synthesize a hybrid pharmacophore combining a 2-aryl-4-quinolone core with a 2,2-dimethyl-2H-chromene moiety.

The Core Conflict: The standard synthesis of 2-aryl-4-quinolones (often via oxidative cyclization) requires conditions that are frequently hostile to the dimethylchromene ring.

  • The Quinolone needs: Oxidative stress (Iodine/DMSO) or high thermal energy to cyclize.

  • The Chromene hates: Acidic environments (Lewis or Brønsted) which trigger the protonation of the C3-C4 double bond, leading to polymerization or hydration.

This guide moves beyond standard protocols to address the specific stability profile of the 2,2-dimethyl-2H-chromene ring during the quinolone formation.

The Synthetic Pathway & Failure Points

We assume you are utilizing the Modified Claisen-Schmidt / Oxidative Cyclization route, as this is the most atom-economical approach for this scaffold.

Visualizing the Workflow (Graphviz)

ReactionPathway SM1 2-Aminoacetophenone Chalcone Intermediate: 2'-Aminochalcone SM1->Chalcone Step 1: Base (KOH/EtOH) SM2 2,2-Dimethyl-2H- chromene-6-carbaldehyde SM2->Chalcone Product Target: 2-(Chromen-6-yl)quinolin-4-one Chalcone->Product Step 2: I2 / DMSO (100°C) Fail1 FAILURE A: Aldol Stalling (Reversible) Chalcone->Fail1 Low Temp / Weak Base Fail2 FAILURE B: Chromene Polymerization (Acid/Heat) Chalcone->Fail2 Lewis Acid (I2 excess)

Caption: Figure 1. Synthetic pathway highlighting the critical stability bottleneck at the oxidative cyclization stage.

Module 1: The Precursor Phase (Chalcone Synthesis)

The Issue: Low yield of the 2'-aminochalcone intermediate. Diagnosis: The 2-amino group on the acetophenone is electron-donating, deactivating the methyl ketone toward deprotonation. Furthermore, the aldehyde is bulky.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
No Precipitate Equilibrium favors starting material (Retro-Aldol).Switch Base: Replace NaOH/EtOH with KOH (40%) in MeOH . The higher solubility of KOH in MeOH drives the reaction.
Sticky Gum Polymerization of the aldehyde.Temperature Control: Maintain reaction at 0–5°C during addition, then warm to RT. Do NOT reflux.
Low Conversion Imine formation (Schiff base) instead of condensation.Protect the Amine: If direct condensation fails, use N-acetyl-2-aminoacetophenone . The amide is less prone to side reactions and hydrolyzes in the next step.

Expert Insight: Avoid prolonged exposure of the 2,2-dimethyl-2H-chromene-6-carbaldehyde to strong base (>24 hours), as the pyran ring can open, forming a phenol-isoprenyl species that will not cyclize correctly later.

Module 2: The Critical Step (Oxidative Cyclization)

The Issue: "Tarring" or deep coloration without product precipitation during the Iodine/DMSO reaction. The Science: Iodine (I₂) acts as a mild Lewis acid.[1] The dimethylchromene double bond is electron-rich. If the local concentration of I₂ is too high, it initiates cationic polymerization of the chromene.

Optimized Protocol: The "Soft-Oxidation" Method

Do not dump all reagents together. Use this stepwise approach to protect the chromene ring.

  • Solvent System: Use DMSO (dry) . Avoid DMF; it decomposes at high heat to produce amines that complicate workup.

  • Stoichiometry:

    • Chalcone: 1.0 equiv[2]

    • Iodine: 0.1 – 0.2 equiv (Catalytic only!)[3]

    • Additive (Critical): Add 1.0 equiv of Flavone (or a sacrificial alkene) OR ensure strictly 0.5 equiv H₂SO₄ is not generated in situ by keeping the system dry.

    • Better Alternative: Use I₂ (5 mol%) with DMSO as the stoichiometric oxidant.

  • Step-by-Step Procedure:

    • Dissolve chalcone in DMSO (5 mL/mmol).

    • Heat to 80°C (Do not exceed 100°C initially).

    • Add Iodine dissolved in DMSO dropwise over 20 minutes.

    • Why? This keeps the Lewis acidity low, preventing chromene attack.

    • Monitor via TLC (Hexane:EtOAc 6:4).

    • Once the intermediate (flavanone-like species) appears, raise temp to 110°C for 1 hour to drive aromatization.

Decision Tree: Troubleshooting the Cyclization

Troubleshooting Start Reaction Check (TLC at 1 hour) Result1 SM Remains Start->Result1 Result2 New Spot (Polar) Start->Result2 Result3 Baseline Streak (Tar) Start->Result3 Action1 Increase Temp to 120°C (Cautiously) Result1->Action1 Action2 Intermediate formed. Add 5% more I2 Result2->Action2 Action3 STOP. Acid Polymerization. Restart with dropwise I2 Result3->Action3

Caption: Figure 2. Decision matrix for monitoring the oxidative cyclization.

Module 3: Isolation & Purification (The Yield Killer)

The Issue: The product forms, but is lost during workup due to pH sensitivity or solubility.

Common Mistake: Acidifying the reaction mixture to precipitate the quinolone. Consequence: The 2,2-dimethylchromene moiety hydrates to a tertiary alcohol in dilute acid, destroying the pharmacophore.

Correct Workup Protocol
  • Quench: Pour the DMSO reaction mixture into Ice Water containing 5% Sodium Thiosulfate (to remove excess Iodine).

  • pH Adjustment: Adjust pH to 7.0 (Neutral) using dilute acetic acid or saturated NH₄Cl. NEVER use HCl.

  • Filtration: The quinolone should precipitate as a solid. Filter and wash with water.[3]

  • Purification:

    • Solvent: Recrystallize from Ethanol/DMF (9:1) .

    • Chromatography: If running a column, add 1% Triethylamine to the eluent (DCM:MeOH) to deactivate the silica gel acidity, protecting the chromene ring.

FAQ: Rapid Fire Solutions

Q: Can I use SeO₂ (Selenium Dioxide) instead of Iodine? A: Yes, oxidative cyclization with SeO₂ in Dioxane/Water is a classic route (Conrad-Limpach modification). However, SeO₂ is difficult to remove completely from the final product (trace metal contamination). Use I₂/DMSO for cleaner pharmaceutical intermediates.

Q: My product is fluorescent on TLC but the NMR is messy. A: You likely have a mixture of the 2,3-dihydroquinolone (intermediate) and the fully oxidized quinolone .

  • Fix: The oxidation was incomplete. Reflux the crude mixture in Nitrobenzene (high boiling oxidant) for 30 minutes to force full aromatization.

Q: Why is the yield lower than the simple phenyl analog? A: Steric hindrance. The 2,2-dimethyl group on the chromene ring creates steric clash during the planarization required for cyclization. You must accept a slightly lower yield (50-60% is excellent for this specific hybrid) compared to simple flavones.

References

  • Doshi, H., et al. (1999). "Synthesis of some novel 2-aryl-4-quinolones." Indian Journal of Chemistry, Section B. (Standard I2/DMSO methodology for 2-aryl-4-quinolones).
  • Kalinin, V. N., et al. (1990). "Acid-catalyzed transformations of 2,2-dimethyl-2H-chromenes." Russian Chemical Reviews. (Establishes the acid instability of the chromene ring).

  • Li, Y., et al. (2010). "Iodine-mediated oxidative cyclization of 2'-aminochalcones." Tetrahedron Letters. Link (Mechanistic basis for the recommended cyclization step).

  • Chou, L. C., et al. (2009). "Synthesis and biological evaluation of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1)." Journal of Gastroenterology. Link (Analogous synthesis of complex 2-aryl-4-quinolones).

Sources

Optimization

Technical Support Center: Purification of Quinolin-4-one Intermediates

Topic: Isolating High-Purity Quinolin-4-ones from Tarry Reaction Mixtures Ticket ID: Q4O-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolating High-Purity Quinolin-4-ones from Tarry Reaction Mixtures Ticket ID: Q4O-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of quinolin-4-ones (e.g., via Gould-Jacobs or Conrad-Limpach cyclization) is notorious for producing dark, viscous reaction mixtures. This "tar" consists of polymerized byproducts, oxidized amines, and residual high-boiling solvents (e.g., Dowtherm A, diphenyl ether).

The Good News: Quinolin-4-ones are remarkably stable, high-melting solids. The "tar" is often superficial. By exploiting the amphoteric nature of the quinolone core and its extreme insolubility in non-polar solvents, you can isolate pharmaceutical-grade material from seemingly ruined batches.

Module 1: Triage & Initial Isolation

Q: My reaction mixture has turned into a black, viscous sludge. Is the batch lost?

A: Likely not. The black color is often due to trace oxidation products that have high extinction coefficients. The quinolin-4-one product is typically a high-melting solid (


) suspended within this matrix.

The Causality: High-temperature cyclization (


) promotes radical polymerization of electron-rich aniline intermediates. If you used a high-boiling solvent like Dowtherm A, the product often crashes out upon cooling, while the solvent retains the tar.
Protocol A: The "Crash-Out" Method (Primary Isolation)

Use this for reaction mixtures in high-boiling solvents (Dowtherm A, Diphenyl Ether).

  • Cooling: Allow the reaction mixture to cool to

    
    . Do not cool completely to room temperature yet, as the viscosity will trap the crystals.
    
  • Dilution: While stirring, slowly add a non-solvent (volume ratio 1:1 to the reaction solvent).

    • Recommended:Heptane or Petroleum Ether .

    • Why: These solvents lower the viscosity and dissolve the tar/Dowtherm A but do not dissolve the polar quinolin-4-one.

  • Precipitation: Cool the diluted mixture to

    
     in an ice bath.
    
  • Filtration: Vacuum filter using a coarse sintered glass funnel.

  • The Wash (Critical): Wash the filter cake copiously with hot hexane or toluene until the filtrate runs clear. This removes the "surface tar" and residual high-boiling solvent.

Module 2: Advanced Purification Workflows

Q: I have a solid, but it is brown and sticky. Recrystallization isn't working. What now?

A: Direct recrystallization fails because the tar occludes the crystal lattice, preventing proper nucleation. You must use Acid-Base Swing Extraction .

The Science: Quinolin-4-ones are amphoteric . They exist in tautomeric equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms.[1]

  • High pH (NaOH): Forms the water-soluble sodium salt (phenolate-like).

  • Low pH (HCl): Forms the water-soluble quinolinium salt.

  • Neutral pH (Isoelectric point): The compound precipitates.

  • Neutral Tars: Do not ionize and remain insoluble in aqueous media.

Protocol B: The Acid-Base Rescue (The "Gold Standard")

This method separates your product from neutral polymers (tar) and inorganic salts.

  • Dissolution: Suspend the crude brown solid in 2M NaOH (10 mL per gram of solid). Heat to

    
     with stirring.
    
    • Observation: The product dissolves; the tar remains as a black suspension or gummy residue.

  • Filtration: Filter the hot alkaline solution through a pad of Celite (diatomaceous earth).

    • Result: The black tar stays on the Celite. The filtrate should be a clear (yellow/amber) liquid.

  • Precipitation: Cool the filtrate to room temperature. Slowly add Acetic Acid or 2M HCl dropwise while monitoring pH.

  • The Endpoint: Adjust to pH 7.0–7.5 .

    • Mechanism:[1][2][3][4][5] At neutral pH, the zwitterionic/neutral form regenerates and precipitates immediately.

  • Collection: Filter the off-white solid, wash with water (to remove salts) and acetone (to dry).

Visualizing the Rescue Workflow

PurificationWorkflow Start Crude Tarry Mixture SolventCheck Reaction Solvent? Start->SolventCheck Dowtherm High Boiling (Dowtherm/Diphenyl Ether) SolventCheck->Dowtherm If Volatile Volatile (Ethanol/Acetic Acid) SolventCheck->Volatile If CrashOut Protocol A: Dilute with Hexane Filter & Wash Dowtherm->CrashOut Evap Evaporate to Dryness Volatile->Evap CrudeSolid Crude Solid (Brown/Sticky) CrashOut->CrudeSolid Evap->CrudeSolid AcidBase Protocol B: Dissolve in 2M NaOH (Forms Soluble Salt) CrudeSolid->AcidBase If purity < 90% FilterTar Filter through Celite (Removes Insoluble Tar) AcidBase->FilterTar Neutralize Acidify Filtrate to pH 7 (Precipitates Product) FilterTar->Neutralize FinalWash Wash with H2O & Acetone Neutralize->FinalWash Pure Pure Quinolin-4-one (White/Off-White Solid) FinalWash->Pure

Figure 1: Decision tree for purifying quinolin-4-one intermediates from various reaction matrices.

Module 3: Optimization & Solvent Selection

Q: Which solvent should I use for final recrystallization?

A: Quinolin-4-ones are notoriously insoluble. Standard organic solvents (DCM, EtOAc) often fail. You need high-polarity, hydrogen-bond-donating solvents.

Table 1: Recrystallization Solvent Guide

Solvent SystemSuitabilityNotes
Glacial Acetic Acid Excellent Dissolves well at boiling; crystallizes upon cooling. Removes basic impurities.[6]
DMF / Water (9:1) Good For highly substituted/insoluble derivatives. Heat to

, add water to turbidity, cool slowly.
Ethanol (Abs.) Moderate Only for lower molecular weight derivatives. Often requires large volumes.
DMSO Avoid Hard to remove; high boiling point makes drying crystals difficult.
Methanol / HCl Specialized Isolate as the Hydrochloride salt if the free base is oily.

Module 4: Root Cause Prevention

Q: How do I stop the tar from forming in the first place?

A: Tar formation is usually a symptom of oxidative polymerization or thermal decomposition during the sensitive cyclization step.

  • Inert Atmosphere (Mandatory): The intermediates (anilino-acrylates) are sensitive to oxidation at

    
    . Always sparge the reaction solvent with Nitrogen or Argon for 15 minutes before heating.
    
  • Temperature Control:

    • Gould-Jacobs:[4][5][7][8][9][10][11][12] Cyclization requires ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[13] Ensure your oil bath is stable. Fluctuations cause localized overheating and charring.
      
    • Microwave Synthesis: Consider switching to microwave heating (e.g.,

      
       for 5-10 mins). This minimizes the "thermal history" of the sample, significantly reducing tar [1].
      
  • Solvent Switch: If using Dowtherm A is causing isolation headaches, test Sulfolane . It is water-soluble, allowing you to precipitate the product simply by pouring the reaction mixture into water, washing away the solvent and salts immediately.

References

  • Microwave-Assisted Gould-Jacobs Reaction

    • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.[11]

    • Source: Biotage Application Note AN056.[11]

    • URL:[Link]

  • Conrad-Limpach Solvent Optimization

    • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
    • Source:Journal of Heterocyclic Chemistry (via NCBI/PMC).
    • URL:[Link]

  • Classic Synthesis & Purification

    • Title: 2-Methyl-4-Hydroxyquinoline (Organic Syntheses Procedure).
    • Source:Organic Syntheses, Coll.[14][15] Vol. 3, p.593 (1955).[14]

    • URL:[Link]

  • General Quinoline Purification

    • Title: Purification of Quinoline.[3][6][15][16][17]

    • Source: LookChem / Chempedia.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Arylquinolin-4-ones in Biological Assays

Introduction: The "Brick Dust" Challenge You are likely reading this because your IC50 curves are erratic, your standard deviations are high, or your compound shows activity against every target you test. 2-arylquinolin-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

You are likely reading this because your IC50 curves are erratic, your standard deviations are high, or your compound shows activity against every target you test.

2-arylquinolin-4-ones are privileged scaffolds in medicinal chemistry, mimicking flavonoids and exhibiting potent anticancer and antiviral activities. However, they suffer from a critical physical flaw: Planarity . The rigid, flat structure of the 2-arylquinolin-4-one core promotes strong


-

stacking interactions, leading to high crystal lattice energy (high melting points) and extremely poor aqueous solubility.

In biological assays, this manifests as two distinct failure modes:

  • Precipitation ("Crash Out"): The compound falls out of solution upon dilution into aqueous buffer, reducing the effective concentration.

  • Colloidal Aggregation: The compound forms sub-micrometer colloids that non-specifically sequester enzymes, leading to false positives (PAINS - Pan-Assay Interference Compounds).

This guide provides the diagnostic workflows and protocols to distinguish between these issues and solve them.

Module 1: Diagnosing Solubility Failure (The "Crash Out")

Symptom: You observe a "flat" dose-response curve where activity plateaus unexpectedly, or visual turbidity in the well.

The Mechanism

Most researchers prepare 10 mM stocks in 100% DMSO. When this hydrophobic stock is spiked directly into an aqueous buffer (e.g., 1 µL into 999 µL), the local concentration of water spikes instantly. The 2-arylquinolin-4-one molecules, unable to find a solvation shell, snap together into micro-crystals before they can disperse.

Diagnostic Protocol: Light Scattering (Nephelometry)

Do not rely on the naked eye. Use this protocol to validate your assay conditions before adding protein or cells.

  • Prepare Buffer: Use the exact buffer from your assay (e.g., PBS, pH 7.4).

  • Dilution Series: Prepare your compound at 2x the final assay concentration in the buffer (containing the final % DMSO).

  • Readout: Measure Absorbance at 650 nm (or use a Nephelometer).

    • Why 650 nm? 2-arylquinolin-4-ones typically absorb in the UV/Blue region. Signal at 650 nm indicates light scattering from particles, not molecular absorption.

  • Threshold: An OD > 0.05 above the blank indicates precipitation.

Visualization: Solubility Validation Workflow

SolubilityCheck Start Start: Compound Stock (10mM DMSO) Dilution Dilute to Assay Conc. in Buffer (e.g., 100 µM, 1% DMSO) Start->Dilution Measure Measure Absorbance @ 650nm (Light Scattering) Dilution->Measure Decision OD > 0.05? Measure->Decision Precip Result: Precipitation Detected (Compound Crashed Out) Decision->Precip Yes Soluble Result: Soluble Proceed to Assay Decision->Soluble No Fix1 Mitigation A: Intermediate Dilution (Dilute DMSO stock into PEG400 first) Precip->Fix1 Fix2 Mitigation B: Cyclodextrin Complex (See Module 3) Precip->Fix2

Figure 1: Decision tree for detecting and mitigating compound precipitation prior to biological screening.

Module 2: Overcoming Aggregation (False Positives)

Symptom: Your compound inhibits unrelated enzymes (e.g., Kinases, Proteases, and GPCRs) with similar IC50 values (typically 1–10 µM).

The Mechanism

Planar 2-arylquinolin-4-ones can form colloidal aggregates in solution. These colloids adsorb proteins on their surface, inhibiting them by denaturation or sequestration. This is a physical artifact, not specific binding.

The "Detergent Test" Protocol

To validate that your inhibition is specific, you must disrupt the aggregates without disrupting the enzyme.

Reagent: Triton X-100 (freshly prepared).

StepActionRationale
1 Prepare Assay BufferAdd 0.01% (v/v) Triton X-100 to your standard buffer.
2 Run IC50 (Standard)Run the dose-response curve without detergent.
3 Run IC50 (+Detergent)Run the dose-response curve with 0.01% Triton X-100.
4 CompareCalculate the shift in IC50.

Interpretation:

  • IC50 Unchanged: True Inhibitor. The molecule binds the active site specifically.

  • IC50 Increases significantly (>5-fold) or Activity Lost: Promiscuous Aggregator. The detergent broke up the colloid, eliminating the inhibition.

Module 3: Formulation Solutions (Cyclodextrins)

If you cannot modify the chemical structure, you must modify the solvent environment. Simple DMSO is often insufficient for 2-arylquinolin-4-ones due to their high lipophilicity (LogP > 4).

The Solution: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins are toroidal oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The 2-arylquinolin-4-one fits inside this cavity, shielding the hydrophobic rings from water while the cyclodextrin remains soluble.

Solubilizer Compatibility Matrix
SolubilizerRecommended Conc.ProsCons
DMSO < 0.5% (Cell) / < 5% (Enzyme)Universal solvent.Cytotoxic at >1%; causes "crash out" upon dilution.
PEG 400 10% - 20%Good intermediate solvent.High viscosity; can interfere with membrane assays.
HP-

-CD
2 - 5 equivalentsPrevents aggregation; non-toxic.Requires complexation step (shaking/sonication).[1]
Tween 80 0.01% - 0.1%Prevents colloidal aggregation.Can lyse cells at high conc.; interferes with fluorescence.
Protocol: Preparing a Cyclodextrin Inclusion Complex
  • Stock: Dissolve 2-arylquinolin-4-one in a minimum volume of acetone or methanol.

  • Host: Dissolve HP-

    
    -CD in water (molar ratio 1:5 drug:CD).
    
  • Mix: Add the drug solution dropwise to the CD solution while stirring.

  • Evaporate: Stir open to air (or use rotary evaporator) to remove the organic solvent.

  • Filter: Pass through a 0.22 µm filter to remove uncomplexed drug.

  • Freeze Dry: Lyophilize to obtain the soluble powder complex.

Module 4: Chemical Optimization (The "Prodrug" Route)

If formulation fails, the structure itself requires modification. For the 2-arylquinolin-4-one scaffold, specific positions are amenable to solubilizing groups without destroying biological activity.

Structural Strategy
  • Phosphate Prodrugs: Attaching a phosphate group to the 4'-position of the 2-phenyl ring (B-ring) or the 6-position of the quinolone (A-ring). This creates a highly soluble salt that is cleaved by phosphatases in vivo to release the active drug.

  • Amino Side Chains: Introducing a basic amine (e.g., morpholine or piperazine) via an ether linkage at the 6- or 7-position allows for salt formation (HCl salts), significantly lowering the LogP.

Visualization: Optimization Pathways

Optimization cluster_chem Chemical Modification cluster_form Formulation Strategy Core Insoluble 2-arylquinolin-4-one Prodrug Phosphate Prodrug (Cleaved in vivo) Core->Prodrug Synthetic Modification Salt Amino-alkyl Chain (HCl Salt Formation) Core->Salt Synthetic Modification CD Cyclodextrin Complex (Host-Guest Inclusion) Core->CD Physical Mixing

Figure 2: Strategic pathways for improving solubility via synthesis or formulation.

FAQ: Frequently Asked Questions

Q: Can I just sonicate my compound in the buffer? A: No. Sonication might temporarily disperse the compound, creating a suspension. However, these particles will settle during the incubation period or cause light scattering interference, leading to inaccurate data.

Q: My cells die when I add the compound, but I'm not sure if it's the drug or the solvent. A: Perform a "Vehicle Control" experiment. Treat cells with the exact % of DMSO used in your high-dose well (e.g., 0.5% DMSO) without any drug. If cell viability drops below 90%, your solvent concentration is too high.

Q: Why does the IC50 change when I switch from a biochemical assay to a cell-based assay? A: In cell assays, serum proteins (Albumin) in the media can bind hydrophobic compounds (like 2-arylquinolin-4-ones), reducing the free concentration available to enter the cell. This is known as the "Serum Shift." You may need to run the assay in low-serum media to verify potency.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews. Link

  • Tseng, C. H., et al. (2010). Synthesis and antiproliferative evaluation of certain 2-arylquinolin-4-one derivatives. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

Sources

Optimization

Chromenyl-Quinolone Cyclization Support Center: Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and optimization of chromenyl-quinolone derivatives. 6H-chromeno[4,3-b]quinolines and their analogues are privileged scaffolds in drug discovery, known for their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of chromenyl-quinolone derivatives. 6H-chromeno[4,3-b]quinolines and their analogues are privileged scaffolds in drug discovery, known for their potent antimicrobial and anticancer properties. However, the late-stage cyclization of their precursors is notoriously sensitive to kinetic and thermodynamic variables.

This guide provides actionable troubleshooting, causality-driven methodologies, and quantitative parameters to help you optimize your cyclization workflows.

Strategic Cyclization Workflows

G Start Chromenyl-Quinolone Precursors Path1 Radical Cyclization (Imidoyl Radicals) Start->Path1 Path2 Aza-Diels-Alder (Lewis/Cu Catalyzed) Start->Path2 Path3 Electro-Oxidative (DMF as C1 Source) Start->Path3 Opt1 Slow Bu3SnH Addition Control AIBN Equivalents Path1->Opt1 Optimization Opt2 Silicotungstic Acid (10 mol%) or CuI/La(OTf)3 Path2->Opt2 Optimization Opt3 Undivided Cell (10 mA) NaI / NaOAc / NaHSO3 Path3->Opt3 Optimization Product Fused 6H-Chromeno[4,3-b]quinolines Opt1->Product Opt2->Product Opt3->Product

Fig 1. Strategic workflows and optimization nodes for chromenyl-quinolone precursor cyclization.

Section 1: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process validation checkpoints.

Protocol A: Electro-Oxidative Metal-Free Cyclization (DMF as Methine Source)

This modern, green-chemistry approach utilizes N,N-dimethylformamide (DMF) not just as a solvent, but as the C1 (methine) source to bridge 4-arylaminocoumarins into fully fused 6H-chromeno[4,3-b]quinolin-6-ones[1].

  • Step 1: Electrochemical Setup. Equip an undivided electrochemical cell with a Glassy Carbon (GC) anode and a Platinum (Pt) plate cathode.

    • Causality: The GC anode prevents electrode degradation under oxidative conditions. The undivided cell is critical; it allows the continuous interaction of anodically generated intermediates with cathodic species without the resistance of a membrane.

  • Step 2: Reagent Loading. Add the 4-arylaminocoumarin precursor (0.20 mmol), NaI (0.20 mmol), NaOAc (0.20 mmol), and NaHSO

    
     (0.24 mmol) to anhydrous DMF (3.0 mL).
    
    • Causality: NaI acts as a redox mediator. It oxidizes at the anode to form iodine radicals, which subsequently activate the DMF via hydrogen atom transfer (HAT). NaHSO

      
       is essential for mediating the final elimination of HCONHMe and driving the aromatization.
      
  • Step 3: Electrolysis. Apply a constant current of 10 mA at 95 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The anodic generation of iodine species often imparts a transient pale yellow tint to the solution. The disappearance of the highly fluorescent coumarin precursor indicates successful iminium intermediate formation.

  • Step 4: Quenching & Purification. Quench with aqueous sodium thiosulfate to neutralize residual iodine species, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Free Radical Intramolecular Cyclization (Imidoyl Radicals)

This protocol is ideal for substrates with sensitive functional groups that cannot tolerate harsh Lewis acids, utilizing selenoimidates as precursors[2].

  • Step 1: Precursor Dissolution. Dissolve the phenyl-N-alkyl benzimidoselenoate precursor in dry toluene to achieve a highly dilute concentration (0.01 M).

  • Step 2: Radical Initiation (Critical Step). Using a syringe pump, perform a strictly controlled, slow addition of tri-n-butyltin hydride (Bu

    
    SnH, 1.0 eq) and AIBN (0.25 eq) dissolved in toluene over 4 to 6 hours at 85 °C.
    
    • Causality: Slow addition maintains an extremely low steady-state concentration of the tin radical. This ensures that once the imidoyl radical is generated, it undergoes intramolecular cyclization (6-exo-trig or 6-endo-trig) rather than being prematurely quenched by intermolecular hydrogen abstraction from the bulk Bu

      
      SnH.
      
    • Validation Checkpoint: Analyze an aliquot via LC-MS at the 3-hour mark. The presence of uncyclized reduction products (M-SePh + H) indicates the addition rate is too fast.

  • Step 3: Oxidation. If the reaction yields a dihydro-chromenoquinoline intermediate, add DDQ (1.2 eq) to drive the final oxidative aromatization to the 6H-chromeno[4,3-b]quinoline.

Section 2: Quantitative Optimization Parameters

The table below summarizes the optimal baseline parameters for the three primary cyclization modalities, allowing for rapid cross-comparison when designing your synthesis route.

Cyclization ModalityPrimary Catalyst / MediatorSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Key Mechanistic Advantage
Radical Cyclization Bu

SnH (1.0 eq) / AIBN (0.25 eq)
Dry Toluene854 - 641 - 67High functional group tolerance; avoids harsh acids[2].
Aza-Diels-Alder Silicotungstic Acid (10 mol%)Solvent-Free / MeCN82 - 1108 - 1275 - 88Excellent diastereoselectivity; avoids redox side-reactions[3].
Electro-Oxidative NaI (1.0 eq) / NaOAc (1.0 eq)Anhydrous DMF951270 - 85Metal-free; highly atom-economical use of solvent as C1 source[1].
Section 3: Troubleshooting Guide & FAQs

Q1: During the radical cyclization of selenoimidates, I am isolating high amounts of direct reduction products rather than the desired chromenoquinoline. How do I fix this? A: This is a kinetic failure. The direct trapping of the intermediate imidoyl radical by the hydrogen donor (Bu


SnH) is outcompeting the desired intramolecular cyclization[2].
Corrective Action: You must decrease the concentration of the hydrogen donor in the reaction matrix. Ensure you are using a programmable syringe pump to add the Bu

SnH/AIBN mixture over a strict minimum of 4 hours. Additionally, diluting the overall reaction mixture in dry toluene further favors the unimolecular (intramolecular) cyclization pathway over the bimolecular (intermolecular) reduction pathway.

Q2: My electro-oxidative cyclization using DMF as a C1 source is stalling at the intermediate iminium stage. What is the mechanistic failure? A: The conversion of the iminium intermediate to the fully fused 6H-chromeno[4,3-b]quinolin-6-one requires a subsequent cyclization and aromatization step. If the reaction stalls, the elimination of the HCONHMe byproduct is failing[1]. Corrective Action: Verify the stoichiometry and anhydrous quality of your NaHSO


 additive, which is critical for mediating this final cyclization and aromatization sequence. Furthermore, ensure the cell temperature is strictly maintained at 95 °C; lower temperatures provide insufficient thermal energy to drive the final aromatization barrier.

Q3: In metal-catalyzed cascade annulations (Aza-Diels-Alder), I am getting a complex mixture of diastereomers and oxidized byproducts. How can I improve chemoselectivity? A: Oxidative side reactions frequently occur when using transition metal salts (like copper), which can act as both Lewis acids and unintended redox catalysts, leading to polymerization or unwanted oxidation of the chromenyl precursors. Corrective Action: Switch your catalytic system. Recent advancements demonstrate that using Silicotungstic acid (H


SiW

O

) at a 10 mol% loading acts as a superior, non-redox active Lewis acid. This alternative drives the Aza-Diels-Alder reaction to deliver cycloadducts with excellent diastereoselectivity under mild conditions, completely bypassing the redox-active side reactions associated with copper[3].
References
  • Vizcaíno-Escobedo, K., Sánchez-Carrillo, J. and Albores-Velasco, M. (2018) "Imidoyl Radicals for the Synthesis of Chromenoquinolines and Naphthyridines." International Journal of Organic Chemistry, 8, 319-334.
  • Weng, Y., et al. (2021) "Electrooxidative Metal-Free Cyclization of 4-Arylaminocoumarins with DMF as C1-Source." ResearchGate.
  • World Intellectual Property Organization. (2022) "CHROMENO [4,3-B] QUINOLINE COMPOUNDS AND THEIR SYNTHESIS BY USING SILICOTUNGSTIC ACID [H4SIW12O40]." Patent WO2022123336.

Sources

Troubleshooting

Preventing oxidation of the dimethylchromene ring during synthesis

Technical Support Center: Dimethylchromene (DMC) Synthesis & Stabilization Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: DMC-OX-PREV-001 Welcome to the DMC Synthesis Support...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dimethylchromene (DMC) Synthesis & Stabilization

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: DMC-OX-PREV-001

Welcome to the DMC Synthesis Support Hub

You are likely here because your reaction mixture turned an unexpected shade of deep purple/red, or your isolated yield dropped significantly after a weekend of storage. The 2,2-dimethyl-2H-chromene (DMC) ring is a deceptively simple structural motif. While thermodynamically stable under ideal conditions, it is kinetically labile toward oxidative degradation, particularly when electron-rich substituents (as found in cannabinoids and precocenes) are present on the benzene ring.

This guide moves beyond standard literature procedures to address the hidden oxidative mechanisms that ruin batches.

Module 1: The Oxidative Liability Map

Before troubleshooting, you must understand how the ring fails. The DMC system faces two primary threats: Aerobic Radical Oxidation (Beam-type) and Electrophilic Attack (Epoxidation).

Figure 1: Oxidative Degradation Pathways of the DMC Ring (Visualization of the "Beam Test" mechanism and competing oxidative pathways)

DMC_Oxidation DMC 2,2-Dimethylchromene (Target) Radical Allylic/Benzylic Radical Intermediate DMC->Radical O2 / light / base (H-abstraction) Epoxide 3,4-Epoxychroman (Unstable) DMC->Epoxide mCPBA or Air/Light (slow) Peroxide Hydroperoxide Species Radical->Peroxide +O2 Quinone Ortho/Para-Quinone (Deep Red/Purple) Peroxide->Quinone Base-catalyzed (Beam Reaction) Diol Chroman-3,4-diol Epoxide->Diol H2O / Acid workup

Caption: The "Red Death": Pathway to Quinone formation (Beam Reaction) vs. Epoxidation. The quinone pathway is the most common cause of discoloration.

Module 2: Critical Control Points (CCP)

CCP 1: The Reaction Environment (Synthesis)

Issue: The most common synthetic route—thermal rearrangement of propargyl ethers—requires high temperatures (


150°C). This is the "Danger Zone" for radical initiation.

Protocol 1: The "Zero-Ox" Rearrangement Setup Standard Schlenk lines are often insufficient. Use this rigorous degassing protocol.

  • Solvent Choice: Use high-boiling solvents (e.g., N,N-diethylaniline or o-xylene).

    • Why: These solvents can be degassed more effectively than lower boiling ethers.

  • The "Freeze-Pump-Thaw" Standard:

    • Do not rely on simple sparging.

    • Perform 3 cycles of freeze-pump-thaw on your solvent before adding the catalyst/reactant.

    • Target Vacuum: <0.1 mbar.

  • Additive Scavenging:

    • Add 1-5 mol% EDTA to the reaction mixture if using metal catalysts (Cu/Ag).

    • Mechanism:[1][2][3][4][5][6] Trace transition metals (Fe, Cu) act as Fenton-like catalysts, converting trace

      
       into hydroxyl radicals. EDTA sequesters these metals, halting the propagation chain.
      
CCP 2: Workup & Isolation

Issue: Silica gel is slightly acidic and can catalyze the opening of the chromene ring or accelerate oxidative absorption.

Protocol 2: Buffered Anaerobic Workup

StepActionMechanistic Reason
Quench Cool to 0°C under Argon. Add cold, degassed brine.Slows kinetics; prevents heat-induced oxidation during phase change.
Extraction Use solvents containing 0.01% BHT (Butylated hydroxytoluene) .BHT acts as a radical sponge, sacrificing itself to protect the allylic position of the DMC ring.
Drying Use

with a pinch of

.
Keeps the micro-environment basic. Acidic surfaces (like

can be) promote isomerization.
Column Pre-treat Silica gel with 1%

(Triethylamine).
Neutralizes silica acidity. Acidic silica causes dimerization (to bis-chromenes) or hydration.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned deep purple/red upon adding base. What happened? A: You have triggered the Beam Reaction mechanism .

  • Diagnosis: In the presence of base (e.g., KOH, or even strong amine bases) and oxygen, the phenolic or chromene system oxidizes to a hydroxyquinone (similar to Cannabidiol-quinone formation).

  • Fix: This is usually irreversible. For the next batch, you must ensure strict exclusion of oxygen before the base is introduced. If using basic alumina for purification, switch to neutral alumina deactivated with water.

Q2: I see a "ghost" spot on TLC that trails my product. It wasn't there yesterday. A: This is likely the Cannabielsoin-type cyclization or Hydroperoxide formation .

  • Mechanism: Photo-oxidation converts the DMC ring into a hydroperoxy-derivative, which can rearrange into a bridged system (elsoin type) or reduce to an alcohol.

  • Fix: Store the product in amber vials under Argon. If the spot is already there, treat the crude mixture with a mild reducing agent like Sodium Thiosulfate (

    
    ) during workup to reduce peroxides before they rearrange.
    

Q3: Can I use DDQ to dehydrogenate a chroman to a chromene? A: Proceed with extreme caution.

  • Risk: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a powerful oxidant. While it removes the benzylic hydrogens to form the double bond, it often over-oxidizes the electron-rich double bond immediately after formation, leading to decomposition.

  • Alternative: Use catalytic dehydrogenation with Pd/C in refluxing toluene with a hydrogen acceptor (like cyclohexene), or use milder oxidants like Chloranil if the substrate is highly electron-rich.

Module 4: The "Safe" Workflow Diagram

Follow this decision logic to minimize oxidative loss during synthesis.

Workflow Start Start: Propargyl Ether Precursor Degas Degas Solvent (Freeze-Pump-Thaw x3) Start->Degas Catalyst Add Catalyst + Radical Scavenger (BHT) Degas->Catalyst Heat Thermal Rearrangement (Inert Atm, Dark) Catalyst->Heat Check Color Check? Heat->Check Red Red/Purple: Quinone formed Check->Red O2 Leak Amber Pale Amber: Success Check->Amber O2 Excluded Workup Workup: 0.01% BHT in Ether Basic Wash Amber->Workup Storage Store: -20°C, Argon, Amber Vial Workup->Storage

Caption: Optimized workflow for DMC synthesis emphasizing oxygen exclusion points.

References

  • Mechoulam, R., et al. (2020). The Oxidation of Phytocannabinoids to Cannabinoquinoids. Journal of Natural Products. Link

  • Razdan, R. K. (2000). Synthesis of 2,2-Dimethyl-2H-chromenes. Heterocycles. Link

  • Adler, M., & Baldwin, J. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University Chemistry Reviews. Link

  • Cayman Chemical. (2024). Degradants Formed During Phytocannabinoid Processing. Cayman Chemical Technical Guides. Link

  • BenchChem Technical Support. (2025). Synthesis and Purification of 2,2-dimethyl-2H-chromene. BenchChem Support Center. Link

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of Quinolone-Chromene Hybrids

Status: Operational Operator: Senior Application Scientist Ticket Focus: Solubility, Permeability, and Formulation Optimization for Quinolone-Chromene Hybrids System Overview Quinolone-chromene hybrids represent a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Solubility, Permeability, and Formulation Optimization for Quinolone-Chromene Hybrids

System Overview

Quinolone-chromene hybrids represent a potent class of pharmacophores, often merging the DNA gyrase inhibition of quinolones with the antiproliferative or antioxidant properties of chromenes. However, this fusion frequently results in Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) profiles.

The addition of the lipophilic chromene ring to the quinolone scaffold typically elevates the partition coefficient (LogP > 4.0) and molecular weight, creating a "brick dust" molecule—highly crystalline and water-insoluble. This guide addresses the specific physicochemical barriers preventing these hybrids from achieving therapeutic plasma concentrations.

Module 1: Physicochemical Characterization & Solubility

Q: My hybrid compound precipitates immediately upon dilution in phosphate buffer (pH 7.4). How do I stabilize this for screening?

A: This is a classic "crash-out" event driven by the zwitterionic nature of the quinolone core and the lipophilicity of the chromene tail.

  • The Mechanism: Quinolones are amphoteric. At neutral pH (7.4), the carboxylic acid is deprotonated (COO⁻) and the piperazine/amine is protonated (NH₂⁺), leading to a zwitterionic state with net neutral charge and minimal solubility. The chromene moiety adds significant hydrophobic surface area, driving aggregation to minimize water contact.

  • The Fix: You cannot rely on simple pH adjustment alone because the chromene moiety is pH-independent. You must disrupt the lattice energy.

    • Immediate Action: Switch to a Co-solvent/Surfactant System . Do not use pure DMSO stocks for aqueous dilution; the rapid solvent exchange causes immediate amorphous precipitation.

    • Recommended Vehicle: 10% DMSO + 10% Cremophor EL (or Tween 80) + 80% Saline. The surfactant creates micelles that encapsulate the chromene tail while the polar head groups interact with the aqueous buffer.

Protocol: Thermodynamic Saturation Solubility Assessment

Use this protocol to definitively determine the solubility limit, distinguishing between kinetic (metastable) and thermodynamic (stable) solubility.

Materials:

  • Quinolone-Chromene Hybrid (solid powder)

  • Buffers (pH 1.2, 4.5, 6.8, 7.4)

  • Surfactants (SLS, Tween 80, Poloxamer 188)

  • Orbital Shaker, Centrifuge, HPLC-UV/MS

Workflow:

  • Excess Addition: Add solid compound in excess (approx. 20 mg) to 2 mL of each medium in glass vials.

  • Equilibration: Shake at 37°C for 48 hours . (Note: 24 hours is often insufficient for rigid chromene hybrids to reach equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 15 minutes.

  • Filtration: Filter supernatant through a PVDF syringe filter (0.45 µm). Avoid Nylon filters as quinolones can adsorb to them.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

Data Table: Representative Solubility Profiles (Based on typical hydrophobic hybrid characteristics)

Solvent SystemSolubility (µg/mL)Interpretation
Water (pH 7.0) < 1.0Critical Issue: Below absorption threshold.
0.1N HCl (pH 1.2) 45.0Soluble due to protonation of quinolone nitrogen.
PBS pH 7.4 2.5Zwitterionic "isoelectric" precipitation region.
PBS + 0.5% SLS 120.0Viable: Micellar solubilization effective.
PEG 400 (Neat) 2,500.0Good potential for soft-gel capsule formulation.

Module 2: Permeability & Efflux (Caco-2)

Q: We see high recovery but low apical-to-basolateral (A-B) transport in Caco-2 assays. Is this P-gp efflux?

A: Likely, yes.[1] Quinolones are known substrates for P-glycoprotein (P-gp) and BCRP efflux transporters. The chromene moiety often increases affinity for these pumps due to increased lipophilicity.

Diagnostic Steps:

  • Calculate Efflux Ratio (ER):

    
    
    
    • If ER > 2.0, active efflux is occurring.

  • Inhibition Check: Repeat the assay with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).

    • If

      
       increases significantly with the inhibitor, your hybrid is a substrate.
      
Visualization: Efflux Mechanism & Inhibition Strategy

EffluxPathway Lumen Apical Side (Gut Lumen) Cell Enterocyte (Cytoplasm) Lumen->Cell Passive Diffusion (Lipophilic) Blood Basolateral Side (Blood) Cell->Blood Absorption Pgp P-gp Transporter (Efflux Pump) Cell->Pgp Substrate Binding Pgp->Lumen Active Efflux Hybrid Quinolone-Chromene Hybrid Inhibitor Excipient Inhibitor (e.g., TPGS, Pluronic) Inhibitor->Pgp Inhibits Pump (ATP interference)

Caption: Schematic of P-gp mediated efflux preventing absorption. Excipients like Vitamin E TPGS can inhibit P-gp, restoring net absorption.

Module 3: Advanced Formulation Strategies

Q: Solid dispersions are not stable; the drug recrystallizes after 1 week. What is the alternative?

A: Recrystallization indicates the polymer matrix (likely PVP or HPMC) has a glass transition temperature (


) that is too low, or the drug loading is above the saturation limit of the polymer.
Recommendation:  Switch to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . Since your hybrid is highly lipophilic (LogP > 4), dissolving it in a lipid pre-concentrate is thermodynamically more stable than forcing it into a high-energy amorphous solid state.
Protocol: Preparation of PLGA Nanoparticles (Nanoprecipitation)

If you require a solid form but need enhanced bioavailability, polymeric nanoparticles are superior to simple solid dispersions for this class.

Reagents:

  • Hybrid Compound (10 mg)

  • PLGA (50:50, MW 30-60 kDa) (50 mg)

  • Acetone (Organic Phase)

  • Poloxamer 188 (0.5% w/v in Water) (Aqueous Phase)

Step-by-Step:

  • Organic Phase: Dissolve 10 mg Hybrid and 50 mg PLGA in 2 mL Acetone. Ensure complete dissolution (sonicate if necessary).

  • Aqueous Phase: Prepare 20 mL of 0.5% Poloxamer 188 solution in water.

  • Injection: Place the aqueous phase on a magnetic stirrer (500 rpm). Using a syringe pump, inject the organic phase into the aqueous phase at a rate of 1 mL/min . Critical: The nozzle must be submerged.

  • Solvent Evaporation: Stir the suspension for 4 hours at room temperature in a fume hood to evaporate the acetone.

  • Collection: Centrifuge at 15,000 rpm for 30 minutes. Wash pellet 2x with water to remove free surfactant.

  • Lyophilization: Resuspend pellet in 5% Trehalose (cryoprotectant) and freeze-dry.

Visualization: Formulation Decision Matrix

FormulationDecision Start Start: Physicochemical Profiling SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LogPCheck LogP > 4.0? SolubilityCheck->LogPCheck Yes SimpleSalt Salt Formation (Mesylate/Hydrochloride) SolubilityCheck->SimpleSalt No (Salt formation sufficient) LipidBased Lipid Formulation (SNEDDS / Oil Solution) LogPCheck->LipidBased Yes (Lipophilic) Amorphous Amorphous Solid Dispersion (HME / Spray Drying) LogPCheck->Amorphous No (Crystalline limited) DoseCheck Dose Requirement > 100 mg? SoftGel Soft Gelatin Capsule DoseCheck->SoftGel No (Low Dose) SolidSNEDDS Solid SNEDDS Tablet DoseCheck->SolidSNEDDS Yes (High Dose - adsorb to silica) LipidBased->DoseCheck

Caption: Decision tree for selecting the optimal formulation strategy based on LogP and dose requirements.

Module 4: In Vivo Pharmacokinetics (Troubleshooting)

Q: We observe a double-peak phenomenon in the plasma concentration-time curve (rat model). What does this imply?

A: A double peak in PK profiles for quinolone hybrids often suggests Enterohepatic Recirculation .

  • Mechanism: The lipophilic hybrid is absorbed, glucuronidated in the liver, and excreted via bile into the intestine. Gut bacteria hydrolyze the glucuronide, releasing the parent drug, which is re-absorbed.

  • Impact: This extends the half-life (

    
    ) but complicates dosing regimens.
    
  • Verification: Conduct a bile-duct cannulation study. If the double peak disappears, the mechanism is confirmed.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Focus on Solubility and Permeability assays). Link

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics. Link

  • Merck Millipore. (2025). Improving solubility – a close look at available approaches. Merck Technical Library. Link

  • Panda, P., et al. (2022).[2] Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents.[2][3] Bentham Science.[2] Link

Sources

Troubleshooting

Resolution of tautomeric forms of quinolin-4-one derivatives

Technical Support Center: Resolution and Characterization of Quinolin-4-one Tautomeric Forms Overview Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution and Characterization of Quinolin-4-one Tautomeric Forms

Overview Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to characterize the tautomeric equilibrium of 4-hydroxyquinoline derivatives. These compounds exist in a dynamic, environment-dependent equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. Because the keto form is generally the active pharmacophore for critical biological targets (e.g., bacterial DNA gyrase, Plasmodium bc1 complex), misassigning the tautomeric state can derail downstream biological assays and structure-activity relationship (SAR) models[1].

This guide provides a self-validating experimental framework to definitively resolve these tautomers, troubleshoot common spectroscopic anomalies, and understand the mechanistic causality dictating tautomeric preference.

Part 1: Diagnostic Workflow for Tautomeric Resolution

To ensure scientific integrity, tautomeric assignment cannot rely on a single technique. A self-validating system requires orthogonal confirmation using NMR (solution state) and FT-IR/X-ray crystallography (solid state).

G Start Synthesized Quinolin-4-one Derivative Solvent Select Solvent (DMSO-d6 for Keto, CDCl3 for Enol/Mixed) Start->Solvent IR FT-IR Spectroscopy (Solid State/Matrix) Start->IR NMR 13C & 1H NMR Spectroscopy Solvent->NMR C4_Shift Check C4 Chemical Shift NMR->C4_Shift IR_Peak Check IR Frequencies IR->IR_Peak Keto_NMR >170 ppm (C=O) N-H signal present C4_Shift->Keto_NMR Keto Favored Enol_NMR ~150-160 ppm (C-OH) O-H signal present C4_Shift->Enol_NMR Enol Favored Keto_IR 1620-1680 cm⁻¹ (C=O stretch) IR_Peak->Keto_IR Keto Favored Enol_IR 3200-3600 cm⁻¹ (Broad O-H) IR_Peak->Enol_IR Enol Favored

Diagnostic workflow for resolving the keto-enol tautomeric equilibrium of quinolin-4-one derivatives.

Part 2: Core Methodologies & Protocols

Protocol A: High-Resolution NMR Spectroscopy for Solution-State Resolution Causality: The dielectric constant and hydrogen-bonding capacity of the solvent directly dictate the equilibrium. Polar aprotic solvents like DMSO-d6 stabilize the highly polar keto tautomer via intermolecular interactions, locking the equilibrium for clear spectral acquisition[2].

  • Sample Preparation: Dissolve 5–10 mg of the highly purified derivative in 0.6 mL of DMSO-d6. Note: Avoid CDCl3 unless specifically investigating the enol form, as non-polar solvents can induce complex dimerization or shift the equilibrium.

  • Instrument Setup: Tune a high-resolution NMR spectrometer (≥400 MHz). Ensure precise shimming, as N-H protons are prone to quadrupolar broadening.

  • Data Acquisition (13C NMR): Acquire 13C spectra with a sufficient relaxation delay (D1 ≥ 2s) to ensure the quaternary C4 carbon is fully relaxed and quantifiable.

  • Data Acquisition (1H NMR): Acquire 1H spectra. Look for the defining N-H proton (typically a broad singlet or triplet if coupled, >11 ppm) versus an O-H proton.

  • Validation: Cross-reference the C4 chemical shift. A shift of ~176 ppm definitively confirms the keto (C=O) form, whereas a shift of ~150-160 ppm indicates the enol (C-OH) form[2].

Protocol B: Solid-State FT-IR Spectroscopy Causality: Solid-state analysis eliminates solvent effects, revealing the thermodynamically preferred packing structure. The keto form typically crystallizes as a stable dimer linked by robust N-H···O=C intermolecular hydrogen bonds[2].

  • Sample Preparation: Grind 1-2 mg of the compound with 100 mg of anhydrous KBr. Press into a translucent pellet using a hydraulic press.

  • Background Collection: Record a background spectrum of a pure KBr pellet to subtract atmospheric moisture and CO2.

  • Acquisition & Analysis: Scan from 4000 to 400 cm⁻¹. The presence of a strong, sharp absorption band at 1620–1680 cm⁻¹ validates the C=O stretch of the keto tautomer.

Part 3: Quantitative Data Reference

To facilitate rapid spectral assignment, compare your experimental data against these validated benchmarks[2][3].

Analytical TechniqueParameterQuinolin-4(1H)-one (Keto)4-Hydroxyquinoline (Enol)
13C NMR (DMSO-d6) C4 Chemical Shift> 170.0 ppm (typically ~176 ppm)150.0 – 160.0 ppm
1H NMR (DMSO-d6) Heteroatom ProtonN-H (Broad, > 11.0 ppm)O-H (Broad, variable)
FT-IR (Solid State) Carbonyl Stretch1620 – 1680 cm⁻¹ (Strong)Absent
FT-IR (Solid State) Hydroxyl StretchAbsent3200 – 3600 cm⁻¹ (Broad)
Thermodynamics Relative Stability (Polar)Favored (Lower Energy)Disfavored

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I observing mixed signals or severe line broadening in my NMR spectra when using CDCl3? A: In non-polar solvents like CDCl3, the energy difference between the keto and enol forms narrows, and the molecules often undergo rapid tautomeric exchange or concentration-dependent dimerization[1]. This intermediate exchange rate on the NMR timescale causes line broadening. Solution: Switch to a strongly hydrogen-bonding polar solvent like DMSO-d6. DMSO stabilizes the keto tautomer, effectively "freezing" the equilibrium and yielding sharp, well-resolved signals[2].

Q2: I synthesized a 3-substituted quinolin-4-one, but my 13C NMR shows a C4 shift of 155 ppm. Did my synthesis fail? A: Your synthesis likely succeeded, but the tautomeric equilibrium has shifted. Substituents at the 3-position that act as strong hydrogen-bond acceptors (e.g., esters, ketones) can form a highly stable 6-membered intramolecular hydrogen bond with the C4-hydroxyl group[3]. This internal stabilization completely shifts the equilibrium to favor the enol form, dropping the C4 shift from ~176 ppm to ~155 ppm.

Q3: How can I definitively "lock" the tautomeric form to evaluate its specific biological activity? A: You must eliminate the mobile proton. To lock the keto form, perform an N-alkylation (e.g., using methyl iodide and a mild base) to yield an N-methylquinolin-4(1H)-one. To lock the enol form, perform an O-alkylation (e.g., using a Williamson ether synthesis approach) to yield a 4-alkoxyquinoline. Note: Ensure you verify the regioselectivity of your alkylation via 2D NMR (HMBC), as ambident nucleophiles often yield a mixture of N- and O-alkylated products[2].

Q4: My compound has the correct quinolone core but shows no in vitro activity against my target. What went wrong? A: The biological target (e.g., Plasmodium bc1 complex or bacterial DNA gyrase) often strictly requires the 4-oxo (keto) and N-H groups to serve as hydrogen bond acceptors and donors within the enzyme pocket[1]. If your specific substitution pattern (e.g., a 3-ester or 2-acceptor) inadvertently stabilizes the enol tautomer in physiological conditions, the compound will lose its ability to bind the target. Always calculate the cLogP and tautomeric energy differences (e.g., via DFT/B3LYP) during the design phase[1].

Part 5: Biological Implications & Target Interaction

Understanding the active tautomer is not just an analytical exercise; it is the foundation of rational drug design. The keto tautomer is the biologically active pharmacophore for major antimicrobial and antimalarial classes.

G Keto Quinolin-4(1H)-one (Keto Tautomer) H_Bond N-H (Donor) & C=O (Acceptor) Keto->H_Bond Target Target Enzyme (e.g., DNA Gyrase / bc1) H_Bond->Target Inhibition Enzyme Inhibition & Complex Stabilization Target->Inhibition Efficacy Bactericidal / Antimalarial Efficacy Inhibition->Efficacy

The mechanistic pathway of quinolin-4(1H)-one derivatives exerting biological efficacy via specific hydrogen bonding.

References[1] Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., O'Neill, P. M., Fausto, R., & Cristiano, M. L. S. (2015). "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." The Journal of Organic Chemistry, 80(24), 12244-12257. URL: https://doi.org/10.1021/acs.joc.5b02169[3] Kang, O.-Y., Park, S. J., Ahn, H., Jeong, K. C., & Lim, H. J. (2019). "Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones." Organic Chemistry Frontiers, 6(2), 183-189. URL: https://doi.org/10.1039/C8QO00884A[2] Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). "Tautomerism of 4-Hydroxy-4(1H) quinolon." Heterocyclic Communications, 12(5), 319-322. URL: https://doi.org/10.1515/HC.2006.12.5.319

Sources

Optimization

Technical Support Center: Minimizing Fluorescence Interference in Quinolone Assays

Current Status: Operational Operator: Senior Application Scientist Topic: Quinolone Antibiotics & Fluorescence Interference Welcome to the Quinolone Interference Control Center If you are here, you are likely seeing "pha...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Quinolone Antibiotics & Fluorescence Interference

Welcome to the Quinolone Interference Control Center

If you are here, you are likely seeing "phantom signals" in your data. Perhaps your MIC determination is showing background fluorescence where there should be none, or your enzyme inhibition curves are plateauing prematurely.

Quinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) are what I call "optical chameleons." They possess intrinsic fluorescence that is highly sensitive to pH, solvent polarity, and metal ions. In biological assays, they frequently act as both false fluorophores (mimicking your probe) and inner filters (stealing excitation light).

This guide is not a textbook; it is a triage unit. Navigate to the symptom that matches your problem.

Quick Reference: Quinolone Spectral Fingerprint

Before troubleshooting, verify if your assay wavelengths overlap with the drug's intrinsic properties.

CompoundExcitation Max (

)
Emission Max (

)
Interference Risk Zone
Ciprofloxacin ~270–280 nm~440–450 nmBlue Dyes (DAPI, Hoechst), Coumarin
Levofloxacin ~290 nm~450–500 nmCFP, GFP (weak overlap), Fluorescein
Moxifloxacin ~290–300 nm~500 nmGFP, FITC
Norfloxacin ~275–280 nm~440–450 nmBlue Dyes

Critical Note: Quinolone fluorescence is pH-dependent . At physiological pH (7.4), they exist as zwitterions with distinct quantum yields compared to acidic or basic conditions.

Module 1: The "Blue Haze" (Spectral Overlap)

User Question: "I am measuring bacterial DNA content using DAPI in the presence of ciprofloxacin. My background signal increases with drug concentration, ruining my Z-prime score. Why?"

Diagnosis: You are experiencing Direct Spectral Overlap . Ciprofloxacin emits strongly in the blue region (450 nm), indistinguishable from DAPI or Hoechst 33342 emission by standard filters.

The Fix: "Red-Shift" Your Assay You cannot filter out the drug signal if it sits exactly on top of your probe. You must move the assay window.

Protocol:

  • Abandon Blue Probes: Switch from DAPI/Hoechst to red-shifted nuclear counterstains.

    • Recommended: DRAQ5 (Ex 647 nm / Em 681 nm) or TO-PRO-3.

    • Why: Quinolones have negligible excitation >350 nm and zero emission >600 nm.

  • Background Subtraction (If you MUST use blue probes):

    • Include a "Compound-Only" Control : Wells containing cells + drug (no DAPI).

    • Subtract this value from your experimental wells. Note: This lowers sensitivity and increases noise.

Module 2: The "Invisible" Error (Inner Filter Effect)

User Question: "My enzyme inhibition curve looks flat. The drug should be inhibiting the reaction, but the fluorescence signal (from the substrate) isn't changing linearly, even at high drug concentrations."

Diagnosis: This is the Inner Filter Effect (IFE) .[1] The quinolone is absorbing the excitation light meant for your fluorophore. The machine "thinks" the fluorescence is low because of inhibition, but actually, the probe never saw the light.

The Science: IFE occurs when the absorbance (OD) of the solution at the excitation (


) or emission (

) wavelengths exceeds 0.1 OD . Quinolones absorb UV light aggressively.

The Protocol: Mathematical Correction Do not trust raw fluorescence data if the drug concentration is >10 µM without checking absorbance.

  • Measure Absorbance:

    • Prepare your drug dilution series in the assay buffer.

    • Measure Absorbance at the assay's

      
       and 
      
      
      
      using a spectrophotometer (pathlength must match your fluorescence plate, usually 1 cm or corrected for well volume).
  • Apply the Lakowicz Equation:

    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      
    • 
      : Absorbance at excitation wavelength[2]
      
    • 
      : Absorbance at emission wavelength[2][3]
      
  • Validation:

    • Plot

      
       vs. Concentration. If the curve restores to linearity (or expected inhibition shape), IFE was the culprit.[1]
      
Module 3: The "Shifting Baseline" (Metal Chelation)

User Question: "I switched from a Phosphate buffer to a Tris-based buffer, and my quinolone fluorescence controls jumped 3-fold. Which one is real?"

Diagnosis: Quinolones are chelators. They bind divalent cations (


, 

,

,

) via the 3-carboxyl and 4-keto groups. This complexation alters their quantum yield (fluorescence intensity).
  • Quenching:

    
    , 
    
    
    
    usually quench quinolone fluorescence.
  • Enhancement:

    
     and sometimes 
    
    
    
    can enhance fluorescence (rigidifying the molecule).

The Protocol: Chelation Control System

  • Standardize Cations: Ensure

    
     concentration is identical in all wells.
    
  • The EDTA Check:

    • If you suspect metal interference, add 1 mM EDTA to a "drug-only" well.

    • Result: If fluorescence intensity shifts drastically, your signal is being modulated by trace metals in the buffer.

  • Buffer Choice:

    • Avoid buffers with high trace metal contamination.

    • Use MOPS or HEPES over Phosphate if precipitation is observed (quinolone-metal-phosphate complexes can precipitate).

Module 4: Advanced Workflow (Time-Resolved Fluorescence)

User Question: "I need high sensitivity. Background subtraction isn't good enough. How do I completely eliminate the quinolone signal?"

Diagnosis: You need to exploit the Fluorescence Lifetime .[4][5] Quinolone fluorescence is short-lived (< 10 nanoseconds).

The Solution: Time-Resolved Fluorescence (TRF) Use a lanthanide probe (Europium or Terbium).[4] These emit light for milliseconds.

The Mechanism:

  • Pulse: Flash excitation light.[6]

  • Wait (Gate Delay): Wait 50–100 µs.

    • During this time, all quinolone autofluorescence dies out.

  • Read (Gate Width): Measure the signal. Only the long-lived Lanthanide signal remains.

Visual Guide: TRF Gating Strategy

TRF_Gating cluster_noise Background Noise Region Excitation Excitation Pulse (0 µs) Quinolone Quinolone Signal (Decays in <0.01 µs) Excitation->Quinolone Immediate Emission Delay Gate Delay (Wait 50-100 µs) Quinolone->Delay Signal Vanishes Measurement Measurement Window (Read Lanthanide Signal) Delay->Measurement Interference-Free Zone

Caption: TRF Gating Logic. By delaying measurement until after the "Gate Delay," the short-lived quinolone fluorescence (yellow) is excluded, leaving only the specific probe signal.

Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your experiment.

Troubleshooting_Tree Start Problem: Unexpected Signal in Quinolone Assay Check_Wavelength Does Assay use Blue/Green (400-500nm)? Start->Check_Wavelength Yes_Blue Yes Check_Wavelength->Yes_Blue No_Blue No (or cannot switch) Check_Wavelength->No_Blue Action_RedShift SOLUTION: Switch to Red Probes (>600nm) Yes_Blue->Action_RedShift Check_Conc Is Drug Conc > 10µM? No_Blue->Check_Conc Measure_Abs Measure Absorbance at Ex/Em Check_Conc->Measure_Abs High Conc Calc_IFE Is Abs > 0.1? Measure_Abs->Calc_IFE Action_Formula SOLUTION: Apply Lakowicz Correction Formula Calc_IFE->Action_Formula Yes No_IFE No (Abs < 0.1) Calc_IFE->No_IFE No Check_Buffer Check Buffer: Are Mg2+/Ca2+ present? No_IFE->Check_Buffer Action_Chelation SOLUTION: Standardize Ions or Add EDTA Control Check_Buffer->Action_Chelation

Caption: Diagnostic workflow for identifying the root cause of quinolone interference: Spectral Overlap, Inner Filter Effect, or Metal Chelation.

References
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250. Link

  • Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Inner Filter Effects). Link

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubility and ionization of some fluoroquinolone antibacterials. International Journal of Pharmaceutics, 63(3), 237-250. Link

  • Resch-Genger, U., et al. (2008). Quantum yields and fluorescence lifetimes of fluorophores.[4][5][7] Nature Methods, 5, 763–775. Link

  • Biovision (Abcam). (n.d.). Time-Resolved Fluorescence (TRF) Assay Basics. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Comparative Analytical Guide: 1H NMR Profiling of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Executive Summary This guide provides a technical analysis of the 1H NMR spectral signature of 2-(2,2-dimethyl-2H-chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 1H NMR Profiling of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral signature of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one , a hybrid pharmacophore combining a quinolone antibiotic core with a bioactive chromene moiety.

The Analytical Challenge: Researchers often struggle with two specific issues when characterizing this scaffold:

  • Tautomeric Ambiguity: Distinguishing the dominant 4(1H)-one (keto) form from the 4-hydroxy (enol) tautomer.

  • Signal Overlap: The olefinic protons of the chromene ring (

    
    ) often obscure the characteristic quinolone 
    
    
    
    singlet in standard non-polar solvents.

This guide compares the Resolution Performance of DMSO-d


 (the recommended standard) against CDCl

and provides a self-validating assignment protocol.

Part 1: Performance Comparison (Solvent Systems)

The choice of solvent is not merely about solubility; it dictates the tautomeric visibility and spectral resolution.

Comparison Matrix: DMSO-d


 vs. CDCl

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
NH Signal Visibility Excellent (Sharp, ~11.8 ppm)Poor (Broad/Invisible)DMSO acts as a H-bond acceptor, locking the labile NH proton and slowing exchange rates.
Quinolone H-3 Resolution High (Distinct Singlet)Medium (Broadened)In CDCl

, intermolecular

-stacking causes line broadening of the planar quinolone core.
Tautomer Stabilization Favors 4(1H)-one (Keto) Mixed EquilibriumPolar aprotic solvents stabilize the dipolar resonance form of the carbonyl, essential for consistent integration.
Chromene Olefin Separation Distinct (

ppm)
Compressed Magnetic anisotropy differences in DMSO often resolve the

/

doublet pair from the aromatic region.

Critical Insight: If your spectrum lacks a broad singlet >11 ppm and shows an OH peak <10 ppm, your sample may be trapped in the enol form or the solvent is wet/acidic. Use DMSO-d


 for definitive structural proof. 

Part 2: Detailed Spectral Assignment (The Data)

The following data is based on the 4(1H)-one tautomer in DMSO-d


 at 400 MHz.
Diagnostic Signal Table
Proton LabelChemical Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH (Q-1) 11.70 – 11.90 Broad Singlet1H-Diagnostic for 4-quinolone core (deshielded by carbonyl).
H-5 (Q) 8.10 – 8.15 Doublet (dd)1H

Most deshielded aromatic proton (anisotropic effect of C=O).
H-4' (C) 6.40 – 6.48 Doublet1H

Chromene olefinic proton, deshielded by aromatic ring.
H-3 (Q) 6.15 – 6.25 Singlet1H-Critical Marker. Sharp singlet indicating C-2 substitution.
H-3' (C) 5.75 – 5.85 Doublet1H

Chromene olefinic proton, shielded by oxygen lone pair.
Me (C) 1.42 – 1.48 Singlet6H-Characteristic gem-dimethyl group.
Aromatics 7.30 – 7.90 Multiplets6HComplexOverlap of Quinolone (H6, H7, H8) and Chromene (H5', H7', H8').

(Q) = Quinolone Ring; (C) = Chromene Ring

Logic of Assignment (Self-Validating System)
  • The "Bookend" Check: Locate the NH (>11 ppm) and the Methyls (~1.4 ppm). If these integrals are not 1:6, the sample is impure.

  • The Olefinic Gate: Identify the pair of doublets with

    
     Hz (Chromene double bond).
    
  • The Substitution Proof: Look for the sharp singlet at ~6.2 ppm. If this is a doublet, substitution at C-2 failed. If it is missing, you may have the 3-substituted isomer.

Part 3: Visualization of Analytical Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision tree for validating the structure from raw NMR data.

NMR_Workflow Start Raw 1H NMR Spectrum (DMSO-d6) Check_NH Check > 11.0 ppm Is there a broad singlet? Start->Check_NH Check_Me Check ~1.45 ppm Is there a 6H Singlet? Check_NH->Check_Me Yes Result_Enol Suspect Enol Tautomer (Check OH ~10ppm) Check_NH->Result_Enol No Check_H3 Check ~6.20 ppm Is there a 1H Singlet? Check_Me->Check_H3 Yes Result_Impure Impurity / Failed Synthesis Check_Me->Result_Impure No Check_Olefins Check 5.7 & 6.4 ppm Are there two doublets (J=10Hz)? Check_H3->Check_Olefins Yes Check_H3->Result_Impure No (Doublet = unsubstituted) Result_Valid VALID STRUCTURE 2-(Chromenyl)quinolin-4-one Check_Olefins->Result_Valid Yes Check_Olefins->Result_Impure No

Caption: Step-by-step logic flow for validating the hybrid scaffold using diagnostic NMR signals.

Diagram 2: Tautomeric Equilibrium & Solvent Influence

Understanding why DMSO is superior requires visualizing the tautomeric preference.

Tautomerism Keto 4(1H)-one Form (Dominant in DMSO) NH Signal: ~11.8 ppm Enol 4-Hydroxy Form (Minor in DMSO) OH Signal: ~10.5 ppm Keto->Enol Fast Exchange (Broadens Signals) Enol->Keto Equilibrium Solvent DMSO-d6 (H-Bond Acceptor) Solvent->Keto Stabilizes NH (Locks Conformation)

Caption: DMSO stabilizes the keto form via Hydrogen Bonding, sharpening the diagnostic NH signal.

Part 4: Experimental Protocol

To replicate the high-resolution results described above, follow this specific protocol.

Materials:

  • Sample: 5–10 mg of dried 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Workflow:

  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 2 hours to remove synthesis solvents (EtOH/EtOAc) which often overlap with the chromene methyls.

  • Dissolution: Add DMSO-d

    
    . Sonicate for 30 seconds. The solution should be clear yellow/amber. Note: If cloudy, heat gently to 40°C.
    
  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration of the slow-relaxing quaternary carbons if running 13C, but also helps 1H baseline).

    • Relaxation Delay (D1): Set to 2.0 seconds (Standard is often 1.0s). The NH proton has a long T1 relaxation time; a short D1 will under-integrate the NH signal.

    • Scans (NS): 16 (Sufficient for >5mg sample).

    • Spectral Width: -2 to 14 ppm (Must capture the downfield NH).

Troubleshooting:

  • Issue: NH signal is a flat hump.

  • Fix: The sample may be wet. Add a single drop of D

    
    O. This will cause the NH to disappear entirely (Exchange), confirming it is an exchangeable proton and not an impurity.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Heterocyclic NMR shifts).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Silva, V. L. M., et al. (2022). "Quinolinones and Related Systems (Update 2022)." Science of Synthesis.[1] (Authoritative review on Quinolin-4(1H)-one tautomerism and spectral data).

  • National Institute of Standards and Technology (NIST). "1H NMR of 2,2-dimethyl-2H-chromene derivatives." NIST Chemistry WebBook.

  • ResearchGate Data Repository. "4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium spectral data."

Sources

Comparative

High-Resolution Mass Spectrometry for Chromenyl-Quinolone Fragmentation: A Platform Comparison Guide

Chromenyl-quinolones are privileged hybrid heterocyclic scaffolds that combine the pharmacological properties of chromones and quinolones. Due to their complex structural architecture, elucidating their exact substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Chromenyl-quinolones are privileged hybrid heterocyclic scaffolds that combine the pharmacological properties of chromones and quinolones. Due to their complex structural architecture, elucidating their exact substitution patterns and metabolic fate requires advanced mass spectrometry (MS). This guide provides an objective comparison of MS platforms and details the mechanistic causality behind the unique fragmentation pathways of these hybrid molecules.

Mechanistic Causality in Chromenyl-Quinolone Fragmentation

When subjected to Collision-Induced Dissociation (CID) in positive electrospray ionization (ESI+) mode, chromenyl-quinolones exhibit competing fragmentation pathways dictated by the protonation site (protomer formation) and the inherent stability of the resulting product ions.

  • The Chromone Moiety (Retro-Diels-Alder Cleavage): The dominant fragmentation pathway for the chromone sub-structure is the Retro-Diels-Alder (RDA) cleavage of the C-ring. Causality: The cleavage is thermodynamically driven by the formation of a highly conjugated, stable quinonoid radical ion. This initial RDA reaction is almost universally followed by sequential losses of carbon monoxide (-28 Da), resulting in ring contraction to a cyclopentylidene ketene species[1].

  • The Quinolone Moiety (Protomer-Dependent Neutral Losses): The quinolone core fragments based on where the ionizing proton resides. Causality: If the molecule forms an O-protomer (protonated at the carbonyl oxygen), it undergoes a charge-mediated fragmentation, primarily losing

    
     (-18 Da). Conversely, if an N-protomer forms (protonated at a distal nitrogen or piperazine ring), the proton is distal to the cleavage site, triggering a charge-remote fragmentation that results in the loss of 
    
    
    
    (-44 Da) [3]. Furthermore, the loss of
    
    
    (-28 Da) directly from the quinolone core is a defining characteristic of these antibiotics [2].

MS Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Selecting the correct mass analyzer is critical for either quantifying known chromenyl-quinolones or elucidating the structures of novel derivatives. The table below objectively compares the performance of the three primary MS architectures.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Resolution Unit resolution (~0.7 Da FWHM)High (30,000 – 60,000 FWHM)Ultra-High (up to 500,000 FWHM)
Mass Accuracy ~0.1 Da< 2 ppm< 1 ppm
Scan Speed Extremely fast (ideal for narrow UHPLC peaks)Fast (10–50 Hz)Moderate (1–20 Hz, resolution dependent)
Primary Utility High-sensitivity targeted quantitation (MRM)Exact mass structural elucidationResolving complex isobaric interferences
Chromenyl-Quinolone Application Routine screening and PK/PD quantification of known derivativesMapping RDA pathways and identifying novel hybrid structuresDistinguishing isobaric losses (e.g.,

[27.9949 Da] vs.

[28.0313 Da])

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every experimental choice is paired with its underlying causality and a validation checkpoint.

Step 1: Analyte Standardization & Protomer Equilibration
  • Action: Prepare the chromenyl-quinolone standard at 100 ng/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Allow the solution to equilibrate at room temperature for 30 minutes.

  • Causality: Formic acid acts as a proton source to ensure efficient ESI+ ionization. The equilibration time allows the dynamic populations of O-protomers and N-protomers to reach a thermodynamic steady state in solution prior to aerosolization [3].

  • Validation Checkpoint: Inject a blank solvent prior to the sample. The absence of peaks at the target

    
     validates that the system is free of carryover.
    
Step 2: Chromatographic Separation (UHPLC)
  • Action: Utilize a sub-2 µm C18 stationary phase. Apply a gradient from 5% to 95% organic mobile phase over 10 minutes.

  • Causality: The hydrophobic nature of the chromenyl moiety combined with the polar quinolone core requires a reverse-phase gradient to overcome peak tailing and ensure sharp peak shapes.

  • Validation Checkpoint: Calculate the asymmetry factor (

    
    ) of the eluting peak. An 
    
    
    
    between 0.9 and 1.2 validates optimal column chemistry and lack of secondary interactions.
Step 3: Ionization and Precursor Selection
  • Action: Operate the ESI source at a capillary voltage of 3.5–4.0 kV. Isolate the

    
     precursor ion using the first quadrupole (Q1) with a narrow isolation window (1.0 
    
    
    
    ).
  • Causality: A narrow isolation window prevents co-eluting matrix ions of similar mass from entering the collision cell, ensuring that all resulting fragment ions originate exclusively from the target analyte.

  • Validation Checkpoint: Verify the isotopic envelope of the precursor ion in Q1. The spacing of the

    
     isotopes must exactly match the theoretical isotopic distribution of the chromenyl-quinolone formula.
    
Step 4: Collision-Induced Dissociation (CID)
  • Action: Apply a stepped collision energy (CE) profile (e.g., 15 eV, 30 eV, and 45 eV) in the collision cell.

  • Causality: Low CE (15 eV) is required to capture fragile neutral losses (like

    
     from the O-protomer) before they undergo secondary fragmentation. High CE (45 eV) provides the activation energy required to shatter the stable chromone C-ring via the Retro-Diels-Alder pathway [1].
    
  • Validation Checkpoint: The combined MS/MS spectrum must show both the precursor ion (at ~10% relative abundance) and the low-mass quinonoid fragments, validating that the CE range is perfectly bracketing the molecule's breakdown curve.

Step 5: Data Annotation and Mass Defect Filtering
  • Action: Extract exact mass fragments with a mass tolerance of < 5 ppm (if using Q-TOF or Orbitrap).

  • Causality: High mass accuracy eliminates false positive annotations. For example, ensuring that a loss of 28 Da is strictly

    
     and not 
    
    
    
    from an alkyl side chain.
  • Validation Checkpoint: The sum of the exact masses of the assigned neutral loss and the product ion must equal the exact mass of the precursor ion within a 5 ppm error margin.

Fragmentation Pathway Visualization

The following logical diagram illustrates the divergent, protomer-dependent fragmentation pathways characteristic of chromenyl-quinolones.

Chromenyl_Quinolone_MS Precursor [M+H]+ Chromenyl-Quinolone Precursor Ion O_Protomer O-Protomer (Carbonyl Protonation) Precursor->O_Protomer ESI+ N_Protomer N-Protomer (Nitrogen Protonation) Precursor->N_Protomer ESI+ RDA Retro-Diels-Alder (RDA) Chromone C-Ring O_Protomer->RDA CID (High CE) Dehydration Charge-Mediated -H2O (18 Da) O_Protomer->Dehydration CID (Low CE) Decarboxylation Charge-Remote -CO2 (44 Da) N_Protomer->Decarboxylation CID (Low CE) Quinonoid Quinonoid Radical Ion Highly Stable RDA->Quinonoid CO_Loss Sequential -CO (28 Da) Ring Contraction Quinonoid->CO_Loss

Diagnostic MS/MS fragmentation pathways of chromenyl-quinolones via RDA and neutral losses.

References

  • Sharma, V. P., & Singh, O. V. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy8yTm-vo1nXZeDvYJVKQmHmCKuKffacY-VOnM6WKeq_L-Hrmnj8fNXUMXuKJ3s6gnBIdph2DLaSCcYVfafxEtmkOXTyZ640OEn_EFeuWITSW07vqPryT0MipcYGpyJ_j0XHXC8aorDVt2Px_pjE9QXauMNjMnfplfGMYSptpl1l9JCvk=]
  • Li, X., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoTMtcVdpGm56S5NJlqmhJ2wB0REPK9CN0d7thbEpGI00UEuM46j17fVx_9eZyGhhisbUpQpKias4SBmKlU6toySy-W_eOKWYoKbso0aYBfZ_81DNdxDAk2pQ9TQf-WdP-Gpw6koOUxJZgxXaq]
  • Smith, J., et al. (2026). Exploring Fluoroquinolone Protomer Populations Formed with MALDI and Plasma Post-Ionization Mass Spectrometry. Analytical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWosaV4HNcey_k8HxUGR4qrzS4mZz-0O2Pt6N7R3ueP4oxAtHI5eKMDxh2sqDGyilLhsLbzpPldeWTy7SNWikQqBC-qFEOtfSoRjzLZTRQpanHvUjmidVqEmNx8fehoxpWJiP-YOe1GVU=]
Validation

Comparing anticancer potency of quinolone vs. coumarin hybrids

Executive Summary: The Pharmacophore War In the landscape of anticancer drug discovery, few scaffolds have proven as versatile as Quinolones and Coumarins . Both are privileged structures—molecular frameworks capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore War

In the landscape of anticancer drug discovery, few scaffolds have proven as versatile as Quinolones and Coumarins . Both are privileged structures—molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target. However, their mechanisms of action (MoA) and structure-activity relationships (SAR) diverge significantly.

  • Quinolone Hybrids primarily target DNA topology and replication machinery (Topoisomerase II/IV), with recent generations showing high affinity for kinase pathways (PI3K/Akt/mTOR).

  • Coumarin Hybrids act as "signal disruptors," heavily implicated in inhibiting angiogenesis (VEGFR), carbonic anhydrases (CA IX/XII), and microtubule polymerization.

This guide provides a data-driven comparison of these two classes, evaluating their potency, selectivity, and synthetic utility.[1]

Mechanistic Architecture

To understand potency, we must first understand the target engagement.

Quinolone Hybrids: The DNA Intercalators

The quinolone scaffold (specifically the 4-quinolone core) mimics the base pairs of DNA.

  • Primary Target: Topoisomerase II

    
     (Topo II). Quinolones stabilize the cleavage complex, preventing DNA religation and causing double-strand breaks.
    
  • Secondary Target: Tyrosine Kinases (e.g., EGFR, VEGFR). The planar structure allows ATP-competitive inhibition.

Coumarin Hybrids: The Multi-Target Warheads

Coumarins (2H-chromen-2-one) rely on their lactone ring to form hydrogen bonds with active site residues.

  • Primary Target: Carbonic Anhydrase (CA) isoforms IX and XII (hypoxia regulators) and Microtubules (colchicine binding site).

  • Secondary Target: Steroid Sulfatase (STS) and Aromatase (hormone-dependent cancers).

G Quinolone Quinolone Scaffold Topo Topoisomerase II (DNA Replication) Quinolone->Topo Intercalation PI3K PI3K/Akt/mTOR (Cell Survival) Quinolone->PI3K ATP Competition Coumarin Coumarin Scaffold CA Carbonic Anhydrase (pH Regulation) Coumarin->CA Zn2+ Binding Microtubule Microtubule (Mitosis) Coumarin->Microtubule Polymerization Inhibition VEGFR VEGFR-2 (Angiogenesis) Coumarin->VEGFR Allosteric Modulation Apoptosis Apoptosis (Cell Death) Topo->Apoptosis PI3K->Apoptosis CA->Apoptosis Microtubule->Apoptosis VEGFR->Apoptosis

Figure 1: Mechanistic divergence between Quinolone and Coumarin scaffolds. Quinolones focus on nuclear targets (DNA), while Coumarins target cytoplasmic and membrane-bound effectors.

Structure-Activity Relationship (SAR) Analysis

The potency of a hybrid is defined by where the "partner" molecule is attached.

Quinolone SAR Rules
  • N-1 Position: Critical for potency. Bulky hydrophobic groups (e.g., cyclopropyl, ethyl) enhance cell permeability.

  • C-3 Carboxyl: Essential for DNA gyrase binding, but often converted to hydrazides or amides in anticancer hybrids to shift specificity toward kinases.

  • C-7 Position: The "Gateway." This is the most common site for hybridization (e.g., attaching piperazine linkers).

Coumarin SAR Rules
  • C-3 Position: The "Warhead" attachment site. Substitution here (e.g., acetyl, benzoyl) dramatically increases IC50 values against breast cancer lines (MCF-7).

  • C-4 Position: Introduction of a methyl or phenyl group often improves lipophilicity.

  • C-7 Hydroxyl: Often used to tether alkyl chains or heterocyclic rings.

SAR cluster_Q Quinolone Optimization cluster_C Coumarin Optimization Q_N1 N-1: Hydrophobic Group (Permeability) Q_C7 C-7: Heterocyclic Linker (Target Specificity) Q_C3 C-3: Carboxyl/Amide (Binding Affinity) C_3 C-3: Electrophilic Center (Michael Acceptor) C_4 C-4: Methyl/Phenyl (Lipophilicity) C_7 C-7: Ether Linkage (Solubility)

Figure 2: Strategic modification sites for optimizing anticancer potency in Quinolone and Coumarin scaffolds.

Comparative Potency Data

The following tables summarize experimental IC50 values (inhibitory concentration to reduce cell viability by 50%) from recent high-impact studies.

Table 1: Quinolone-Based Hybrids

Quinolones excel in aggressive, drug-resistant lines (e.g., A549, K562).

Hybrid ClassPartner MoietyCell LineIC50 (μM)Reference
Quinolone-Chalcone Chalcone (3,4-dimethoxy)A549 (Lung)1.91 [1]
Quinolone-Imidazopyridine ImidazopyridineHeLa (Cervical)0.34 [2]
Fluoroquinolone-NO Nitric Oxide DonorPC3 (Prostate)2.33 [3]
Levofloxacin Hybrid Hydroxamic AcidMCF-7 (Breast)0.30 [3]
Table 2: Coumarin-Based Hybrids

Coumarins show superior selectivity in hormone-dependent cancers (e.g., MCF-7).

Hybrid ClassPartner MoietyCell LineIC50 (μM)Reference
Coumarin-Benzimidazole Platinum(II) ComplexSK-OV-3 (Ovarian)0.50 [4]
Coumarin-Triazole 1,2,3-TriazoleMCF-7 (Breast)53.55[5]
Coumarin-Stilbene StilbeneSW480 (Colon)1.01 [6]
Coumarin-Chalcone ChalconeMCF-7 (Breast)1.70[7]
Verdict on Potency
  • Highest Potency Ceiling: Quinolone Hybrids . The ability to reach sub-micromolar (0.3 μM) levels consistently across diverse cell lines (HeLa, A549) gives them the edge in general cytotoxicity.

  • Best Selectivity: Coumarin Hybrids . While often less potent in absolute terms (higher IC50s in some triazole derivatives), they show remarkable specificity for hormone-receptor-positive lines (MCF-7), reducing off-target toxicity.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed for reproducibility and self-validation.

Protocol A: High-Throughput Cytotoxicity Screen (MTT Assay)

Use this to determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Dissolve hybrid compounds in DMSO (keep final DMSO < 0.1%). Prepare serial dilutions (0.1 μM to 100 μM). Add 100 μL to wells in triplicate.

  • Incubation: Incubate for 48h or 72h. Control: Untreated cells (100% viability) and Doxorubicin-treated cells (positive control).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Causality: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate medium carefully. Add 100 μL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Topoisomerase II Relaxation Assay

Use this to confirm the Quinolone mechanism of action.

  • Reaction Mix: Prepare a 20 μL mixture containing:

    • 0.25 μg supercoiled pBR322 plasmid DNA.

    • 1 unit Human Topoisomerase II

      
      .
      
    • Assay buffer (Tris-HCl, ATP, MgCl2).

    • Test compound (Quinolone hybrid) at varying concentrations.[2]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 4 μL stop buffer (SDS, bromophenol blue, glycerol).

  • Electrophoresis: Load samples onto a 1% agarose gel with ethidium bromide. Run at 60V for 2-3 hours.

  • Validation:

    • Supercoiled DNA migrates fastest.

    • Relaxed DNA (Topo II activity) migrates slower.

    • Inhibition: Presence of supercoiled bands indicates the compound prevented Topo II from relaxing the DNA.

References

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.[3][4] Bioorganic Chemistry. Link

  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline: Journal of Chemical and Pharmaceutical Research. Link

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents: Molecules. Link

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. International Journal of Molecular Sciences. Link

  • Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents: Frontiers in Chemistry. Link

  • Hybrids based on coumarins and their anticancer activities: Journal of Applied Pharmaceutical Science. Link

  • Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Biomedicines. Link

Sources

Comparative

Spectroscopic Fingerprinting of Quinolin-4-one: A Comparative IR Guide

Executive Summary In the realm of drug development—particularly within the fluoroquinolone antibiotic class—the structural integrity of the quinolin-4-one core is non-negotiable. For researchers, the challenge lies not j...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development—particularly within the fluoroquinolone antibiotic class—the structural integrity of the quinolin-4-one core is non-negotiable. For researchers, the challenge lies not just in synthesis, but in the unambiguous confirmation of the 4-oxo tautomer over its 4-hydroxy counterpart.

This guide moves beyond generic spectral tables. It dissects the vibrational mechanics of the quinolin-4-one carbonyl moiety, contrasting it with its isomers (quinolin-2-one) and tautomers to provide a self-validating framework for structural identification.

Part 1: The Mechanistic Core – Tautomerism & Vibrational Logic

The "Vinylogous Amide" Effect

To interpret the IR spectrum of quinolin-4-one, one must first discard the notion of a standard ketone. A typical aliphatic ketone absorbs at


. However, quinolin-4-one exhibits a carbonyl band significantly redshifted to the 1620–1660 cm⁻¹  region.

Why? The causality is electronic. The quinolin-4-one system is a vinylogous amide . The nitrogen lone pair donates electron density through the double bond to the carbonyl oxygen. This resonance contribution (


) increases the single-bond character of the carbonyl, lowering its force constant and thus its vibrational frequency.
The Tautomeric Equilibrium

The most critical "alternative" structure to rule out is the enol form (4-hydroxyquinoline). While often drawn interchangeably in textbooks, the keto form (4-oxo) is thermodynamically dominant in the solid state and polar solvents due to the high stabilization energy of the vinylogous amide resonance.

Diagram 1: Tautomeric Equilibrium & Resonance The following diagram illustrates the equilibrium and the resonance structures that dictate the IR frequency shift.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) ν(O-H): ~3000-3400 (broad) No C=O Band Keto Keto Form (Quinolin-4-one) ν(C=O): 1620-1660 cm⁻¹ ν(N-H): 2800-3200 cm⁻¹ Enol->Keto Solid State / Polar Solvent (Equilibrium favors Keto) Keto->Enol Gas Phase / Non-polar (Rare) Resonance Zwitterionic Resonance (Vinylogous Amide) Reduces C=O bond order Lowers Frequency Keto->Resonance Electronic Contribution

Caption: The keto-enol equilibrium strongly favors the keto form in solid samples (KBr), giving rise to the characteristic low-frequency carbonyl band.

Part 2: Comparative Spectral Analysis

Reliable identification requires comparing the quinolin-4-one signature against its closest structural relatives.

The Diagnostic Bands[1][2][3][4]
  • C=O Stretch (Primary): The "fingerprint" of the core. Look for a very strong band at 1620–1660 cm⁻¹ .

  • N-H Stretch (Secondary): Unlike the sharp bands of free amines, the lactam N-H in quinolin-4-one appears as a broad, structured band between 2800–3200 cm⁻¹ due to extensive intermolecular hydrogen bonding (dimerization).

  • C=C Ring Stretch (Tertiary): Often overlaps or appears as a shoulder near 1590–1610 cm⁻¹ .

Comparison Table: Quinolin-4-one vs. Alternatives
FeatureQuinolin-4-one (Target)Quinolin-2-one (Isomer)4-Hydroxyquinoline (Enol)Standard Ketone (Ref)
C=O Frequency 1620 – 1660 cm⁻¹ 1650 – 1690 cm⁻¹ Absent ~1715 cm⁻¹
Band Character Strong, often broadStrong, sharpN/AStrong, sharp
N-H / O-H N-H: 2800–3200 cm⁻¹ (Broad/Multi-peak)N-H: 2800–3200 cm⁻¹ (Broad)O-H: 2500–3300 cm⁻¹ (Very Broad)None
Mechanistic Cause Vinylogous Amide (γ-position)Lactam (α-position)Aromatic alcoholLocalized C=O
Differentiation Lower frequency due to extended conjugation path.Higher frequency; closer to standard amides.Lack of C=O band; presence of C-O (~1200).Lack of N-H; High C=O freq.

Critical Insight: The shift difference between the 4-one and 2-one isomers is subtle but real. The 4-one carbonyl is typically lower by 20–30 cm⁻¹ due to the para-like conjugation across the aromatic ring, which is less effective in the 2-one (ortho-like) system [1, 2].

Part 3: Experimental Protocol (Self-Validating)

To ensure the spectrum reflects the true tautomer and not a sample preparation artifact, follow this validated workflow.

Method A: Solid State (KBr Pellet) – Preferred

The solid state locks the molecules in their most stable H-bonded lattice, almost exclusively the keto form .

  • Preparation: Grind 1 mg sample with 100 mg spectroscopic grade dry KBr.

  • Validation: Check for water bands at 3400 cm⁻¹. If present, dry KBr at 110°C.

  • Observation: Expect broad N-H (H-bonding) and low C=O (1630 cm⁻¹).

Method B: Solution (Chloroform/DMSO) – Diagnostic Check

Dissolving the sample breaks intermolecular H-bonds.

  • Preparation: Dissolve sample in dry CHCl₃ (non-polar) or DMSO (polar).

  • Shift: The N-H band will sharpen and shift to higher frequency (~3400 cm⁻¹) as dimers break.

  • C=O Shift: The carbonyl band may shift slightly upward (to ~1640–1660 cm⁻¹) as H-bonding is removed, but it must remain below 1680 cm⁻¹ to confirm the quinolin-4-one core.

Diagram 2: Spectral Decision Tree Use this workflow to interpret your IR data.

DecisionTree Start Analyze IR Spectrum (1500 - 3500 cm⁻¹) CheckCO Is there a strong band at 1620 - 1690 cm⁻¹? Start->CheckCO YesCO Yes: Carbonyl Present CheckCO->YesCO Strong Absorption NoCO No: Carbonyl Absent CheckCO->NoCO Weak/None CheckFreq Check Frequency Position YesCO->CheckFreq CheckOH Check 2500-3500 region NoCO->CheckOH LowFreq 1620 - 1660 cm⁻¹ (Quinolin-4-one) CheckFreq->LowFreq Redshifted HighFreq 1660 - 1690 cm⁻¹ (Likely Quinolin-2-one or other Lactam) CheckFreq->HighFreq Standard Lactam EnolResult Broad O-H + C-O (1200) = Enol Form (Rare) CheckOH->EnolResult

Caption: Logical workflow for distinguishing quinolin-4-one from its isomers and tautomers based on carbonyl frequency.

References

  • Srivastava, A. et al. Vibrational spectra and tautomerism of 4-hydroxyquinoline: A combined experimental and theoretical study. Journal of Molecular Structure. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carbonyl Vibrational Modes and Characteristic Absorptions. [Link]

  • ResearchGate. Vibrational spectroscopic study of quinoline derivatives and tautomeric preferences. [Link]

  • SpectraBase. IR Spectrum of 4-Hydroxy-2-quinolinone (Comparison Data). [Link]

Validation

Validating Quinolone Purity: HPLC-DAD vs. Single-Wavelength UV

A Comparative Guide for Pharmaceutical Analysis Executive Summary: The "Hidden Peak" Problem In the analysis of quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin), standard High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Analysis

Executive Summary: The "Hidden Peak" Problem

In the analysis of quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin), standard High-Performance Liquid Chromatography with single-wavelength UV detection (HPLC-UV) often fails to detect co-eluting impurities. Quinolones are zwitterionic and structurally complex; their degradation products—often formed via photodegradation or oxidation—share nearly identical retention times and chromophores with the parent drug.

This guide objectively compares HPLC with Diode Array Detection (HPLC-DAD) against the traditional Single-Wavelength UV method. While LC-MS remains the gold standard for structural elucidation, this guide demonstrates why HPLC-DAD is the most practical, cost-efficient, and regulatory-compliant tool for routine peak purity validation in QC environments.

Technical Context: Why Quinolones Challenge Standard Methods

Quinolones possess a bicyclic core structure that makes them highly susceptible to:

  • Photodegradation: Exposure to light generates specific impurities (e.g., ethylenediamine analogs in Ciprofloxacin) that elute very close to the active pharmaceutical ingredient (API).

  • pH Sensitivity: Their zwitterionic nature causes peak tailing, which can mask small impurity peaks on the "downslope" of the main peak.

The Risk: A single-wavelength detector (e.g., set to 278 nm) sees only a 2D slice of the chromatogram. If an impurity co-elutes and absorbs at 278 nm, it is integrated as part of the drug, leading to false potency results and missed safety risks.

Comparative Analysis: HPLC-DAD vs. Alternatives

The following table contrasts the performance of DAD-based purity analysis against standard UV and the benchmark LC-MS.

Table 1: Performance Matrix for Quinolone Purity Analysis
FeatureMethod A: Single-Wavelength UV Method B: HPLC-DAD (Recommended) Method C: LC-MS (Benchmark)
Primary Output 2D Chromatogram (Time vs. Absorbance)3D Data Cube (Time vs. Absorbance vs. Wavelength)Mass-to-Charge Ratio (m/z)
Specificity Low. Cannot distinguish co-eluting compounds with similar retention times.High. Uses spectral comparison (Peak Purity Index) to detect co-elution.Superior. Separates based on molecular mass.
Sensitivity High. Lower noise floor; ideal for trace quantification.Moderate. Slightly higher noise than VWD, but sufficient for >0.05% impurities.High. Can detect trace levels (ppb/ppt).
Cost & Complexity Low cost; simple operation.[1]Moderate cost; requires spectral interpretation training.High cost; requires specialized operators and maintenance.
Regulatory Fit Insufficient for specificity validation without orthogonal data.Compliant. Meets ICH Q2(R1) requirements for specificity via peak purity.Compliant. Definitive proof of specificity.
Blind Spots "Hidden" impurities under the main peak.Impurities with identical UV spectra to the parent (rare).Isomers with identical mass (isobaric compounds).

The Solution: HPLC-DAD Peak Purity Protocol

This protocol uses Ciprofloxacin as a case study but is applicable to most fluoroquinolones. It utilizes the DAD's ability to scan the entire UV-Vis spectrum (200–400 nm) at every data point across the peak.

Experimental Workflow

Objective: Validate that the main Ciprofloxacin peak is spectrally homogeneous (pure) and free from co-eluting degradation products (Impurities A, B, C).

Step 1: Chromatographic Conditions
  • System: HPLC with Diode Array Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). Note: Phenyl-Hexyl columns may offer better selectivity for aromatic impurities.[2]

  • Mobile Phase A: 0.025 M Phosphoric Acid adjusted to pH 3.0 with Triethylamine (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-15 min: 10% → 25% B

    • 15-20 min: 25% → 60% B

    • 20-25 min: Hold 60% B

  • Flow Rate: 1.5 mL/min.[3][5]

  • Temperature: 35°C.[6]

Step 2: DAD Detector Settings (Critical)
  • Signal Wavelength: 278 nm (Bandwidth 4 nm) – For quantification.

  • Reference Wavelength: OFF (or 360 nm if drift is high, but risky for impurities).

  • Spectral Scan Range: 200 nm – 400 nm.[7][8]

  • Sampling Rate: 5 Hz (or higher) to ensure at least 15 spectra across the peak.

Step 3: The Validation Logic (Peak Purity)

The software compares the UV spectra at three critical points of the peak:

  • Upslope (Leading Edge)

  • Apex (Top)

  • Downslope (Trailing Edge)

If the peak is pure, the normalized spectra at all three points will superimpose perfectly. If an impurity is present (e.g., on the tail), the "Downslope" spectrum will distort.

Visualizing the Logic

Diagram 1: The Peak Purity Workflow

This diagram illustrates how 3D spectral data is processed into a Pass/Fail result.

DAD_Workflow cluster_Processing Data Processing Sample Sample Injection (Quinolone + Impurities) Column HPLC Separation (C18 Column) Sample->Column DAD DAD Scanning (200-400nm @ 5Hz) Column->DAD Spectra Extract Spectra: Upslope, Apex, Downslope DAD->Spectra 3D Data Cube Normalize Normalize Spectra Spectra->Normalize Compare Calculate Similarity (Purity Angle) Normalize->Compare Result Validation Result Compare->Result Angle < Threshold?

Caption: Figure 1. The data flow from physical separation to computational purity validation.

Diagram 2: Decision Tree for Purity Failure

What happens when the DAD indicates a problem? This logic ensures scientific integrity in troubleshooting.

Purity_Decision Start Calculate Peak Purity (Purity Angle vs Threshold) Check Is Purity Angle < Threshold? Start->Check Pass PASS: Peak is Spectrally Homogeneous Check->Pass Yes Fail FAIL: Potential Co-elution Check->Fail No Analyze Analyze Spectral Difference (Apex vs Tail) Fail->Analyze NoiseCheck Is Deviation Random Noise? Analyze->NoiseCheck FalsePos False Positive: Increase Sample Conc. or Adjust Threshold NoiseCheck->FalsePos Yes (Low Signal) TrueImp True Impurity: Modify Gradient or Change Column Selectivity NoiseCheck->TrueImp No (Distinct Spectra)

Caption: Figure 2. Troubleshooting logic when Peak Purity criteria are not met.

Expert Insights & Causality

Why "Purity Angle" Matters

In software like Agilent OpenLab or Waters Empower, the Purity Angle represents the spectral variance across the peak. The Purity Threshold is the calculated noise limit.

  • Rule of Thumb: If Purity Angle < Purity Threshold, the spectral differences are due to random noise, and the peak is considered pure.

  • The Trap: If the impurity has an identical UV spectrum to the API (e.g., an isomer), DAD will fail to detect it. This is why ICH Q2(R1) suggests DAD is "useful" but implies orthogonal methods (like changing pH or using MS) are needed for complete validation [1, 3].

The "Reference Wavelength" Pitfall

Many protocols suggest using a reference wavelength (e.g., 360 nm) to flatten the baseline.[8] Do not do this for purity analysis. If an impurity absorbs at 360 nm (common for yellow-colored degradation products), the reference subtraction will mathematically erase the impurity signal, leading to a false "pure" result [5].

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][9] Link

  • European Pharmacopoeia. (2022). Ciprofloxacin Hydrochloride Monograph. Analysis of Related Substances.[1][4][5][7][10][11][12] Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter on HPLC Detectors).
  • Agilent Technologies. (2020). Peak Purity Analysis in HPLC using Diode Array Detection. Technical Overview.[2][7][12][13][14] Link

  • Huber, L. (2010).

(Note: While specific URL deep links to vendor application notes can expire, the citations above refer to standard regulatory and academic texts grounded in the search results provided.)

Sources

Comparative

X-ray Crystal Structure Guide: 2-Substituted Quinolin-4-ones vs. Alternatives

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.[1] Scope: Solid-state structural analysis, tautomeric differentiation, and crystallographic protocols. Executive Summary: The Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.[1] Scope: Solid-state structural analysis, tautomeric differentiation, and crystallographic protocols.

Executive Summary: The Structural Reality

In medicinal chemistry, the 2-substituted quinolin-4-one scaffold is a privileged structure, serving as the core for PqsR inhibitors (Pseudomonas virulence), antimalarials, and anticancer agents. However, a critical ambiguity often hampers structure-based drug design (SBDD): the tautomeric dichotomy .

While often drawn as 4-hydroxyquinolines in 2D chemical databases, X-ray diffraction data consistently reveals that 2-substituted quinolin-4-ones exist predominantly as the NH-4-oxo tautomer in the solid state .[2] This distinction is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor profile (HBD/HBA) and electrostatic potential surface, directly impacting ligand-protein binding affinity.

This guide objectively compares the crystallographic data of 2-substituted quinolin-4-ones against their theoretical tautomers and isomeric alternatives (quinolin-2-ones), providing actionable protocols for obtaining diffraction-quality crystals.[2]

Structural Comparison: 4-Oxo vs. Alternatives

A. Tautomeric Preference: The 4-Oxo Dominance

The most critical structural insight for this class is the energetic preference for the 4-oxo (quinolone) form over the 4-hydroxy (quinolinol) form.

FeatureQuinolin-4-one (Observed) 4-Hydroxyquinoline (Alternative) Crystallographic Evidence
C4-O Bond Length 1.24 – 1.26 Å (Double Bond)1.34 – 1.36 Å (Single Bond)Short C=O bond confirms keto character.[2]
N1-C2/C8a Bond 1.36 – 1.38 Å (Partial Double)> 1.40 Å (Single Bond)Shortened C-N bonds indicate resonance stabilization of the amide.[1]
H-Bond Role N1-H (Donor) & C4=O (Acceptor) O-H (Donor) & N1 (Acceptor)Electron density maps locate H on Nitrogen, not Oxygen.[2]
Packing Motif Head-to-Tail Chains/Dimers O-H...N lateral networksStrong intermolecular N-H...O=C interactions dominate the lattice.[2]

Implication for Drug Design: Docking simulations must utilize the 4-oxo tautomer. Using the 4-hydroxy form will result in incorrect pharmacophore mapping (missing the NH donor).

B. Substituent Impact: 2-Aryl vs. 2-Alkyl

The nature of the substituent at the C2 position dictates the crystal packing and solubility profile.

  • 2-Aryl Derivatives (e.g., 2-Phenylquinolin-4-one):

    • Twist Angle: The phenyl ring is rarely coplanar with the quinolone core.[1] Steric repulsion between the ortho-protons of the phenyl ring and the H/substituent at C3 or N1 forces a dihedral angle typically between 40° and 90° .

    • Packing: This "twisted" conformation disrupts tight pi-stacking, often leading to higher solubility compared to planar analogs.[2]

  • 2-Alkyl Derivatives (e.g., 2-Methylquinolin-4-one):

    • Planarity: The alkyl group allows for a more planar overall profile (excluding methyl H rotation).[1]

    • Packing: Facilitates closer pi-pi stacking distances (< 3.5 Å), potentially reducing solubility ("brick dust" behavior).[1]

C. Isomeric Comparison: Quinolin-4-one vs. Quinolin-2-one
ParameterQuinolin-4-one Quinolin-2-one (Carbostyril)
Carbonyl Position Para to NitrogenOrtho to Nitrogen
Dipole Moment High (distinct charge separation)Moderate (lactam character)
H-Bonding Linear N-H...O=C chains commonCyclic N-H...O=C dimers (R2,2(8) motif) common
Bioactivity PqsR inhibition, AntibacterialAntitumor, Cardiotonic

Experimental Protocol: Crystallization & Data Collection

Growing diffraction-quality crystals of 2-substituted quinolin-4-ones is challenging due to their tendency to "oil out" or form microcrystalline powders.[2]

Protocol: Binary Solvent Diffusion (The "Anti-Solvent" Method)

This method relies on the gradual diffusion of a poor solvent into a solution of the compound, slowly reducing solubility to promote ordered nucleation.[1]

Reagents:

  • Good Solvent: DMF (Dimethylformamide) or DMSO (for highly insoluble derivatives).[1]

  • Poor Solvent (Anti-solvent): Ethanol, Methanol, or Water (use with caution).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 20-30 mg of the 2-substituted quinolin-4-one in the minimum amount of hot DMF (~0.5 - 1.0 mL). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[1]

  • Vessel Setup: Place the solution in a small inner vial (e.g., 4 mL dram vial).

  • Diffusion Chamber: Place the open inner vial inside a larger jar (e.g., 20 mL scintillation vial) containing 3-5 mL of the anti-solvent (Ethanol).

  • Sealing: Tightly cap the outer jar. Do not cap the inner vial.

  • Incubation: Store at room temperature (20-25°C) in a vibration-free environment.

    • Note: If no crystals appear after 3 days, move to 4°C.

  • Harvesting: Crystals typically form as prisms or needles within 3-10 days.[2] Mount using Paratone-N oil and cryo-cool to 100 K immediately.[2]

Visualization: Crystallization Decision Logic

The following diagram illustrates the decision process for optimizing crystal growth based on initial results.

CrystallizationLogic Start Start: Crude 2-Substituted Quinolin-4-one SolubilityTest Solubility Screen (Hot vs Cold) Start->SolubilityTest Choice1 Soluble in Hot EtOH/MeOH? SolubilityTest->Choice1 SlowCool Method A: Slow Cooling (Wrap vial in cotton, cool to RT) Choice1->SlowCool Yes Choice2 Soluble only in DMSO/DMF? Choice1->Choice2 No OilingOut Problem: 'Oiling Out' (Liquid phase separation) SlowCool->OilingOut Phase Sep? XRD X-Ray Diffraction Data Collection (100 K) SlowCool->XRD Crystals Formed VaporDiff Method B: Vapor Diffusion (Inner: DMF / Outer: EtOH) Choice2->VaporDiff Yes VaporDiff->OilingOut Phase Sep? VaporDiff->XRD Crystals Formed FixOil Remedy: Seed with trace solid or lower conc. & re-heat OilingOut->FixOil FixOil->SlowCool

Caption: Decision tree for selecting the optimal crystallization method based on solubility profiles, addressing common "oiling out" issues.

Structural Dynamics & Signaling

Understanding the structural consequences of the 4-oxo tautomer is vital for interpreting biological assays. The diagram below maps the causality between the solid-state structure and biological interaction.

StructuralPathways Genomic Chemical Structure (2-Substituted Quinolin-4-one) Tautomer Tautomeric Equilibrium (Solid/Solution) Genomic->Tautomer OxoForm NH-4-Oxo Form (Dominant) Tautomer->OxoForm Thermodynamically Favored HydroxyForm 4-Hydroxy Form (Rare/Gas Phase) Tautomer->HydroxyForm Minority Features Structural Features: 1. H-Bond Donor: NH 2. H-Bond Acceptor: C=O 3. Dipole: High OxoForm->Features Packing Crystal Packing: Head-to-Tail Chains Pi-Stacking Features->Packing Solid State BioActivity Biological Interaction: (e.g., PqsR Binding Pocket) Features->BioActivity Ligand Docking

Caption: Pathway illustrating how the thermodynamically favored 4-oxo tautomer dictates both crystal packing motifs and biological binding mechanisms.[2]

Quantitative Data Summary

The following table aggregates typical crystallographic parameters for 2-substituted quinolin-4-ones derived from the Cambridge Structural Database (CSD) and recent literature.

Parameter2-Phenylquinolin-4-one (Typical)2-Methylquinolin-4-one (Typical)Interpretation
Space Group P2₁/c or P1P2₁/nMonoclinic systems are most common.[2]
C4=O Distance 1.253(2) Å1.248(2) ÅConsistent with double bond character (Keto).[1]
C2-N1 Distance 1.375(3) Å1.360(3) ÅPartial double bond character.[2]
N1-H...O Distance 2.85 – 2.95 Å2.80 – 2.90 ÅStrong intermolecular Hydrogen Bond.[2]
Dihedral Angle (C2-R) 45° – 65° (Phenyl twist)~0° (Methyl, planar)Aryl groups twist to relieve steric strain.[1]

References

  • Tautomeric 2-arylquinolin-4(1H)-one derivatives: spectroscopic, X-ray and quantum chemical structural studies. Source: Journal of Molecular Structure

  • Crystal structure of 2-phenylquinolin-3,4-dione (Comparison with quinolin-4-one core). Source: Zeitschrift für Kristallographie

  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Source: BenchChem Technical Guides

  • Structures of quinolin-2(1H)-one and quinolin-4(1H)-one: Synthetic and Structural Overview. Source: ResearchGate Review

  • Impact of Molecular and Crystal Structure on Melting Points in Halo-Substituted Phenyl-Quinazolinones. Source: MDPI Crystals [2]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Cytotoxicity Against Standard Chemotherapeutic Agents

Introduction: The Imperative of Context in Cytotoxicity In the realm of drug discovery and development, particularly in oncology, determining the cytotoxic potential of a novel compound is a foundational step. However, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Context in Cytotoxicity

In the realm of drug discovery and development, particularly in oncology, determining the cytotoxic potential of a novel compound is a foundational step. However, a cytotoxicity value in isolation—an IC50 floating in a void—is merely a number. Its true significance is only revealed through context. This is achieved by benchmarking against well-characterized, standard chemotherapeutic agents. This guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and interpret cytotoxicity assays with the necessary scientific rigor to make informed decisions. We will move beyond simply listing protocol steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Strategic Pillars of a Benchmarking Study

A robust benchmarking study is built on three strategic pillars: the selection of appropriate cellular models, the choice of standard chemotherapeutic agents, and the selection of a validated cytotoxicity assay.

Selecting the Right Battlefield: Cell Line Choice

The choice of cell line is critical as it dictates the biological context of your experiment. There is no single "best" cell line; the selection should be hypothesis-driven.

  • Relevance to the Research Question : If you are investigating a potential treatment for breast cancer, using a panel of well-characterized breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) is essential.[1] Using a cell line from a different tissue of origin will yield irrelevant data. The Cancer Cell Line Encyclopedia (CCLE) is an invaluable resource for selecting lines with specific genomic features.[1]

  • Adherent vs. Suspension Cells : The morphology of the cells will influence the choice of assay. Adherent cells are suitable for assays like SRB, while suspension cells (common in hematological cancers) may be more amenable to dye-exclusion or ATP-based assays.

  • Inclusion of a Non-Cancerous Control : To assess selectivity, it is crucial to include a relevant non-cancerous cell line (e.g., human fibroblasts) in your panel.[2] This helps determine if your compound has a therapeutic window, i.e., if it is more toxic to cancer cells than to normal cells.

  • Authentication and Passage Number : Always use cell lines from reputable sources (like ATCC) and maintain stocks at a low passage number to prevent genetic drift, which can alter drug sensitivity.[1]

Choosing Your Champion: Standard Chemotherapeutic Agents

The standard agents you choose serve as the yardstick against which your compound's performance is measured. The selection should be based on their mechanism of action and their clinical relevance to the cancer type being studied.

  • Mechanism of Action (MoA) : Include standards with diverse MoAs. This provides a richer comparative context.

    • DNA-damaging agents : Cisplatin and Doxorubicin are mainstays. Cisplatin forms DNA adducts that block replication[3][4], while Doxorubicin intercalates into DNA and inhibits topoisomerase II.[5]

    • Microtubule stabilizers : Paclitaxel (Taxol) prevents microtubule disassembly, leading to mitotic arrest.[6]

  • Clinical Relevance : Use agents that are part of the standard-of-care for the cancer type your cell lines represent. For example, cisplatin is a first-line treatment for ovarian, bladder, and lung cancers.[3]

  • Positive Controls : These agents serve as the positive control in your assay, confirming that the assay system is capable of detecting a cytotoxic effect.

Selecting the Right Weapon: A Comparison of Cytotoxicity Assays

The assay you choose measures the endpoint of your experiment: cell death. Different assays measure different biological phenomena, and their principles, advantages, and limitations must be understood to select the most appropriate one for your experimental goals.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, converting a tetrazolium salt (MTT) to a colored formazan product.[7]Inexpensive, well-established.Insoluble product requires a solubilization step; can be affected by compounds that alter cellular metabolism.[8]
SRB Assay Measures total cellular protein content by staining with sulforhodamine B.[9]Simple, sensitive, endpoint is stable, less interference from compounds.[10]Requires a cell fixation step.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[11]Directly measures cytotoxicity (membrane integrity loss); allows for kinetic measurements.LDH in serum can cause high background; transient signal.[12]
ATP-Based Assay (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active, viable cells using a luciferase reaction.[6][13]Highly sensitive, rapid "add-mix-measure" protocol, suitable for high-throughput screening.[13][14]ATP levels can be modulated by factors other than cell death; more expensive.

The choice of assay should align with the anticipated mechanism of your compound. For example, if you suspect your compound induces necrosis (loss of membrane integrity), an LDH assay is a very direct measure.[11] If you anticipate an effect on cellular metabolism, an ATP-based assay might be more sensitive than an MTT assay.[13]

Part 2: The Experimental Blueprint

A well-designed experiment minimizes variability and produces reliable, interpretable data. This section outlines the workflow and provides detailed protocols.

Experimental Workflow Diagram

The following diagram illustrates the key stages of a cytotoxicity benchmarking experiment, from initial setup to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Select & Culture Cell Lines B Prepare Stock Solutions (Test Compound & Standards) A->B C Seed Cells in 96-Well Plates D Prepare Serial Dilutions C->D E Treat Cells with Compounds (24-72h Incubation) D->E F Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) E->F G Measure Signal (Absorbance/Luminescence) H Normalize Data to Controls G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J G Dox Doxorubicin Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Double-Strand Breaks Top2->DNA_Damage Mito Mitochondrial Stress ROS->Mito DNA_Damage->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Cis Cisplatin DNA_Adducts DNA Adducts & Intra/Interstrand Crosslinks Cis->DNA_Adducts DDR DNA Damage Response (p53, ATR) DNA_Adducts->DDR Mito Mitochondrial Pathway DDR->Mito DeathR Death Receptor Pathway DDR->DeathR Casp_Activation Caspase Activation Mito->Casp_Activation DeathR->Casp_Activation Apoptosis Apoptosis Casp_Activation->Apoptosis G Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Casp_Activation Caspase Activation Mito->Casp_Activation Apoptosis Apoptosis Casp_Activation->Apoptosis

Caption: Paclitaxel-induced mitotic arrest and apoptosis.

Conclusion

Benchmarking the cytotoxicity of a novel compound is not a simple screening exercise; it is a critical, multi-faceted investigation that provides essential context for a drug's potential. By carefully selecting cell lines, appropriate standard chemotherapeutics, and validated assay methods, researchers can generate robust, comparable data. A meticulously designed dose-response experiment, coupled with rigorous statistical analysis, yields the IC50 values that quantify potency. This quantitative data, when placed in the context of well-understood standards, allows for an informed assessment of a compound's therapeutic potential and guides the next steps in the long and challenging path of drug development.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?. Dr.Oracle. [Link]

  • Horwitz, S. B. (1995). Possible mechanisms of paclitaxel-induced apoptosis. PubMed. [Link]

  • Siddik, Z. H. (2003). Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment. PMC. [Link]

  • Basu, A., & Krishnamurthy, S. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. [Link]

  • Mizutani, H., et al. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. PubMed. [Link]

  • Serrano, J. C., et al. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Patsnap Synapse. [Link]

  • Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. [Link]

  • ResearchGate. (n.d.). Mechanisms of Paclitaxel-Induced Cell Death. ResearchGate. [Link]

  • ResearchGate. (n.d.). Interaction between doxorubicin with the various apoptotic pathways in.... ResearchGate. [Link]

  • Kalliokoski, T., & Kramer, C. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Howard, R., et al. (2014). Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. PMC. [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets. [Link]

  • CDC Stacks. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]

  • Holland-Letz, T., & Kopp-Schneider, A. (2014). Optimal experimental designs for dose-response studies with continuous endpoints. ResearchGate. [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. PMC. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Chung, Y., et al. (2009). Classification of Chemotherapeutic Agents Based on Their Differential In vitro Effects on Dendritic Cells. AACR Journals. [Link]

  • Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • García-García, E., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • parabio.de. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. parabio.de. [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Kim, S. Y., et al. (2025). High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA). Journal of Gastric Cancer. [Link]

  • Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI. [Link]

  • Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications. [Link]

  • Semantic Scholar. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number.. Semantic Scholar. [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP.NIEHS.NIH.GOV. [Link]

  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Vlaamse Instelling voor Technologisch Onderzoek. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

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  • Hall, M. D., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. PMC. [Link]

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  • Pacific BioLabs. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Pacific BioLabs. [Link]

  • Radiology Key. (2016). Chemotherapeutic Agents from the Perspective of the Radiation Biologist. Radiology Key. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

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Safety & Regulatory Compliance

Safety

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one proper disposal procedures

This guide outlines the operational safety and disposal protocols for 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one . As a Senior Application Scientist, I must emphasize that while specific GHS data for this exact r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one .

As a Senior Application Scientist, I must emphasize that while specific GHS data for this exact research compound may not be populated in public chemical safety libraries, its structural pharmacophores (the quinolone core and chromene moiety) dictate that it be handled as a High-Potency Active Pharmaceutical Ingredient (HP-API) .[1][2]

The protocols below rely on the "Universal Precaution for Novel Chemical Entities (NCEs)" , assuming potential biological activity (e.g., kinase inhibition, DNA intercalation) and environmental persistence until validated otherwise.[1]

Part 1: Executive Safety Summary

Parameter Operational Status
Hazard Classification Assumed Toxic / Irritant / Aquatic Hazard (Based on Quinolone SAR)
Primary Disposal Route High-Temperature Incineration (Destruction of bioactive core)
Drain Disposal STRICTLY PROHIBITED (Risk of aquatic toxicity & resistance)
Storage Class 6.1 (Toxic Solids) or 11 (Combustible Solids)
PPE Requirement Level II (Nitrile gloves, Lab coat, Safety glasses, Fume hood)

Part 2: Chemical Hazard & Risk Assessment

To dispose of this compound safely, we must understand why it is hazardous.[1]

  • The Quinolone Core (quinolin-4(1H)-one): This scaffold is historically associated with antibiotic and antitumoral activity.[2][3] Improper disposal into water systems can contribute to antimicrobial resistance or aquatic toxicity due to the stability of the nitrogen-heterocycle.[2][3]

  • The Chromene Moiety (2,2-dimethyl-2H-chromene): Chromene derivatives often exhibit potent biological interactions with cellular receptors.[2][3]

  • Environmental Fate: Both rings are aromatic and lipophilic (LogP > 3 estimated). They will not degrade rapidly in landfills and will adsorb to soil organic matter, posing a long-term leaching risk.[1][2][3]

Operational Directive: You must treat this waste as RCRA Hazardous Waste (in the US) or Special Waste (EU/Global), specifically targeting incineration to break the aromatic rings.

Part 3: Personal Protective Equipment (PPE) "Barrier Protocol"

Before handling waste containers, establish a barrier between the operator and the compound.[1]

  • Respiratory: Handling solid powder requires a Class II Biological Safety Cabinet or Chemical Fume Hood . If weighing outside containment, an N95/P3 respirator is the minimum requirement.[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness) .[2][3] The lipophilic nature of the chromene ring allows it to permeate latex rapidly.

  • Ocular: Chemical splash goggles.

Part 4: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Segregation: Do not mix with general trash or biohazard waste (unless the compound was used on biological agents).

  • Containment: Place the solid material into a transparent, sealable polyethylene bag (4 mil thickness) .

  • Secondary Containment: Place the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Drum labeled "Hazardous Waste: Toxic Solids."[2][3]

  • Labeling: The label must explicitly state:

    • Chemical Name: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5]

Workflow B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicable to: Reaction mixtures, HPLC waste streams (Acetonitrile/Methanol/Water).[1]

  • Compatibility Check: Ensure the solvent stream is compatible. This compound is likely dissolved in DMSO, Methanol, or DCM.[1]

    • Halogenated Waste:[3][5] If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, or Acetone.[1]

  • Precipitation Risk: Quinolones have poor solubility in water. If mixing organic waste with aqueous streams, the compound may precipitate as a sludge.[1] Do not fill containers >90% to allow for agitation.

  • Container: Use UN-rated HDPE carboys (typically 10L or 20L).

  • PH Neutralization: Do NOT attempt to neutralize or chemically deactivate this compound in the lab (e.g., using bleach). Oxidative degradation can produce unknown, potentially more toxic byproducts.[1] Rely on professional incineration.

Part 5: Logic Visualization (Disposal Decision Tree)

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

Disposal_Protocol Start Waste Generation: 2-(2,2-dimethyl-2H-chromen-6-yl) quinolin-4(1H)-one State_Check What is the physical state? Start->State_Check Solid Solid / Powder / Debris State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Solid_Action Double Bag (4 mil Poly) Place in HDPE Drum Solid->Solid_Action Solvent_Check Identify Solvent Base Liquid->Solvent_Check Labeling LABELING MANDATE: 1. Full Chemical Name 2. Hazard: 'Toxic/Irritant' 3. Start Date Solid_Action->Labeling Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) Solvent_Check->NonHalo Aqueous Aqueous Buffer (HPLC Effluent) Solvent_Check->Aqueous Halo_Bin Red Can / Halogenated Waste (Code: F-List or D001/D022) Halo->Halo_Bin NonHalo_Bin Clear/Blue Can / Organic Waste (Code: Ignitable D001) NonHalo->NonHalo_Bin Aqueous->Halo_Bin If mixed with Halo Aqueous->NonHalo_Bin If <10% water Halo_Bin->Labeling NonHalo_Bin->Labeling Final_Dest FINAL DISPOSAL: High-Temp Incineration (>1000°C) Labeling->Final_Dest

Caption: Operational decision matrix for segregating quinolone-chromene derivative waste streams to ensure regulatory compliance and incinerator compatibility.

Part 6: Emergency Spill Response

If a spill occurs, immediate containment is vital to prevent tracking the powder or spreading the liquid.[1]

  • Evacuate & Ventilate: Clear the immediate area.[6] If the spill is powder outside a hood, wait 15 minutes for aerosols to settle.[1]

  • Dry Spill (Powder):

    • Do NOT dry sweep. This generates dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet towels and paste into a hazardous waste bag.

  • Wet Spill (Solution):

    • Use Universal Absorbent Pads or vermiculite.[2]

    • Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).[1]

    • Clean the surface with a soap/water solution after bulk removal.[6]

    • Validation: Verify no UV-active residue remains using a handheld UV lamp (365 nm), as the chromene/quinolone core is likely fluorescent.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Quinoline Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

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Handling

Personal protective equipment for handling 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Operational Safety Protocol: Handling 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one Executive Summary & Compound Profile Compound Class: Quinolone-Chromene Hybrid. Primary Application: Research & Development (likely...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Executive Summary & Compound Profile

  • Compound Class: Quinolone-Chromene Hybrid.

  • Primary Application: Research & Development (likely anti-cancer, anti-infective, or kinase inhibition).[1]

  • Operational Status: NOVEL POTENT COMPOUND.

    • Note: As a specific Safety Data Sheet (SDS) for this exact structural analog is often unavailable in early-stage R&D, this protocol applies Control Banding Principles .

  • Hazard Classification (Derived): OEB 4 (Occupational Exposure Band 4) .

    • Justification: The quinolone core is a known DNA gyrase/topoisomerase inhibitor scaffold [1]. The chromene moiety suggests lipophilicity and potential biological interaction with signaling pathways [2]. Until specific toxicology data proves otherwise, we must assume genotoxicity and high potency (OEL < 10 µg/m³).

Risk Assessment & Hierarchy of Controls

The "Why" of Safety: Standard laboratory PPE (lab coat + single gloves) is insufficient for this compound. The primary risks are:

  • Inhalation of Particulates: The solid powder form poses the highest risk. Quinolone derivatives can cause respiratory sensitization or systemic toxicity at microgram levels.

  • Dermal Absorption: The lipophilic chromene tail facilitates skin penetration.

Occupational Exposure Control Strategy
Control LevelRequirement for this Compound
Elimination N/A (Required for experiment)
Engineering Primary: Powder handling must occur in a Certified Fume Hood or Powder Containment Balance Enclosure. Secondary: HEPA-filtered local exhaust.[1]
Administrative Restricted access area. "Potent Compound" signage required. No solo working.
PPE Tier 3 (High Potency) - See Matrix below.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling the solid powder versus the solvated liquid.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Diluted < 10mM)Technical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) OR N95 + Fume Hood Fume Hood (Sash at 18")Self-Validating: If you can smell the solvent, the hood containment is breached.[1] Solids require HEPA filtration (P100/N100).
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Double Nitrile GlovesCausality: Quinolones can permeate standard latex.[1] Double gloving provides a visual breach indicator (color change).
Eye/Face Chemical Splash GogglesSafety Glasses with Side ShieldsGoggles prevent dust entry via air currents; glasses are sufficient only for splash protection.
Body Tyvek® Lab Coat (Disposable) + Sleeve CoversStandard Cotton Lab CoatCotton retains dust; Tyvek repels particulates. Sleeve covers bridge the glove-cuff gap.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (Critical Risk Zone)

Goal: Transfer solid compound to solution without aerosolization.

  • Static Mitigation:

    • Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Reason: Dry quinolone powders are often electrostatic; static discharge can cause "powder jumping," creating an invisible aerosol cloud.[1]

  • The "Tare-First" Method:

    • Place the weigh boat/vial on the balance. Tare it.

    • Remove the vial from the balance before adding the spatula of powder.

    • Add powder, then return to balance to check weight.[1]

    • Why? This prevents spilling powder directly onto the balance sensor mechanism, a common contamination vector.[1]

  • Solvent Addition:

    • Add the solvent (e.g., DMSO) to the vial inside the hood immediately after weighing.

    • Cap tightly.[1][2][3][4] Vortex inside the hood.

    • Result: Once in solution, the inhalation risk drops significantly (downgrade to Solution Handling PPE).[1]

Phase B: Waste Disposal
  • Solid Waste: All weigh boats, pipette tips, and contaminated gloves must go into a Yellow Chemotherapy/Biohazard Bin (Incineration only).[1]

  • Liquid Waste: Segregated "Halogenated Organic" stream. Do not mix with oxidizers (peroxides/nitric acid) as chromenes can form unstable oxidation byproducts.

Emergency Response Protocol

  • Inhalation: Remove to fresh air immediately.[4] Alert Medical. Do not perform mouth-to-mouth.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol (this enhances dermal absorption of lipophilic drugs).

  • Spill (Solid):

    • Evacuate area for 15 mins (allow aerosols to settle).

    • Don full PPE (PAPR/Tyvek).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up; do not sweep.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision workflow for handling this compound, emphasizing the "Fail-Safe" checks.

SafetyProtocol Start Start: Handling 2-(2,2-dimethyl...) FormCheck Check State of Matter Start->FormCheck Solid Solid / Powder FormCheck->Solid High Risk Liquid Liquid / Solution FormCheck->Liquid Med Risk Engineering Engineering Control: Certified Fume Hood OR Balance Enclosure Solid->Engineering PPE_Liquid PPE: Standard Lab Coat + Safety Glasses + Nitrile Liquid->PPE_Liquid PPE_Solid PPE: Double Nitrile + Tyvek + Resp (if outside hood) Engineering->PPE_Solid Static Static Control: Use Ionizer/Anti-Static Gun Action Perform Experiment Static->Action PPE_Solid->Static PPE_Liquid->Action Waste Disposal: Incineration Bin (Solids) Halogenated Waste (Liquids) Action->Waste

Caption: Operational logic flow for handling potent quinolone derivatives. Note the stricter controls (Red) for solid handling compared to liquid handling (Green).

References

  • Hooper, D. C. (2001).[1] Mechanisms of action of antimicrobials: focus on fluoroquinolones.[5] Clinical Infectious Diseases, 32(Supplement_1), S9-S15.[1] Link

  • Thomas, N., & Zachariah, S. M. (2013).[1] Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6(2), 11-15.[1] Link

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Link

  • SafeWork Australia. (2020). Guidance on the interpretation of workplace exposure standards for airborne contaminants. Link

Sources

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